Aranidipine
Description
This compound is a novel dihydropyridine derivative that gives rise to two active metabolites (M-1α and M-1β) that exhibit hypotensive activity. It is a calcium antagonist with the formula methyl 2-oxopropyl 1,4-dihydro-2,6-dimethyl-4-(2-nitrophenyl)-3,5-pyridinedicarboxylate. It was developed by Maruko Seiyaku, introduced by Taiho and launched in Japan in 1997.
This compound is a small molecule drug with a maximum clinical trial phase of II.
structure given in first source
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-O-methyl 5-O-(2-oxopropyl) 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O7/c1-10(22)9-28-19(24)16-12(3)20-11(2)15(18(23)27-4)17(16)13-7-5-6-8-14(13)21(25)26/h5-8,17,20H,9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCUCGYYHUFIYNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OCC(=O)C)C2=CC=CC=C2[N+](=O)[O-])C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9048649 | |
| Record name | Aranidipine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9048649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Insoluble | |
| Record name | Aranidipine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09229 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
86780-90-7 | |
| Record name | Aranidipine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=86780-90-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Aranidipine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086780907 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aranidipine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09229 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Aranidipine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9048649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ARANIDIPINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4Y7UR6X2PO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
149-150ºC | |
| Record name | Aranidipine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09229 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Foundational & Exploratory
Aranidipine's Mechanism of Action on L-type Calcium Channels: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the mechanism of action of Aranidipine, a third-generation dihydropyridine derivative, on L-type voltage-gated calcium channels (L-VGCCs). This compound is a potent antihypertensive agent whose therapeutic efficacy is rooted in its high-affinity, selective antagonism of these channels, particularly within the vascular smooth muscle. This document details its molecular interactions, the resultant signaling cascades, quantitative data on its activity, and the key experimental protocols used for its characterization.
Core Mechanism of Action
This compound is a calcium channel blocker belonging to the dihydropyridine (DHP) class, which is primarily used in the management of hypertension[1][2]. Like other DHPs, its principal mechanism involves the inhibition of L-type voltage-gated calcium channels[1]. These channels, particularly the CaV1.2 isoform, are critical for regulating calcium influx into vascular smooth muscle cells, a key step in the process of vasoconstriction[3][4].
The drug exhibits high affinity for the inactivated state of the L-type calcium channel. By binding to the α1 subunit, the main pore-forming unit of the channel, this compound stabilizes it in this non-conducting conformation. This action effectively blocks the voltage-dependent influx of extracellular calcium ions (Ca²⁺) into the cells. The resulting decrease in intracellular calcium concentration prevents the activation of calcium-dependent signaling pathways that lead to muscle contraction, ultimately causing vasodilation, a reduction in peripheral vascular resistance, and a lowering of blood pressure.
A notable feature of this compound is its high degree of vascular selectivity, meaning it acts preferentially on blood vessels over cardiac muscle, which helps to minimize cardiac side effects such as significant negative inotropy or bradycardia. Furthermore, this compound is metabolized into two active metabolites, M-1α and M-1β, which also possess hypotensive activity and contribute to the drug's potent and long-lasting therapeutic effects. Studies suggest the parent compound, this compound, dilates both afferent and efferent renal arterioles, whereas its M-1 metabolite acts predominantly on the afferent arteriole.
Signaling Pathway of Vasodilation
The blockade of L-type calcium channels by this compound initiates a cascade of events within the vascular smooth muscle cell, culminating in muscle relaxation and vasodilation. The following diagram illustrates this inhibitory pathway.
Quantitative Data on L-type Channel Inhibition
Table 1: Effects of this compound and Related Dihydropyridines on L-type Calcium Channels
| Compound | Channel/Preparation | Metric | Value | Reference |
|---|---|---|---|---|
| This compound | Isolated Rat Portal Vein | Inhibition of K⁺-induced Contraction | More potent against low K⁺ (20 mM) than high K⁺ (80 mM) | |
| This compound Metabolite (M-1) | Isolated Perfused Rat Kidney | Vasodilation | Predominant dilation of afferent arterioles | |
| Nicardipine | CaV1.2 Channels | IC₅₀ | 60 nM | |
| Amlodipine | CaV1.2 Channels | IC₅₀ | 57 nM | |
| Nimodipine | CaVAb (Bacterial Channel Homolog) | IC₅₀ | 100 nM |
Note: Data for Nicardipine, Amlodipine, and Nimodipine are provided for comparative purposes to illustrate the typical nanomolar potency of dihydropyridine antagonists on L-type calcium channels.
Experimental Protocols for Characterization
The binding affinity and functional effects of dihydropyridine calcium channel blockers like this compound are determined using a combination of radioligand binding assays, patch-clamp electrophysiology, and cellular calcium imaging.
Radioligand Binding Assay
This technique is the gold standard for quantifying the binding affinity (Kᵢ) of a compound for its target receptor. A competitive binding assay is typically used to determine the potency of an unlabeled drug (this compound) by measuring its ability to displace a radiolabeled ligand (e.g., [³H]-nitrendipine) from the L-type calcium channel.
Methodology
-
Membrane Preparation: Isolate cell membranes from a tissue or cell line expressing a high density of L-type calcium channels (e.g., rat heart or HEK293 cells overexpressing CaV1.2) via homogenization and centrifugation.
-
Assay Incubation: In a multi-well plate, incubate the membrane preparation with a fixed concentration of a radiolabeled dihydropyridine (e.g., [³H]-nitrendipine) and varying concentrations of unlabeled this compound.
-
Separation: After reaching equilibrium, separate the bound from the free radioligand via rapid vacuum filtration through glass fiber filters. The membranes and bound radioligand are trapped on the filter.
-
Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition against the concentration of this compound to generate a competition curve. The IC₅₀ (the concentration of this compound that inhibits 50% of specific binding) is determined from this curve. The Kᵢ value is then calculated using the Cheng-Prusoff equation.
Patch-Clamp Electrophysiology
Whole-cell patch-clamp is a powerful technique used to measure ion flow across the cell membrane, providing a direct functional assessment of a drug's effect on channel activity. It is used to determine the IC₅₀ of this compound by measuring the inhibition of L-type calcium currents.
Methodology
-
Cell Preparation: Culture cells expressing L-type calcium channels (e.g., vascular smooth muscle cells or cardiomyocytes) on coverslips.
-
Gigaohm Seal Formation: Approach a single cell with a glass micropipette filled with an internal solution. Apply gentle suction to form a high-resistance (GΩ) seal between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the membrane patch under the pipette, gaining electrical access to the cell's interior.
-
Voltage Clamp: Clamp the cell's membrane potential at a holding potential that keeps the L-type channels in a closed state (e.g., -80 mV).
-
Current Recording: Apply depolarizing voltage steps to activate the L-type calcium channels and record the resulting inward Ca²⁺ current.
-
Drug Application: Perfuse the cell with a solution containing this compound at various concentrations. Record the calcium current at each concentration after the drug effect has reached a steady state.
-
Data Analysis: Measure the peak current amplitude at each drug concentration. Plot the percentage of current inhibition versus the drug concentration to determine the IC₅₀ value.
Cellular Calcium Imaging
This method visualizes changes in intracellular calcium concentration ([Ca²⁺]i) in real-time using fluorescent indicators. It provides a functional readout of channel blockade in populations of living cells.
Methodology
-
Cell Plating: Plate cells expressing L-type channels (e.g., A7r5 vascular smooth muscle cells) onto glass-bottom dishes.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM). The acetoxymethyl (AM) ester allows the dye to cross the cell membrane, where intracellular esterases cleave it into its active, calcium-sensitive form.
-
Establish Baseline: Mount the dish on a fluorescence microscope and record the baseline fluorescence of the cells in a physiological buffer.
-
Stimulation: Induce calcium entry by depolarizing the cells, typically by adding a high concentration of potassium chloride (KCl) to the buffer. This opens the L-type channels and causes a sharp increase in fluorescence as Ca²⁺ enters the cells and binds to the dye.
-
Inhibition Assay: Pre-incubate the cells with varying concentrations of this compound before stimulating with KCl.
-
Data Acquisition: Record the fluorescence intensity changes over time.
-
Data Analysis: Quantify the peak fluorescence response to KCl in the presence of each this compound concentration. The reduction in the fluorescence signal corresponds to the degree of channel inhibition. Plot the percent inhibition against drug concentration to determine the IC₅₀.
Conclusion
This compound exerts its therapeutic effect as a potent antihypertensive agent through the targeted blockade of L-type voltage-gated calcium channels in vascular smooth muscle. By stabilizing the channel in an inactivated state, it prevents the influx of calcium required for vasoconstriction, leading to vasodilation and a reduction in blood pressure. Its action is augmented by active metabolites that also possess vasodilatory properties. While specific quantitative binding data for this compound is not widely published, its mechanism is well-established through functional assays that demonstrate potent, concentration-dependent inhibition of calcium influx. The experimental frameworks detailed in this guide—radioligand binding, patch-clamp electrophysiology, and calcium imaging—provide a robust, multi-faceted approach for the comprehensive characterization of this compound and other L-type calcium channel modulators.
References
(S)-Aranidipine: A Comprehensive Technical Guide on Stereoselective Activity and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aranidipine is a third-generation dihydropyridine calcium channel blocker recognized for its potent and sustained antihypertensive effects.[1][2] As a chiral molecule, this compound exists as two enantiomers, (S)-Aranidipine and (R)-Aranidipine. In line with other dihydropyridine derivatives, the pharmacological activity of this compound is stereoselective, with the (S)-enantiomer being the eutomer primarily responsible for the therapeutic effects.[3] This technical guide provides an in-depth exploration of the stereoselective activity of (S)-Aranidipine, its synthesis, and the experimental methodologies used for its characterization.
Stereoselective Pharmacological Activity
The therapeutic efficacy of this compound is derived from its ability to block L-type voltage-gated calcium channels (VGCCs) in vascular smooth muscle cells. This action inhibits the influx of calcium ions, leading to vasodilation and a subsequent reduction in blood pressure.[1][4] The principle of stereoselectivity is a well-established characteristic of dihydropyridine calcium channel blockers.
While specific quantitative binding affinity data such as Kᵢ or IC₅₀ values for the individual enantiomers of this compound are not extensively available in public scientific literature, the established precedent within this class of drugs strongly indicates that the (S)-enantiomer possesses significantly higher affinity for the L-type calcium channel. For a structurally analogous compound, pranidipine, the (S)-isomer has been shown to be approximately 50 times more potent as a calcium channel blocker than the (R)-isomer. This substantial difference in potency underscores the critical role of stereochemistry in the pharmacological activity of dihydropyridine calcium channel blockers.
Quantitative Data on Dihydropyridine Calcium Channel Blockers
To provide context for the expected stereoselectivity of this compound, the following table summarizes available quantitative data for related dihydropyridine calcium channel blockers.
| Compound | Enantiomer | Parameter | Value | Cell/Tissue Type | Reference |
| Pranidipine | (S)-isomer | Apparent pA₂ | 10.03 | Isolated rat aorta | |
| (R)-isomer | Apparent pA₂ | 8.36 | Isolated rat aorta | ||
| Amlodipine | Racemate | IC₅₀ | 1.9 nM | Guinea pig ventricular myocytes |
Synthesis of (S)-Aranidipine
The synthesis of enantiomerically pure (S)-Aranidipine can be approached through two primary strategies: the synthesis of a racemic mixture followed by chiral resolution, or an asymmetric synthesis that directly yields the desired enantiomer. The most common method for synthesizing the racemic this compound core is the Hantzsch dihydropyridine synthesis.
Racemic Synthesis via Hantzsch Reaction
The Hantzsch synthesis is a multi-component reaction that involves the condensation of an aldehyde, a β-ketoester, and a nitrogen donor. For this compound, this involves the reaction of 2-nitrobenzaldehyde, methyl acetoacetate, and a source of ammonia.
Chiral Resolution of Racemic this compound
Separation of the (S)- and (R)-enantiomers from the racemic mixture is a crucial step in obtaining the pharmacologically active isomer. Common methods for chiral resolution include:
-
Chiral High-Performance Liquid Chromatography (HPLC): This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. Polysaccharide-based CSPs are often effective for resolving dihydropyridine compounds.
-
Enzymatic Kinetic Resolution: This method employs the stereoselectivity of an enzyme, typically a lipase, to preferentially catalyze a reaction with one enantiomer, allowing for the separation of the unreacted enantiomer.
Experimental Protocols
Racemic Hantzsch Synthesis of this compound
Objective: To synthesize racemic this compound.
Materials:
-
2-Nitrobenzaldehyde
-
Methyl acetoacetate
-
Ammonia or Ammonium acetate
-
Ethanol (or other suitable solvent)
Procedure:
-
A mixture of 2-nitrobenzaldehyde (1 equivalent), methyl acetoacetate (2 equivalents), and a nitrogen donor like ammonium acetate is prepared in a suitable solvent such as ethanol.
-
The reaction mixture is heated to reflux and stirred for a period of 12-24 hours.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The resulting crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to yield racemic this compound.
Enzymatic Kinetic Resolution of Racemic this compound
Objective: To separate (S)-Aranidipine from a racemic mixture.
Materials:
-
Racemic this compound
-
Lipase (e.g., from Candida antarctica)
-
Anhydrous organic solvent (e.g., toluene)
-
Acyl donor (e.g., vinyl acetate)
Procedure:
-
Racemic this compound is dissolved in an anhydrous organic solvent.
-
A lipase is added to the solution.
-
An acyl donor, such as vinyl acetate, is added to the reaction mixture.
-
The reaction is stirred at a controlled temperature (e.g., 30-50 °C).
-
The progress of the reaction is monitored by chiral HPLC to determine the enantiomeric excess (ee) of the unreacted substrate and the acylated product.
-
Once the desired ee is achieved (typically around 50% conversion), the enzyme is removed by filtration.
-
The unreacted (S)-aranidipine and the acylated (R)-aranidipine are then separated by standard chromatographic techniques.
Assessment of Vasorelaxant Activity
Objective: To determine the potency of (S)-Aranidipine in relaxing vascular smooth muscle.
Materials:
-
Isolated rat thoracic aorta
-
Physiological salt solution (e.g., Krebs-Henseleit solution)
-
Potassium chloride (KCl)
-
(S)-Aranidipine
-
Organ bath system with isometric force transducers
Procedure:
-
The thoracic aorta is isolated from a rat and cut into rings.
-
The aortic rings are mounted in an organ bath containing a physiological salt solution, maintained at 37°C, and aerated with 95% O₂ and 5% CO₂. The tissue is connected to an isometric force transducer to record changes in tension.
-
The tissue is depolarized using a high concentration of KCl to induce contraction.
-
(S)-Aranidipine is added to the organ bath in a cumulative manner at increasing concentrations.
-
The inhibitory effect of (S)-Aranidipine on the KCl-induced contractions is measured.
-
The concentration of (S)-Aranidipine that causes 50% inhibition of the maximum contraction (IC₅₀) is calculated to determine its vasorelaxant potency.
Visualizations
Caption: Workflow for the synthesis and resolution of (S)-Aranidipine.
References
The Pharmacological Profile of Aranidipine and Its Active Metabolites: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aranidipine is a third-generation dihydropyridine calcium channel blocker utilized for its potent and long-lasting antihypertensive effects.[1] Its pharmacological activity is attributed not only to the parent compound but also to its active metabolites, M-1α and M-1β.[1] This technical guide provides a comprehensive overview of the pharmacological profile of this compound and its key metabolites, summarizing available quantitative data, detailing relevant experimental protocols, and visualizing key pathways and workflows. While extensive research has been conducted, specific quantitative data on the binding affinities and inhibitory concentrations for this compound and its individual metabolites on specific calcium channel subtypes remain limited in publicly available literature.
Introduction
This compound, a dihydropyridine derivative, was developed by Maruko Seiyaku and introduced in Japan in 1997.[1] Like other drugs in its class, its primary mechanism of action is the blockade of L-type voltage-gated calcium channels, leading to vasodilation and a reduction in blood pressure.[1] A distinguishing feature of this compound is the significant contribution of its two active metabolites, M-1α and M-1β, to its overall therapeutic effect.[1] This guide aims to consolidate the current understanding of the pharmacological properties of this compound and these metabolites.
Mechanism of Action
This compound and its active metabolites exert their antihypertensive effects primarily through the inhibition of L-type voltage-gated calcium channels (CaV1.2) in vascular smooth muscle cells. This blockade prevents the influx of extracellular calcium, leading to smooth muscle relaxation, vasodilation, and a subsequent decrease in peripheral vascular resistance. Some evidence also suggests that this compound may have inhibitory effects on T-type voltage-gated calcium channels, which could contribute to its overall cardiovascular profile.
Signaling Pathway
The binding of this compound to L-type calcium channels disrupts the normal signaling cascade that leads to vasoconstriction. The pathway is illustrated below.
References
The Genesis and Pharmacological Profile of Aranidipine: A Third-Generation Dihydropyridine Calcium Channel Blocker
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Aranidipine is a third-generation dihydropyridine calcium channel blocker distinguished by its potent and long-lasting antihypertensive effects. Developed by Maruko Seiyaku and introduced in Japan in 1997, its therapeutic efficacy is rooted in the stereoselective action of its (S)-enantiomer, which exhibits high affinity for L-type voltage-gated calcium channels. This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological properties of this compound. It details the experimental protocols for its synthesis and evaluation, presents key quantitative data in a structured format, and visualizes the underlying signaling pathways and experimental workflows.
Discovery and Development
The development of this compound was guided by the established principles of stereoselectivity within the dihydropyridine class of drugs.[1] Preceding analogues had demonstrated that the pharmacological activity was predominantly associated with one enantiomer. This led to the focused investigation of the individual enantiomers of this compound, confirming that the (S)-enantiomer is the eutomer responsible for the desired therapeutic effects.[1]
The synthesis of racemic this compound is achieved through the Hantzsch dihydropyridine synthesis, a classic multi-component reaction.[1][2] This method involves the condensation of an aldehyde (2-nitrobenzaldehyde), a β-ketoester (methyl acetoacetate), and an enamine (3-aminocrotonate).[1] Subsequent resolution of the racemic mixture yields the pharmacologically active (S)-Aranidipine.
Properties of a Third-Generation Dihydropyridine
This compound exhibits the defining characteristics of a third-generation dihydropyridine calcium channel blocker, including high vascular selectivity and a long duration of action. Unlike earlier generations, third-generation agents like this compound show a greater affinity for calcium channels in vascular smooth muscle over cardiac muscle, which minimizes cardiac side effects.
A key feature of this compound is its metabolic profile. It is metabolized into two active metabolites, M-1α and M-1β, which also contribute to its overall hypotensive activity. This contributes to its sustained therapeutic effect. This compound and its metabolites have been shown to inhibit T-type calcium channels in addition to the primary L-type channels, which may contribute to its unique pharmacological profile.
Quantitative Data
Table 1: Pharmacokinetic Parameters of this compound and its Active Metabolite (M-1)
| Parameter | This compound | Metabolite M-1 | Species | Reference |
| Tmax (hours) | ~3.8 - 4.8 | ~4.8 - 6.0 | Humans | |
| Bioavailability | ~48% | - | Rat | |
| ~41% | - | Dog | ||
| ~3% | - | Monkey | ||
| Plasma Protein Binding | 84% - 95% | Similar to parent | Humans |
Table 2: In Vivo Efficacy of this compound in Spontaneously Hypertensive Rats (SHR)
| Dose (mg/kg, p.o.) | Effect on Bmax for --INVALID-LINK---PN 200-110 binding | Time Point | Species | Reference |
| 3 | 47.7% decrease | 1 hour | SHR | |
| 10 | 48.9% decrease | 1 hour | SHR | |
| 10 | 25.8% decrease | 6 hours | SHR |
Experimental Protocols
Racemic Synthesis of this compound (Hantzsch Synthesis)
A representative protocol for the synthesis of racemic this compound is as follows:
-
Reaction Setup: A mixture of methyl acetoacetate (1 equivalent), 2-nitrobenzaldehyde (1 equivalent), and 3-aminocrotonate (1 equivalent) is prepared in a suitable solvent, such as methanol or ethanol.
-
Reaction Conditions: The mixture is heated to reflux and stirred for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting residue is then purified by recrystallization from a suitable solvent (e.g., ethanol) to yield racemic this compound.
Radioligand Binding Assay for Dihydropyridine Binding Site
This assay is used to determine the binding affinity of this compound to L-type calcium channels.
-
Membrane Preparation: Isolate cell membranes from tissues or cell lines expressing L-type calcium channels (e.g., vascular smooth muscle, cardiac tissue, or transfected cell lines). This is achieved through homogenization and differential centrifugation.
-
Incubation: Incubate the membrane preparation with a radiolabeled dihydropyridine (e.g., [³H]-nitrendipine) and varying concentrations of this compound.
-
Separation: Rapidly separate the bound and free radioligand by vacuum filtration through glass fiber filters.
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of this compound that inhibits 50% of radioligand binding). The Ki value can then be calculated using the Cheng-Prusoff equation.
In Vivo Blood Pressure Measurement in Spontaneously Hypertensive Rats (SHR)
This protocol is used to evaluate the antihypertensive effect of this compound.
-
Animal Model: Male Spontaneously Hypertensive Rats (SHR) are used as a model for essential hypertension.
-
Drug Administration: this compound is administered orally via a gastric tube. A vehicle control group is also included.
-
Blood Pressure Measurement: Systolic blood pressure is measured at various time points after drug administration using the tail-cuff method. The rat's tail is warmed to detect the tail pulse, and a cuff is inflated until the pulse is eliminated. The pressure at which the pulse reappears upon deflation is recorded as the systolic blood pressure.
Visualizations
Signaling Pathway
Caption: Signaling pathway of this compound in vascular smooth muscle cells.
Experimental Workflow: Hantzsch Dihydropyridine Synthesis
Caption: Workflow for the Hantzsch synthesis of racemic this compound.
Experimental Workflow: In Vivo Blood Pressure Measurement
Caption: Workflow for in vivo blood pressure measurement in SHR.
References
Beyond the Blockade: An In-depth Technical Guide to the Molecular Targets of Aranidipine
For Researchers, Scientists, and Drug Development Professionals
Aranidipine, a third-generation dihydropyridine calcium channel blocker, is a well-established therapeutic agent for the management of hypertension. Its primary mechanism of action involves the inhibition of L-type calcium channels in vascular smooth muscle, leading to vasodilation and a subsequent reduction in blood pressure.[1][2] However, emerging evidence suggests that the pharmacological profile of this compound extends beyond this primary target, encompassing a range of molecular interactions that may contribute to its therapeutic efficacy and present opportunities for novel drug development strategies. This technical guide provides a comprehensive overview of the known and potential molecular targets of this compound beyond calcium channels, presenting quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways.
Identified Molecular Targets and Pathways
Beyond its canonical role as an L-type calcium channel antagonist, this compound has been shown to interact with several other molecular targets, influencing a variety of cellular signaling pathways. These off-target effects may contribute to its clinical profile and offer new avenues for therapeutic intervention.
Alpha-2-Adrenergic Receptor Antagonism
This compound has been identified as a selective antagonist of alpha-2-adrenoreceptors.[3][4] This action is significant as alpha-2-adrenoreceptors are involved in the regulation of neurotransmitter release and vascular tone. Antagonism of these receptors can contribute to vasodilation and a decrease in blood pressure, complementing the effects of L-type calcium channel blockade.[3]
T-Type Calcium Channel Inhibition
In addition to its well-documented effects on L-type calcium channels, this compound has been shown to selectively block the alpha(1H) subtype of T-type calcium channels. T-type calcium channels play a role in various physiological processes, including neuronal firing and vascular smooth muscle tone. The selective inhibition of the alpha(1H) subtype by this compound suggests a more nuanced interaction with calcium signaling than previously understood.
Upregulation of ATP-Binding Cassette Transporter A1 (ABCA1)
A compelling off-target effect of this compound is the upregulation of the ATP-Binding Cassette Transporter A1 (ABCA1) protein. ABCA1 is a crucial mediator of cholesterol efflux from cells to high-density lipoprotein (HDL), playing a vital role in reverse cholesterol transport and offering anti-atherosclerotic benefits. Studies have shown that this compound increases ABCA1 protein expression in a manner that is independent of its effects on ABCA1 mRNA levels. This post-transcriptional upregulation is mediated through the activation of the Protein Kinase A (PKA) signaling pathway, as evidenced by the elevation of intracellular cyclic AMP (cAMP) levels and the inhibition of this effect by a PKA inhibitor.
Modulation of Potassium Channels
There is evidence to suggest that this compound may also exert its vasodilatory effects through the activation of potassium channels. In studies on isolated rat portal veins, the inhibitory effect of this compound on spontaneous contractions was significantly attenuated by tetraethylammonium (TEA), a classic potassium channel blocker. This finding suggests that this compound's mechanism of action may, in part, resemble that of potassium channel openers, leading to hyperpolarization of the cell membrane and subsequent relaxation of vascular smooth muscle. Further research is required to identify the specific potassium channel subtypes involved and to fully elucidate the molecular mechanism of this interaction.
Differential Effects on Renal Arterioles
This compound and its active metabolite, M-1, exhibit distinct effects on the microcirculation of the kidneys. While both the parent drug and its metabolite contribute to the overall antihypertensive effect, they have different impacts on the afferent and efferent arterioles of the glomerulus. At a concentration of 10⁻⁶ M, this compound induces a near-complete reversal of norepinephrine-induced constriction in both afferent (83 ± 6%) and efferent (90 ± 6%) arterioles. In contrast, the M-1 metabolite predominantly dilates the afferent arteriole (79 ± 4% reversal) with a much weaker effect on the efferent arteriole (44 ± 17% reversal). This differential action may have implications for renal protection in hypertensive patients.
Quantitative Data Summary
The following tables summarize the available quantitative data regarding the molecular targets of this compound beyond L-type calcium channels. It is important to note that precise binding affinities (Ki or IC50 values) for some of these interactions are not yet available in the public domain.
| Target | Action | Species | Tissue/Cell Line | Quantitative Data | Reference(s) |
| Alpha-2-Adrenoreceptor | Antagonist | Human | Not specified | Specific Ki or IC50 values not reported. | |
| T-Type Calcium Channel (α1H) | Blocker | Human | Xenopus oocytes | Selective blockade of α1H subtype demonstrated. Specific IC50 value not reported. |
| Effect | Species | Tissue/System | Concentration | Observation | Reference(s) |
| Upregulation of ABCA1 Protein | Human | THP-1 monocytic cell line | Not specified | Increased ABCA1 protein expression. | |
| Elevation of intracellular cAMP | Human | THP-1 monocytic cell line | Not specified | Intracellular cAMP levels were elevated. | |
| Vasodilation of Renal Afferent Arteriole | Rat | Isolated perfused kidney | 10⁻⁶ M | 83 ± 6% reversal of norepinephrine-induced constriction. | |
| Vasodilation of Renal Efferent Arteriole | Rat | Isolated perfused kidney | 10⁻⁶ M | 90 ± 6% reversal of norepinephrine-induced constriction. | |
| Vasodilation of Renal Afferent Arteriole (M-1 Metabolite) | Rat | Isolated perfused kidney | 10⁻⁶ M | 79 ± 4% reversal of norepinephrine-induced constriction. | |
| Vasodilation of Renal Efferent Arteriole (M-1 Metabolite) | Rat | Isolated perfused kidney | 10⁻⁶ M | 44 ± 17% reversal of norepinephrine-induced constriction. |
Key Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide, offering a framework for researchers to investigate the molecular targets of this compound.
Radioligand Binding Assay for Alpha-2-Adrenoreceptor Affinity
This protocol is a representative method for determining the binding affinity of this compound for alpha-2-adrenoreceptors.
1. Membrane Preparation:
-
Culture cells expressing the alpha-2-adrenoreceptor subtype of interest (e.g., CHO or HEK293 cells).
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in a suitable assay buffer.
2. Binding Assay:
-
In a 96-well plate, combine the cell membrane preparation, a radiolabeled alpha-2-adrenoreceptor antagonist (e.g., [³H]-rauwolscine), and varying concentrations of unlabeled this compound.
-
To determine non-specific binding, include a set of wells with the membrane preparation, radioligand, and a high concentration of a known unlabeled alpha-2-adrenoreceptor antagonist (e.g., yohimbine).
-
Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
3. Separation and Detection:
-
Terminate the binding reaction by rapid filtration through glass fiber filters, washing with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
4. Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain specific binding.
-
Plot the specific binding as a function of the this compound concentration and fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation.
Whole-Cell Patch-Clamp Electrophysiology for T-Type Calcium Channel Inhibition
This protocol describes a standard method for assessing the inhibitory effect of this compound on T-type calcium channels.
1. Cell Preparation:
-
Use a cell line stably expressing the human alpha(1H) T-type calcium channel subunit (e.g., HEK293 cells) or acutely dissociated neurons known to express T-type channels.
-
Plate the cells on glass coverslips for recording.
2. Electrophysiological Recording:
-
Place a coverslip in a recording chamber on the stage of an inverted microscope and perfuse with an external solution containing physiological ion concentrations.
-
Use a glass micropipette filled with an internal solution to form a high-resistance seal with the cell membrane (giga-seal).
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
Clamp the cell membrane potential at a holding potential that allows for the removal of T-type channel inactivation (e.g., -100 mV).
-
Elicit T-type calcium currents by applying depolarizing voltage steps.
3. Drug Application and Data Acquisition:
-
After establishing a stable baseline recording of T-type currents, perfuse the cell with the external solution containing various concentrations of this compound.
-
Record the T-type currents in the presence of the drug.
-
To assess the reversibility of the effect, wash out the drug by perfusing with the control external solution.
4. Data Analysis:
-
Measure the peak amplitude of the T-type currents before, during, and after drug application.
-
Construct a concentration-response curve by plotting the percentage inhibition of the current as a function of the this compound concentration.
-
Fit the data to a suitable equation (e.g., the Hill equation) to determine the IC50 value.
Western Blotting for ABCA1 Protein Expression
This protocol outlines the steps to measure changes in ABCA1 protein levels in response to this compound treatment.
1. Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., THP-1 macrophages) to an appropriate confluency.
-
Treat the cells with this compound at various concentrations and for different durations. Include a vehicle-treated control group.
2. Protein Extraction:
-
Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
3. SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
4. Immunoblotting:
-
Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for ABCA1.
-
Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
For a loading control, probe the membrane with an antibody against a housekeeping protein (e.g., β-actin or GAPDH).
5. Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a CCD camera or X-ray film.
-
Quantify the band intensities using densitometry software and normalize the ABCA1 protein levels to the loading control.
Luciferase Reporter Assay for PKA Signaling Pathway Activity
This protocol describes a method to assess the activation of the PKA signaling pathway by this compound.
1. Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293 cells) in a multi-well plate.
-
Co-transfect the cells with a CRE-luciferase reporter plasmid (containing cAMP response elements driving the expression of firefly luciferase) and a control plasmid expressing Renilla luciferase (for normalization of transfection efficiency).
2. Cell Treatment:
-
After allowing for reporter gene expression, treat the cells with various concentrations of this compound.
-
Include a positive control (e.g., forskolin, an adenylyl cyclase activator) and a vehicle control.
3. Luciferase Assay:
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
4. Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.
-
Calculate the fold change in luciferase activity in this compound-treated cells compared to the vehicle-treated control cells. An increase in luciferase activity indicates activation of the cAMP/PKA signaling pathway.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize the key signaling pathways and experimental workflows described in this guide.
Caption: Molecular targets and signaling pathways of this compound beyond L-type calcium channels.
Caption: Experimental workflow for Western blot analysis of ABCA1 protein expression.
Caption: Experimental workflow for PKA signaling pathway luciferase reporter assay.
Conclusion
The molecular pharmacology of this compound is more complex than its classification as a simple L-type calcium channel blocker would suggest. Its interactions with alpha-2-adrenoreceptors, T-type calcium channels, the PKA signaling pathway leading to ABCA1 upregulation, and potentially potassium channels, highlight a multifaceted mechanism of action. These off-target effects may not only contribute to its antihypertensive efficacy but also offer potential benefits in conditions such as atherosclerosis and renal disease. Further research to precisely quantify the binding affinities and to fully elucidate the downstream consequences of these molecular interactions will be crucial for a complete understanding of this compound's therapeutic profile and for the development of next-generation cardiovascular drugs with tailored pharmacological properties.
References
In Vitro Characterization of Aranidipine's Vasodilatory Effects: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aranidipine, a dihydropyridine calcium channel blocker, exerts its potent and long-lasting vasodilatory effects primarily through the inhibition of L-type voltage-gated calcium channels in vascular smooth muscle cells. This action is further augmented by its active metabolites, M-1α and M-1β. While the principal mechanism is well-established, emerging evidence suggests the involvement of other signaling pathways, including potential modulation of potassium channels. This technical guide provides a comprehensive overview of the in vitro characterization of this compound's vasodilatory properties, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols, and visualizing the associated signaling pathways.
Core Mechanism of Action: L-Type Calcium Channel Blockade
This compound is a potent antagonist of L-type voltage-gated calcium channels, which are crucial for the regulation of vascular smooth muscle tone.[1][2] The influx of extracellular calcium through these channels upon membrane depolarization triggers a cascade of events leading to the phosphorylation of myosin light chains and subsequent muscle contraction. By binding to the L-type calcium channels, this compound effectively blocks this influx of calcium, leading to a decrease in intracellular calcium concentration and subsequent vasodilation.[1][2]
The vasodilatory effect of this compound is also significantly influenced by its two active metabolites, M-1α and M-1β, which contribute to its sustained hypotensive activity.[3] Studies have shown that these metabolites also possess calcium antagonistic properties.
Quantitative Data on Vasodilatory Effects
The vasodilatory potency of this compound has been evaluated in various in vitro models. The following table summarizes the available quantitative data on its inhibitory effects on vascular smooth muscle contraction.
| Compound | Preparation | Agonist | Parameter | Value |
| This compound | Isolated rat portal vein | Low K+ (20 mM) | More potent than against high K+ | - |
| Isolated rat portal vein | High K+ (80 mM) | Less potent than against low K+ | - | |
| Isolated rabbit arteries | Calcium | Inhibition of contraction | - | |
| Active Metabolite (M-1) | Isolated perfused hydronephrotic rat kidney (afferent arteriole) | Norepinephrine | % Reversal at 10⁻⁶ M | 79 ± 4% |
| Isolated perfused hydronephrotic rat kidney (efferent arteriole) | Norepinephrine | % Reversal at 10⁻⁶ M | 44 ± 17% | |
| This compound | Isolated perfused hydronephrotic rat kidney (afferent arteriole) | Norepinephrine | % Reversal at 10⁻⁶ M | 83 ± 6% |
| Isolated perfused hydronephrotic rat kidney (efferent arteriole) | Norepinephrine | % Reversal at 10⁻⁶ M | 90 ± 6% |
Note: Specific IC50 values for this compound's vasorelaxant effect on isolated rat aorta were not available in the reviewed literature. The data from the rat portal vein indicates a concentration-dependent inhibition of KCl-induced contractions.
Experimental Protocols
Isolated Tissue Bath for Vasorelaxation Studies
This protocol describes the methodology for assessing the vasodilatory effect of this compound on isolated arterial rings, a standard in vitro technique.
Objective: To determine the concentration-response relationship of this compound-induced relaxation in pre-contracted arterial rings.
Materials:
-
Male Wistar rats (250-300g)
-
Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11.1)
-
Phenylephrine or Potassium Chloride (KCl) for pre-contraction
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
Isolated organ bath system with isometric force transducers
Procedure:
-
Tissue Preparation: Euthanize the rat and carefully excise the thoracic aorta. Place the aorta in cold Krebs-Henseleit solution. Remove adhering connective and adipose tissue and cut the aorta into rings of 3-4 mm in length. For endothelium-denuded rings, the intimal surface can be gently rubbed with a wooden stick.
-
Mounting: Suspend the aortic rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O2 and 5% CO2. Attach one end of the ring to a fixed hook and the other to an isometric force transducer.
-
Equilibration and Viability Check: Equilibrate the rings under a resting tension of 1-2 g for at least 60 minutes, with solution changes every 15-20 minutes. After equilibration, induce a contraction with a submaximal concentration of a vasoconstrictor (e.g., phenylephrine 1 µM or KCl 60 mM). Once a stable contraction is achieved, assess the endothelial integrity by adding acetylcholine (1 µM). A relaxation of more than 80% indicates an intact endothelium. Wash the tissues to return to baseline.
-
Experimental Protocol: Pre-contract the aortic rings with phenylephrine or KCl. Once a stable plateau of contraction is reached, cumulatively add increasing concentrations of this compound to the organ bath. Record the relaxation response at each concentration.
-
Data Analysis: Express the relaxation at each this compound concentration as a percentage of the pre-contraction induced by the agonist. Plot the concentration-response curve and calculate the IC50 value (the concentration of this compound that produces 50% of the maximal relaxation).
Measurement of Intracellular Calcium Concentration ([Ca²⁺]i)
This protocol outlines a method for directly measuring the effect of this compound on intracellular calcium levels in vascular smooth muscle cells.
Objective: To quantify the inhibitory effect of this compound on agonist-induced increases in [Ca²⁺]i in cultured vascular smooth muscle cells.
Materials:
-
Cultured vascular smooth muscle cells (e.g., A7r5 cell line)
-
Cell culture medium and supplements
-
Fura-2 AM (calcium-sensitive fluorescent dye)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS)
-
Vasoconstrictor agent (e.g., KCl, angiotensin II)
-
This compound stock solution
-
Fluorescence plate reader or microscope system
Procedure:
-
Cell Culture: Culture vascular smooth muscle cells in appropriate medium until they reach a suitable confluency.
-
Dye Loading: Incubate the cells with Fura-2 AM and a small amount of Pluronic F-127 in HBSS for 30-60 minutes at 37°C to allow the dye to enter the cells.
-
Washing: Wash the cells with fresh HBSS to remove extracellular Fura-2 AM.
-
Drug Incubation: Incubate the cells with various concentrations of this compound for a predetermined period.
-
Stimulation and Measurement: Add a vasoconstrictor agonist to the cells to induce an increase in [Ca²⁺]i. Immediately begin recording the fluorescence intensity at two excitation wavelengths (typically 340 nm and 380 nm) and a single emission wavelength (around 510 nm).
-
Data Analysis: Calculate the ratio of the fluorescence intensities (F340/F380). This ratio is proportional to the intracellular calcium concentration. Determine the inhibitory effect of this compound on the agonist-induced increase in the fluorescence ratio and calculate the IC50 value.
Signaling Pathways and Experimental Workflows
Primary Signaling Pathway of this compound-Induced Vasodilation
The primary mechanism of this compound's vasodilatory effect is the blockade of L-type calcium channels, which directly leads to a reduction in intracellular calcium and subsequent relaxation of vascular smooth muscle.
Experimental Workflow for In Vitro Vasorelaxation Assay
The following diagram illustrates the key steps involved in a typical in vitro vasorelaxation experiment using isolated aortic rings.
Potential Involvement of Other Signaling Pathways
While the blockade of L-type calcium channels is the primary mechanism, the complete vasodilatory profile of this compound may involve other signaling pathways.
Potassium Channels
Some studies suggest that this compound's vasodilatory effects may be partially mediated by the activation of potassium channels. The efflux of potassium ions through these channels leads to hyperpolarization of the vascular smooth muscle cell membrane, which in turn closes voltage-gated calcium channels and promotes relaxation. The effect of the potassium channel blocker tetraethylammonium (TEA) in attenuating this compound-induced relaxation in the rat portal vein supports this hypothesis.
Nitric Oxide (NO) Pathway
The direct effect of this compound on the endothelial nitric oxide synthase (eNOS) pathway has not been extensively studied. However, some dihydropyridine calcium channel blockers have been shown to enhance the action of nitric oxide (NO). One proposed mechanism is the inhibition of superoxide-induced NO decomposition, which increases the bioavailability of NO, a potent vasodilator. Further investigation is required to determine if this compound shares this property.
Protein Kinase C (PKC) and Rho-Kinase Pathways
The direct interaction of this compound with the Protein Kinase C (PKC) and Rho-kinase signaling pathways in vascular smooth muscle has not been clearly elucidated. These pathways are known to play significant roles in regulating vascular tone and contractility. While some calcium channel blockers have been shown to not directly target PKC, the potential for indirect modulation of these pathways by this compound warrants further investigation.
The following diagram illustrates the potential interplay of these signaling pathways in the regulation of vascular smooth muscle tone, highlighting potential, though unconfirmed, points of interaction for this compound.
Conclusion
This compound is a potent vasodilator whose primary in vitro mechanism of action is the blockade of L-type voltage-gated calcium channels in vascular smooth muscle. This effect is complemented by the activity of its metabolites. While the involvement of other signaling pathways such as potassium channels, the nitric oxide pathway, protein kinase C, and the Rho-kinase pathway is plausible and suggested by studies on similar compounds, direct evidence for this compound's interaction with these pathways is limited and warrants further investigation. The experimental protocols and data presented in this guide provide a framework for the continued in vitro characterization of this compound and other novel vasodilatory agents.
References
The Effects of Aranidipine on Vascular Smooth Muscle Cell Physiology: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Aranidipine, a dihydropyridine calcium channel blocker, exerts its primary therapeutic effect in hypertension through the modulation of vascular smooth muscle cell (VSMC) physiology. This technical guide provides an in-depth overview of the core mechanisms of this compound's action on VSMCs, including its effects on ion channels and intracellular signaling pathways. While direct quantitative data on this compound's impact on VSMC proliferation, migration, and apoptosis are limited in publicly available literature, this guide synthesizes current knowledge, drawing parallels from other dihydropyridine calcium channel blockers to infer its potential effects. Detailed experimental protocols for key assays and visualizations of relevant signaling pathways are provided to facilitate further research in this area.
Core Mechanism of Action: Inhibition of L-type Calcium Channels
This compound is a potent antagonist of L-type voltage-gated calcium channels (Caᵥ1.2), which are abundantly expressed in vascular smooth muscle cells.[1][2] The influx of extracellular calcium through these channels is a critical step in the initiation of VSMC contraction. By binding to the L-type calcium channels, this compound inhibits this calcium influx, leading to a decrease in intracellular calcium concentration and subsequent vasodilation.[1] This vasodilatory effect reduces peripheral vascular resistance, a key factor in lowering blood pressure.[1]
This compound also has a recognized active metabolite, M-1, which contributes to its overall antihypertensive effect.[1] Furthermore, some studies suggest that this compound may also exhibit inhibitory effects on T-type voltage-gated calcium channels and act as a selective alpha2-adrenoreceptor antagonist, which may contribute to its vasodilatory actions.
Quantitative Data on this compound's Interaction with Ion Channels
| Parameter | Description | Value | Reference |
| L-type Ca²⁺ Channel Inhibition | Primary mechanism of action leading to vasodilation. | High Affinity (qualitative) | |
| T-type Ca²⁺ Channel Inhibition | Potential secondary mechanism contributing to vasodilation. | Inhibitory effect noted | |
| Alpha2-Adrenoreceptor Antagonism | Potential contribution to inhibition of vasoconstriction. | Selective antagonist | |
| K+ Channel Activation | Possible partial involvement in vasodilation. | Suggested by differential effects on K+-induced contractions |
Effects on Vascular Smooth Muscle Cell Proliferation
Abnormal VSMC proliferation is a key contributor to the pathogenesis of atherosclerosis and restenosis. Several dihydropyridine calcium channel blockers have been shown to inhibit VSMC proliferation. For instance, lercanidipine has been demonstrated to inhibit rat VSMC proliferation in a dose-dependent manner. It is plausible that this compound exerts similar anti-proliferative effects, likely through the modulation of cell cycle progression.
It is important to note that direct quantitative data for this compound's effect on VSMC proliferation is not currently available in the public domain.
Experimental Protocol: VSMC Proliferation Assay (BrdU Incorporation)
This protocol describes a method to quantify the inhibitory effect of this compound on VSMC proliferation using a BrdU (5-bromo-2'-deoxyuridine) incorporation assay.
1. Cell Culture and Seeding:
- Culture primary human or rat aortic smooth muscle cells in DMEM supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.
- Seed VSMCs in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
2. Serum Starvation and Treatment:
- Synchronize the cells in the G₀/G₁ phase by serum-starving them in DMEM with 0.5% FBS for 24 hours.
- Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) or vehicle control for 1 hour.
- Stimulate cell proliferation by adding a growth factor such as platelet-derived growth factor (PDGF-BB, 20 ng/mL).
3. BrdU Labeling and Detection:
- After 24 hours of stimulation, add BrdU (10 µM) to each well and incubate for an additional 4 hours.
- Fix the cells, denature the DNA, and detect the incorporated BrdU using a specific anti-BrdU antibody conjugated to a reporter enzyme (e.g., horseradish peroxidase).
- Add the enzyme substrate and measure the absorbance using a microplate reader.
4. Data Analysis:
- Calculate the percentage of proliferation inhibition for each concentration of this compound relative to the vehicle-treated control.
- Plot the percentage of inhibition against the log of the this compound concentration to generate a dose-response curve and determine the IC₅₀ value.
Caption: Workflow for assessing this compound's effect on VSMC proliferation.
Effects on Vascular Smooth Muscle Cell Migration
VSMC migration from the media to the intima is another critical event in the development of vascular lesions. Similar to its effects on proliferation, other dihydropyridine calcium channel blockers like lercanidipine have been shown to inhibit VSMC migration in a dose-dependent manner. This suggests a potential role for this compound in attenuating this process.
Direct quantitative data for this compound's effect on VSMC migration is not currently available in the public domain.
Experimental Protocol: VSMC Migration Assay (Boyden Chamber)
This protocol outlines a method to assess the effect of this compound on VSMC migration using a modified Boyden chamber assay.
1. Chamber Preparation:
- Use a 24-well plate with cell culture inserts containing an 8.0 µm pore size polycarbonate membrane.
- Coat the underside of the membrane with fibronectin (10 µg/mL) to promote cell attachment.
2. Cell Preparation and Seeding:
- Harvest serum-starved VSMCs and resuspend them in serum-free DMEM.
- Seed the cells (5 x 10⁴ cells/well) into the upper chamber of the inserts in serum-free medium containing various concentrations of this compound or vehicle.
3. Migration Induction:
- Fill the lower chamber with DMEM containing 10% FBS or PDGF-BB (20 ng/mL) as a chemoattractant.
4. Incubation and Staining:
- Incubate the plate at 37°C for 6 hours.
- Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
- Fix the migrated cells on the lower surface of the membrane with methanol and stain with Giemsa.
5. Quantification:
- Count the number of migrated cells in several high-power fields under a microscope.
- Express the results as a percentage of the control (vehicle-treated) and determine the dose-dependent effect of this compound.
Caption: Workflow for assessing this compound's effect on VSMC migration.
Effects on Vascular Smooth Muscle Cell Apoptosis
Apoptosis, or programmed cell death, of VSMCs plays a complex role in vascular remodeling and disease. While excessive apoptosis can contribute to plaque instability, inadequate apoptosis can lead to neointimal hyperplasia. Some calcium channel blockers have been shown to influence VSMC apoptosis. For example, nifedipine has been reported to inhibit 7-ketochesterol-induced apoptosis in human vascular smooth muscle cells. Azelnidipine has also been shown to inhibit cyclic mechanical stretch-induced VSMC death.
Experimental Protocol: VSMC Apoptosis Assay (TUNEL Staining)
This protocol describes the use of the TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay to detect apoptosis-induced DNA fragmentation in VSMCs treated with this compound.
1. Cell Culture and Treatment:
- Culture VSMCs on glass coverslips.
- Induce apoptosis using a known stimulus (e.g., 7-ketocholesterol, 50 µM for 24 hours).
- Co-treat cells with the apoptotic stimulus and varying concentrations of this compound.
2. Fixation and Permeabilization:
- Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
- Permeabilize the cells with 0.1% Triton X-100 in 0.1% sodium citrate for 2 minutes on ice.
3. TUNEL Reaction:
- Incubate the cells with the TUNEL reaction mixture (containing TdT enzyme and fluorescently labeled dUTP) for 60 minutes at 37°C in a humidified atmosphere in the dark.
4. Counterstaining and Microscopy:
- Counterstain the cell nuclei with DAPI.
- Mount the coverslips and visualize the cells using a fluorescence microscope.
5. Quantification:
- Count the number of TUNEL-positive (apoptotic) cells and the total number of cells (DAPI-stained nuclei) in multiple fields.
- Calculate the percentage of apoptotic cells and determine the effect of this compound.
Caption: Workflow for assessing this compound's effect on VSMC apoptosis.
Intracellular Signaling Pathways
The physiological responses of VSMCs, including contraction, proliferation, migration, and apoptosis, are governed by complex intracellular signaling pathways. The primary effect of this compound, the reduction of intracellular calcium, has downstream consequences on these pathways. Key signaling cascades implicated in VSMC function include the MAPK/ERK and RhoA/Rho-kinase pathways.
Mitogen-Activated Protein Kinase (MAPK/ERK) Pathway
The ERK1/2 signaling cascade is a crucial regulator of VSMC proliferation and differentiation. Growth factors like PDGF activate this pathway, leading to the phosphorylation and activation of ERK1/2, which in turn phosphorylates downstream targets to promote cell cycle progression. The calcium channel blocker lercanidipine has been shown to inhibit PDGF-induced ERK1/2 activation in VSMCs. Given its similar mechanism of action, it is hypothesized that this compound may also attenuate ERK1/2 signaling.
Caption: Hypothesized inhibitory effect of this compound on the ERK1/2 pathway.
RhoA/Rho-Kinase (ROCK) Pathway
The RhoA/Rho-kinase pathway plays a significant role in calcium sensitization of the contractile apparatus in VSMCs, as well as in cell migration and proliferation. Agonists that induce vasoconstriction can activate RhoA, which in turn activates ROCK. ROCK phosphorylates and inactivates myosin light chain phosphatase (MLCP), leading to an increase in phosphorylated myosin light chain and enhanced contraction for a given level of intracellular calcium. The interplay between calcium influx and the RhoA/ROCK pathway is crucial for regulating vascular tone. While the direct effects of this compound on this pathway are not well-documented, its modulation of intracellular calcium could indirectly influence RhoA/ROCK signaling.
Caption: Interplay of this compound's action and the RhoA/ROCK pathway in VSMCs.
Conclusion
This compound's primary mechanism of action in vascular smooth muscle cells is the inhibition of L-type calcium channels, leading to vasodilation. Based on evidence from other dihydropyridine calcium channel blockers, it is likely that this compound also inhibits VSMC proliferation and migration, and may modulate apoptosis, potentially through the attenuation of signaling pathways such as the MAPK/ERK cascade. However, further research is required to obtain direct quantitative data on these effects and to fully elucidate the complete signaling network influenced by this compound in VSMCs. The experimental protocols provided in this guide offer a framework for conducting such investigations, which will be crucial for a more comprehensive understanding of this compound's therapeutic benefits beyond its primary antihypertensive action.
References
Basic pharmacokinetic properties of Aranidipine in preclinical models
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Aranidipine, a dihydropyridine calcium channel blocker, has demonstrated potent and long-lasting vasodilating effects in preclinical studies. Its potential as an antihypertensive agent is underscored by its unique pharmacokinetic profile, which includes the formation of active metabolites. This technical guide provides a comprehensive overview of the basic pharmacokinetic properties of this compound in preclinical models, focusing on its absorption, distribution, metabolism, and excretion (ADME). The information presented herein is intended to serve as a core resource for researchers, scientists, and drug development professionals engaged in the study of this compound and related compounds.
I. Pharmacokinetic Parameters
The pharmacokinetic profile of this compound has been characterized in several preclinical species, including rats, dogs, and monkeys. The following tables summarize the key quantitative parameters, providing a comparative overview across different models.
Table 1: Oral Bioavailability of this compound in Preclinical Models
| Species | Dose (mg/kg) | Bioavailability (%) |
| Rat | Not Specified | ~48[1] |
| Dog | Not Specified | ~41[1] |
| Monkey | Not Specified | ~3[1] |
Table 2: Plasma Protein Binding of this compound
| Species | In Vitro/In Vivo | Protein Binding (%) | Primary Binding Proteins |
| Not Specified | Not Specified | 84-95[1] | Serum Albumin, α1-acid glycoprotein[1] |
Table 3: Elimination Half-Life of this compound and its Active Metabolite (M-1)
| Analyte | Half-Life (hours) | Species |
| This compound | 1.1 - 1.2 | Not Specified |
| Metabolite M-1 | 2.7 - 3.5 | Not Specified |
Note: While the specific preclinical species for the half-life determination was not explicitly stated in the available literature, these values provide an important insight into the clearance rate of this compound and its primary active metabolite.
II. Absorption
Following oral administration, this compound is rapidly absorbed from the gastrointestinal tract. Studies have indicated that the maximum plasma concentration (Cmax) and the area under the plasma concentration-time curve (AUC) increase in a dose-dependent manner. The time to reach Cmax (Tmax) for this compound is approximately 3.8-4.8 hours, while its active metabolite, M-1, reaches peak plasma levels at around 4.8-6 hours.
III. Distribution
This compound exhibits a high affinity for plasma proteins, with a binding ratio ranging from 84% to 95%. The primary proteins involved in this binding are serum albumin and, to a lesser extent, alpha1-acid glycoprotein. This extensive protein binding can influence the drug's distribution into tissues and its overall pharmacokinetic profile.
IV. Metabolism
The metabolism of this compound is a key determinant of its pharmacokinetic behavior and therapeutic action. After oral administration, eight distinct metabolites have been identified. The primary metabolic pathways involved are:
-
Reduction of the ketone group.
-
Oxidation of the dihydropyridine ring.
-
De-esterification at the C-3 position.
Notably, this compound is metabolized into active metabolites, with M-1 being a significant contributor to the overall antihypertensive effect.
V. Excretion
The elimination of this compound is primarily driven by its extensive metabolism. Unchanged this compound is not detected in the urine one hour after administration, and only a small amount is found in the bile. The metabolites are the main components excreted from the body.
The routes of excretion for the metabolites are as follows:
-
Urine: 52-56% of the original dose.
-
Feces: 34-45% of the original dose.
-
Expired Air: 3-4% of the original dose.
A significant portion of the administered dose (59%) is excreted into the bile, and of this amount, 63% is reabsorbed, indicating enterohepatic circulation.
VI. Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of preclinical pharmacokinetic studies. While specific, comprehensive protocols for this compound were not fully available in the public domain, this section outlines the general methodologies typically employed in such studies.
A. Animal Models
-
Rats: Conscious spontaneously hypertensive rats (SHRs) are often used to evaluate the antihypertensive and diuretic effects of this compound following oral administration.
-
Dogs: Anesthetized dogs are utilized to study the renal effects of this compound, often with direct infusion into the renal artery.
B. Administration and Dosing
-
Oral Administration: In rats, this compound is typically administered orally at doses ranging from 0.3 to 3 mg/kg to assess dose-dependent effects on urine and electrolyte excretion.
-
Intravenous/Intra-arterial Infusion: In dogs, this compound is infused directly into the renal artery at a rate of approximately 0.03 µg/kg/min to investigate its direct renal effects.
C. Sample Collection and Analysis
A validated bioanalytical method is essential for the accurate quantification of this compound and its metabolites in biological matrices. A typical workflow for sample analysis is depicted below.
Conclusion
This technical guide has summarized the fundamental preclinical pharmacokinetic properties of this compound. The data presented highlight its rapid absorption, high plasma protein binding, extensive metabolism into active compounds, and primary elimination through metabolic excretion. While the available literature provides a solid foundation, further studies detailing the pharmacokinetic parameters in different preclinical species with corresponding dose information would be invaluable for a more complete understanding of this compound's disposition. The experimental methodologies outlined here provide a general framework for conducting such investigations. This comprehensive knowledge is critical for the continued development and optimization of this compound and other dihydropyridine calcium channel blockers.
References
A Technical Guide to the Racemic Synthesis of Aranidipine via the Hantzsch Reaction
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the racemic synthesis of Aranidipine, a third-generation dihydropyridine calcium channel blocker, utilizing the Hantzsch reaction. The document details the experimental protocol, summarizes key quantitative data, and visualizes the reaction mechanism and the drug's signaling pathway.
Introduction
This compound is a potent calcium channel antagonist used in the management of hypertension and angina pectoris.[1] Like other dihydropyridine derivatives, its therapeutic effect stems from its ability to block L-type voltage-gated calcium channels in vascular smooth muscle, leading to vasodilation and a subsequent reduction in blood pressure.[2] The core structure of this compound, a 1,4-dihydropyridine ring, is efficiently constructed through the Hantzsch pyridine synthesis, a classic multi-component reaction.[3] This guide focuses on the racemic synthesis of this compound, providing a foundational understanding for researchers in medicinal chemistry and drug development.
The Hantzsch Reaction for this compound Synthesis
The racemic synthesis of this compound is achieved through a Hantzsch-type dihydropyridine synthesis. This one-pot condensation reaction involves three key components: an aldehyde (2-nitrobenzaldehyde), a β-ketoester (methyl acetoacetate), and a nitrogen donor, in this case, provided by an enamine (methyl 3-aminocrotonate).[1]
The overall reaction is as follows:
2-Nitrobenzaldehyde + Methyl Acetoacetate + Methyl 3-Aminocrotonate → Racemic this compound
Reaction Mechanism
The Hantzsch reaction proceeds through a series of reversible condensations and additions. While several pathways have been proposed, a generally accepted mechanism involves the formation of two key intermediates: an α,β-unsaturated carbonyl compound (a Knoevenagel condensation product) and an enamine. These intermediates then undergo a Michael addition followed by cyclization and dehydration to form the dihydropyridine ring.[3]
Caption: Proposed mechanism for the Hantzsch synthesis of this compound.
Experimental Protocol: Racemic Synthesis of this compound
The following is a representative procedure for the racemic synthesis of this compound based on established Hantzsch synthesis methodologies.
Materials and Reagents
-
2-Nitrobenzaldehyde
-
Methyl acetoacetate
-
Methyl 3-aminocrotonate
-
Methanol or Ethanol (solvent)
-
Ethyl acetate (for TLC)
-
Hexane (for TLC)
Procedure
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-nitrobenzaldehyde (1.0 eq.), methyl acetoacetate (1.0 eq.), and methyl 3-aminocrotonate (1.0 eq.).
-
Solvent Addition: Add a suitable solvent, such as methanol or ethanol, to the flask.
-
Reaction: Heat the reaction mixture to reflux and maintain vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using an appropriate eluent system (e.g., ethyl acetate/hexane). The reaction is typically allowed to proceed for 12-24 hours.
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: Purify the resulting residue by recrystallization from a suitable solvent (e.g., ethanol) to yield racemic this compound.
References
An In-depth Technical Guide on the Stereospecificity of Dihydropyridine Calcium Channel Blockers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydropyridine (DHP) calcium channel blockers are a cornerstone in the management of cardiovascular diseases, primarily hypertension and angina. These drugs exert their therapeutic effects by inhibiting L-type voltage-gated calcium channels (Ca_v1.2), leading to vasodilation and a subsequent reduction in blood pressure. A critical, yet often underappreciated, aspect of their pharmacology is their stereospecificity. Most DHPs are chiral molecules and are administered as racemic mixtures. However, their enantiomers often exhibit markedly different pharmacological and pharmacokinetic profiles. This guide provides a comprehensive technical overview of the stereospecificity of dihydropyridine calcium channel blockers, focusing on their differential interactions with L-type calcium channels, the downstream signaling consequences, and the methodologies used to elucidate these differences.
Core Concept: Stereoselective Interaction with L-type Calcium Channels
The pharmacological activity of dihydropyridine calcium channel blockers is predominantly attributed to one of the enantiomers, which binds with significantly higher affinity to the L-type calcium channel. This stereoselectivity is a consequence of the three-dimensional structure of the binding site on the α1 subunit of the channel, which preferentially accommodates one enantiomer over the other.
The differential binding affinities of DHP enantiomers translate into significant differences in their potency as calcium channel blockers. Generally, the (S)-enantiomer of most DHPs is the more potent antagonist, while the (R)-enantiomer is significantly less active. In some cases, the less active enantiomer may even exhibit different pharmacological properties.
Quantitative Analysis of Enantiomeric Potency
The stereoselectivity of dihydropyridine calcium channel blockers can be quantified by comparing the binding affinities (K_i) and functional inhibitory concentrations (IC_50 or ED_50) of the individual enantiomers. The following tables summarize the available quantitative data for several commonly used DHPs.
| Drug | Enantiomer | Test System | Parameter | Value | Fold Difference (more potent/less potent) | Reference(s) |
| Amlodipine | S-(-)-Amlodipine | Rat aorta | IC_50 (Ca²⁺-induced contraction) | 1.9 nM (for racemate) | S-isomer is ~1000x more potent than R-isomer | [1][2] |
| R-(+)-Amlodipine | ||||||
| Nicardipine | (+)-Nicardipine | Rabbit thoracic artery | pD₂' (inhibition of vasoconstriction) | Not specified | (+)-isomer is 3-8x more potent than (-)-isomer in reducing blood pressure | [2][3] |
| (-)-Nicardipine | R-(-)-nicardipine has a stronger interaction with the L-type calcium channel receptor than S-(+)-nicardipine. | [3] | ||||
| Isradipine | (+)-Isradipine | CHO cells expressing rabbit lung α₁C-b-subunit | IC_50 (I_peak block at -40 mV) | Not specified | IC_50 ratio of (-)- to (+)-isradipine is 104–138. | |
| (-)-Isradipine | ||||||
| Niguldipine | (S)-Niguldipine | Guinea-pig ventricular myocytes | L-type Ca²⁺ current inhibition | More potent | ≤ 4.4x | |
| (R)-Niguldipine | Less potent | |||||
| Felodipine | S-(-)-Felodipine | Guinea pig Langendorff hearts | Inhibition of coronary vasoconstriction | More potent | 13x | |
| R-(+)-Felodipine | Less potent |
Note: The table above represents a summary of available data. Direct comparisons of absolute values across different studies should be made with caution due to variations in experimental conditions.
Experimental Protocols for Assessing Stereospecificity
The stereoselective properties of dihydropyridine calcium channel blockers are primarily investigated using two key experimental techniques: radioligand binding assays and electrophysiological patch-clamp recordings.
Radioligand Binding Assays
Radioligand binding assays are a fundamental tool for determining the affinity of a drug for its receptor. In the context of DHPs, these assays are used to measure the binding affinity (K_i) of each enantiomer to the L-type calcium channel.
Detailed Methodology for a Competitive Radioligand Binding Assay:
-
Membrane Preparation:
-
Isolate membranes from a tissue source rich in L-type calcium channels (e.g., rat cerebral cortex, heart, or ileum).
-
Homogenize the tissue in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to obtain a crude membrane fraction.
-
Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous inhibitors.
-
Resuspend the final membrane pellet in the assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
Incubate the membrane preparation with a fixed concentration of a radiolabeled DHP antagonist, such as [³H]nitrendipine or [³H]PN200-110.
-
Add increasing concentrations of the unlabeled DHP enantiomer (the "competitor").
-
Incubate the mixture at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
-
Separate the bound from free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using liquid scintillation counting.
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand as a function of the competitor concentration.
-
Determine the IC_50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the K_i value for each enantiomer using the Cheng-Prusoff equation: K_i = IC_50 / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.
-
Electrophysiological Patch-Clamp Recordings
The whole-cell patch-clamp technique allows for the direct measurement of ion channel activity in living cells. This method is used to assess the functional consequences of DHP enantiomer binding, specifically their ability to block L-type calcium currents.
Detailed Methodology for Whole-Cell Voltage-Clamp Recordings:
-
Cell Preparation:
-
Use isolated cells that endogenously express L-type calcium channels (e.g., ventricular myocytes, vascular smooth muscle cells) or a cell line stably transfected with the α1 subunit of the Ca_v1.2 channel.
-
Plate the cells on glass coverslips for recording.
-
-
Recording Setup:
-
Mount the coverslip in a recording chamber on the stage of an inverted microscope.
-
Perfuse the cells with an external solution containing Ba²⁺ or Ca²⁺ as the charge carrier.
-
Fabricate patch pipettes from borosilicate glass capillaries and fill them with an internal solution designed to isolate calcium currents.
-
-
Whole-Cell Configuration:
-
Approach a cell with the patch pipette and form a high-resistance seal (gigaohm seal) between the pipette tip and the cell membrane.
-
Rupture the membrane patch under the pipette tip to gain electrical access to the cell's interior (whole-cell configuration).
-
-
Voltage-Clamp Protocol:
-
Hold the cell membrane at a negative potential (e.g., -80 mV) to keep the calcium channels in a closed state.
-
Apply depolarizing voltage steps to activate the L-type calcium channels and elicit an inward current.
-
Record the baseline calcium current in the absence of any drug.
-
Apply different concentrations of each DHP enantiomer to the external solution and record the resulting inhibition of the calcium current.
-
-
Data Analysis:
-
Measure the peak amplitude of the calcium current at each drug concentration.
-
Construct concentration-response curves by plotting the percentage of current inhibition versus the drug concentration.
-
Determine the IC_50 value for each enantiomer by fitting the data to a sigmoidal dose-response equation.
-
Signaling Pathways and Molecular Interactions
The stereoselective blockade of L-type calcium channels by dihydropyridines has significant downstream consequences on intracellular signaling cascades. The primary effect is the reduction of calcium influx into the cell, which in turn modulates various calcium-dependent processes.
Calcium-Calmodulin Signaling
The influx of calcium through L-type channels leads to the activation of calmodulin (CaM), a key calcium-sensing protein. The Ca²⁺/CaM complex then activates a variety of downstream effectors, including myosin light chain kinase (MLCK) in smooth muscle cells, leading to contraction. The more potent enantiomer, by more effectively blocking calcium entry, will have a greater inhibitory effect on this pathway, leading to enhanced vasodilation.
Stereoselective inhibition of the calcium-calmodulin pathway.
Protein Kinase C Activation
Some studies suggest that certain dihydropyridines, such as felodipine, may directly activate protein kinase C (PKC), a family of enzymes involved in various cellular signaling pathways, including cell growth and differentiation. The stereospecificity of this interaction and its contribution to the overall pharmacological effect of DHPs require further investigation.
Potential direct activation of Protein Kinase C by DHPs.
Molecular Docking and Binding Site Interactions
Molecular modeling and docking studies have provided valuable insights into the stereospecific binding of dihydropyridines to the Ca_v1.2 channel. These studies suggest that the DHP molecule binds in a pocket formed by transmembrane segments S5 and S6 of domain III and S6 of domain IV of the α1 subunit. The stereoselectivity arises from specific interactions, such as hydrogen bonds and hydrophobic interactions, between the functional groups of the enantiomer and the amino acid residues lining the binding pocket. For instance, the orientation of the ester groups at the C3 and C5 positions of the dihydropyridine ring is crucial for high-affinity binding of the active enantiomer.
Stereospecific interaction with the Cav1.2 binding pocket.
Clinical Significance and Future Directions
The stereospecificity of dihydropyridine calcium channel blockers has important clinical implications. The use of single-enantiomer formulations, such as (S)-amlodipine, offers the potential for improved therapeutic efficacy and a better safety profile compared to the racemic mixture. By administering only the active enantiomer, the dose can be reduced, potentially minimizing dose-related side effects attributed to the less active or inactive enantiomer.
While some clinical trials have compared racemic and enantiopure formulations, more long-term, large-scale studies are needed to fully evaluate the clinical benefits of chiral switching for all dihydropyridine calcium channel blockers.
Future research in this area should focus on:
-
Comprehensive Quantitative Analysis: Systematically determining the binding affinities and functional potencies of the enantiomers of a wider range of DHP calcium channel blockers to create a comprehensive database for drug development.
-
Elucidation of Downstream Signaling: Investigating the stereoselective effects of DHPs on downstream signaling pathways beyond simple calcium influx to uncover novel therapeutic targets and mechanisms of action.
-
High-Resolution Structural Studies: Obtaining high-resolution crystal or cryo-EM structures of the L-type calcium channel in complex with different DHP enantiomers to provide a definitive understanding of the molecular basis of stereospecificity.
-
Clinical Outcome Trials: Conducting robust clinical trials to compare the long-term efficacy and safety of single-enantiomer versus racemic DHP formulations in various patient populations.
By continuing to explore the intricacies of dihydropyridine stereospecificity, researchers and drug developers can pave the way for the design of more selective, potent, and safer cardiovascular therapeutics.
References
- 1. Pharmacologic profile of amlodipine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Distinct properties of amlodipine and nicardipine block of the voltage-dependent Ca2+ channels Cav1.2 and Cav2.1 and the mutant channels Cav1.2/Dihydropyridine insensitive and Cav2.1/Dihydropyridine sensitive - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The difference between nicardipine and its enantiomers on inhibiting vasoconstriction of isolated rabbit thoracic artery - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Assessing Aranidipine Cytotoxicity in HUVECs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aranidipine is a dihydropyridine calcium channel blocker (DHP-CCB) used in the management of hypertension.[1][2] Its primary mechanism of action involves the inhibition of L-type calcium channels in vascular smooth muscle cells, leading to vasodilation and a reduction in blood pressure.[1][2][3] While the effects on smooth muscle are well-documented, the impact of this compound on endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs), is less characterized. DHP-CCBs can exert various effects on the endothelium, including antioxidant actions and modulation of nitric oxide (NO) production, which may be protective. However, it is crucial to determine the cytotoxic potential of any new therapeutic agent on non-target cells.
These application notes provide a detailed protocol for assessing the potential cytotoxicity of this compound in HUVECs. The described assays will enable researchers to evaluate cell viability, proliferation, and apoptosis, providing a comprehensive understanding of this compound's effects on endothelial cell health.
Data Presentation
Table 1: Cell Viability Assessment of this compound in HUVECs
| This compound Concentration | Cell Viability (%) (Mean ± SD) | IC50 (µM) |
| Vehicle Control (e.g., 0.1% DMSO) | 100 ± X.X | rowspan="7" |
| 1 nM | X.X ± X.X | |
| 10 nM | X.X ± X.X | |
| 100 nM | X.X ± X.X | |
| 1 µM | X.X ± X.X | |
| 10 µM | X.X ± X.X | |
| Positive Control (e.g., Doxorubicin) | X.X ± X.X | |
| This table should be populated with data from cell viability assays such as MTT, XTT, or CellTiter-Glo®. The IC50 value represents the concentration of this compound that inhibits cell viability by 50%. |
Table 2: Apoptosis Analysis of HUVECs Treated with this compound
| This compound Concentration | % Early Apoptotic Cells (Annexin V+/PI-) (Mean ± SD) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) (Mean ± SD) |
| Vehicle Control (e.g., 0.1% DMSO) | X.X ± X.X | X.X ± X.X |
| 1 µM | X.X ± X.X | X.X ± X.X |
| 10 µM | X.X ± X.X | X.X ± X.X |
| Positive Control (e.g., Staurosporine) | X.X ± X.X | X.X ± X.X |
| This table is for summarizing data obtained from flow cytometry analysis after Annexin V and Propidium Iodide (PI) staining. |
Experimental Protocols
HUVEC Cell Culture
-
Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs) (ATCC® CRL-1730™ or equivalent).
-
Culture Medium: Endothelial Cell Growth Medium (EGM-2) supplemented with the provided BulletKit.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere of 5% CO2.
-
Subculturing: Passage cells when they reach 80-90% confluency. Use cells between passages 2 and 6 for experiments to ensure consistency.
Preparation of this compound Stock Solution
This compound is poorly soluble in aqueous solutions. A stock solution should be prepared in an organic solvent.
-
Solvent: Dimethyl sulfoxide (DMSO).
-
Stock Concentration: Prepare a 10 mM stock solution of this compound in DMSO.
-
Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Working Solutions: Prepare fresh dilutions of this compound in the cell culture medium on the day of the experiment. The final DMSO concentration in the culture medium should be kept below 0.1% to avoid solvent-induced cytotoxicity.
Cell Viability Assay (MTT Assay)
This protocol is for a 96-well plate format.
-
Cell Seeding: Seed HUVECs in a 96-well plate at a density of 1.5 x 10^4 cells per well in 100 µL of culture medium.
-
Cell Adhesion: Allow the cells to adhere and grow for 24 hours.
-
Drug Treatment: Prepare serial dilutions of this compound in fresh culture medium. A suggested concentration range to start with is 1 nM to 10 µM. Replace the old medium with 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a positive control for cytotoxicity (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot the cell viability against the log of the this compound concentration to determine the IC50 value.
Apoptosis Assay (Annexin V/PI Staining and Flow Cytometry)
-
Cell Seeding: Seed HUVECs in 6-well plates at an appropriate density to reach 70-80% confluency on the day of treatment.
-
Drug Treatment: Treat the cells with selected concentrations of this compound (e.g., based on the results of the viability assay) for 24 hours. Include a vehicle control and a positive control for apoptosis (e.g., 1 µM Staurosporine for 4 hours).
-
Cell Harvesting: Gently detach the cells using a non-enzymatic cell dissociation solution. Collect both the detached and adherent cells.
-
Staining: Wash the cells with cold PBS and then resuspend them in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions and incubate in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
Visualizations
Caption: this compound's primary mechanism and potential endothelial effects.
References
- 1. Azelnidipine, a dihydropyridine-based calcium antagonist, inhibits angiotensin II-induced oxidative stress generation and downregulation of pigment epithelium-derived factor mRNA levels in microvascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antioxidant effect of a new calcium antagonist, azelnidipine, in cultured human arterial endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benidipine, a dihydropyridine-calcium channel blocker, inhibits lysophosphatidylcholine-induced endothelial injury via stimulation of nitric oxide release - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Content Screening Assays of (S)-Aranidipine's Cellular Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Aranidipine is the pharmacologically active enantiomer of aranidipine, a dihydropyridine L-type calcium channel blocker used in the management of hypertension.[1][2] Its primary mechanism of action involves the inhibition of voltage-gated L-type calcium channels in vascular smooth muscle cells, leading to vasodilation and a reduction in blood pressure.[1][2] Beyond its primary vasodilatory effect, (S)-Aranidipine may exert a range of other cellular effects, including modulation of cell viability, induction of apoptosis, and alterations in the cell cycle. High-content screening (HCS) offers a powerful, automated imaging-based approach to quantitatively assess these multiparametric cellular responses, providing valuable insights into the compound's broader pharmacological profile.
These application notes provide a framework for utilizing HCS to investigate the cellular effects of (S)-Aranidipine, offering detailed protocols for key assays and summarizing expected quantitative outcomes.
Data Presentation: Quantitative Effects of (S)-Aranidipine on Cellular Phenotypes
The following tables summarize quantitative data on the effects of this compound and other relevant L-type calcium channel blockers. It is important to note that specific IC50 values for (S)-Aranidipine in many cellular assays are not widely available in public literature; therefore, data for racemic this compound and other dihydropyridines are provided as a reference.
Table 1: Inhibition of Calcium Influx
| Compound | Cell Line | Assay Type | IC50 | Reference |
| This compound (racemic) | Guinea Pig Ventricular Myocytes | L-type Ca2+ current inhibition | Concentration-dependent decrease | [3] |
| This compound (racemic) | Guinea Pig Ventricular Myocytes | T-type Ca2+ current inhibition | Concentration-dependent decrease | |
| Amlodipine | A7r5 (rat vascular smooth muscle) | K+-stimulated Ca2+ influx | 4.56 nM | |
| Nifedipine | A7r5 (rat vascular smooth muscle) | K+-stimulated Ca2+ influx | 10.08 nM |
Table 2: Effects on Cell Viability and Proliferation
| Compound | Cell Line | Assay Type | Effect | Concentration | Reference |
| Nifedipine | Rat Vascular Smooth Muscle Cells (VSMCs) | FBS-stimulated proliferation | Inhibition | Dose-dependent | |
| Lercanidipine | Rat Vascular Smooth Muscle Cells (VSMCs) | FBS- and PDGF-stimulated proliferation | Inhibition | Dose-dependent | |
| Amlodipine | Human Epidermoid Carcinoma A431 | Cell Proliferation | Inhibition, G1 arrest | 20-30 µM |
Table 3: Induction of Apoptosis
| Compound | Cell Line | Assay Type | Effect | Concentration | Reference |
| Nifedipine | Spontaneously Hypertensive Rat VSMCs | TUNEL Assay | Increased apoptosis | 50 µM | |
| 7-Ketocholesterol | Human Vascular Smooth Muscle Cells | DNA Fragmentation | Increased apoptosis (inhibited by nifedipine) | 50 µM |
Experimental Protocols
High-Content Assay for Calcium Influx Inhibition
This protocol describes a method to quantify the inhibitory effect of (S)-Aranidipine on depolarization-induced calcium influx in vascular smooth muscle cells.
Materials:
-
A7r5 rat aortic smooth muscle cells (or other suitable vascular smooth muscle cell line)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well, black-walled, clear-bottom microplates
-
(S)-Aranidipine
-
Fluo-4 AM or other suitable calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with and without Ca2+ and Mg2+
-
Potassium Chloride (KCl) solution (e.g., 100 mM in HBSS)
-
High-content imaging system with automated liquid handling
Procedure:
-
Cell Plating: Seed A7r5 cells into 96-well plates at a density to achieve 80-90% confluency on the day of the assay. Incubate for 24-48 hours.
-
Compound Preparation: Prepare a serial dilution of (S)-Aranidipine in HBSS. Include a vehicle control (e.g., DMSO).
-
Dye Loading:
-
Prepare a loading solution of Fluo-4 AM (e.g., 4 µM) and Pluronic F-127 (e.g., 0.02%) in HBSS.
-
Wash the cells once with HBSS.
-
Add the Fluo-4 AM loading solution to each well and incubate for 30-60 minutes at 37°C.
-
Wash the cells twice with HBSS to remove excess dye.
-
-
Compound Incubation: Add the prepared (S)-Aranidipine dilutions to the respective wells and incubate for a predetermined time (e.g., 15-30 minutes).
-
Image Acquisition and Analysis:
-
Acquire baseline fluorescence images using the high-content imaging system.
-
Using the integrated liquid handler, add the KCl solution to all wells to induce depolarization.
-
Immediately begin acquiring a time-lapse series of images to capture the calcium flux.
-
Analyze the images to quantify the change in fluorescence intensity over time in response to KCl stimulation in the presence of different concentrations of (S)-Aranidipine.
-
Calculate the IC50 value from the dose-response curve.
-
Multiparametric Cytotoxicity Assay
This assay simultaneously measures cell viability, cytotoxicity, and apoptosis induction by (S)-Aranidipine.
Materials:
-
Vascular smooth muscle cells (e.g., A7r5)
-
Complete growth medium
-
96- or 384-well clear-bottom microplates
-
(S)-Aranidipine
-
Hoechst 33342 (for nuclear staining and cell counting)
-
A membrane-impermeable DNA dye (e.g., Propidium Iodide or CellTox™ Green) for cytotoxicity
-
A marker for apoptosis (e.g., Annexin V conjugate or a caspase-3/7 activity reporter)
-
High-content imaging system
Procedure:
-
Cell Plating and Treatment:
-
Seed cells into microplates and allow them to adhere overnight.
-
Treat cells with a range of (S)-Aranidipine concentrations for 24, 48, and 72 hours. Include vehicle and positive controls (e.g., staurosporine for apoptosis).
-
-
Staining:
-
At the end of the treatment period, add the staining solution containing Hoechst 33342, the cytotoxicity dye, and the apoptosis reporter to each well.
-
Incubate according to the reagent manufacturer's instructions.
-
-
Image Acquisition: Acquire images in the appropriate fluorescence channels for each stain using a high-content imaging system.
-
Image Analysis:
-
Cell Viability: Segment and count the total number of nuclei (Hoechst 33342 positive).
-
Cytotoxicity: Segment and count the number of cells with compromised membrane integrity (positive for the cytotoxicity dye).
-
Apoptosis: Quantify the intensity or number of cells positive for the apoptosis marker.
-
Calculate the percentage of viable, dead, and apoptotic cells for each concentration of (S)-Aranidipine.
-
Determine the IC50 for cell viability and the EC50 for cytotoxicity and apoptosis induction.
-
Cell Cycle Analysis
This protocol utilizes a fluorescent ubiquitination-based cell cycle indicator (FUCCI) system to monitor the effects of (S)-Aranidipine on cell cycle progression.
Materials:
-
A cell line stably expressing a FUCCI reporter (e.g., HeLa-FUCCI or a custom-generated VSMC-FUCCI line).
-
Complete growth medium.
-
96-well microplates.
-
(S)-Aranidipine.
-
High-content imaging system with live-cell imaging capabilities (environmental control).
Procedure:
-
Cell Plating: Seed the FUCCI-expressing cells into 96-well plates.
-
Treatment: Add a serial dilution of (S)-Aranidipine to the wells.
-
Live-Cell Imaging:
-
Place the plate in the high-content imaging system with environmental control (37°C, 5% CO2).
-
Acquire time-lapse images in the red and green fluorescence channels at regular intervals (e.g., every 30-60 minutes) for 24-72 hours.
-
-
Image Analysis:
-
Segment individual cells in each image.
-
Classify each cell into G1 (red nucleus), S/G2/M (green nucleus), or G1/S transition (yellow nucleus) phase based on the fluorescence signal.
-
Track cells over time to monitor cell cycle progression and identify points of arrest.
-
Quantify the percentage of cells in each phase of the cell cycle at different time points and concentrations of (S)-Aranidipine.
-
Visualization of Signaling Pathways and Workflows
Caption: (S)-Aranidipine's Primary Mechanism of Action.
Caption: Multiparametric Cytotoxicity Assay Workflow.
References
Quantifying Aranidipine's Effect on Intracellular Calcium Flux: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aranidipine is a dihydropyridine derivative and a potent calcium channel blocker utilized in the management of hypertension.[1] Its therapeutic effect is primarily achieved by modulating intracellular calcium concentrations ([Ca²⁺]i) in vascular smooth muscle cells.[2] this compound inhibits the influx of calcium ions through L-type calcium channels, leading to vasodilation and a subsequent reduction in blood pressure.[1][2] Furthermore, studies have indicated that this compound also exhibits inhibitory effects on T-type calcium channels, which may contribute to its overall cardiovascular profile.[3] This document provides detailed application notes and experimental protocols for quantifying the effects of this compound on intracellular calcium flux, a critical step in understanding its pharmacological activity and in the development of novel therapeutics.
Mechanism of Action: Modulation of Intracellular Calcium
This compound's primary mechanism of action involves the blockade of voltage-gated L-type calcium channels, which are abundant in vascular smooth muscle cells. Under normal physiological conditions, depolarization of the cell membrane triggers the opening of these channels, allowing an influx of extracellular calcium. This rise in [Ca²⁺]i initiates a cascade of events leading to smooth muscle contraction and vasoconstriction. By binding to L-type calcium channels, this compound effectively reduces this calcium influx, thereby promoting vasodilation and lowering blood pressure.
Additionally, this compound has been shown to selectively block the alpha(1H) subtype of T-type calcium channels. The inhibition of both L- and T-type calcium channels contributes to its pharmacological effects.
dot
Caption: Signaling Pathway of this compound Action.
Quantitative Analysis of this compound's Effect
| Parameter | Description | Cell Type | Value/Concentration Range |
| Inhibition of Ca²⁺ Currents | Concentration-dependent decrease in L-type and T-type calcium currents. | Guinea pig ventricular myocytes | 10 nmol/L - 1 µmol/L |
| Inhibition of Contraction | Concentration-dependent inhibition of KCl-induced contractions. | Isolated rat portal vein | Potent inhibition observed |
Note: The data on Ca²⁺ current inhibition was obtained through electrophysiological studies, which measure the flow of ions across the cell membrane. The data on contraction inhibition is a functional outcome of reduced intracellular calcium. Both serve as indicators of this compound's activity.
Experimental Protocols
To quantify the effect of this compound on intracellular calcium flux, fluorescent calcium indicators are widely used. The following are detailed protocols for assays using Fura-2 AM and Fluo-4 AM, two common calcium-sensitive dyes.
Protocol 1: Measurement of Intracellular Calcium using Fura-2 AM
This protocol describes the use of the ratiometric dye Fura-2 AM to measure changes in [Ca²⁺]i in the A7r5 rat vascular smooth muscle cell line.
Materials:
-
A7r5 cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
Probenecid
-
Hanks' Balanced Salt Solution (HBSS)
-
Potassium Chloride (KCl)
-
This compound
-
96-well black, clear-bottom microplates
-
Fluorescence plate reader with dual excitation capabilities (340 nm and 380 nm)
Procedure:
-
Cell Culture:
-
Culture A7r5 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ atmosphere.
-
Seed cells into 96-well black, clear-bottom microplates at a density that ensures a confluent monolayer on the day of the experiment.
-
-
Dye Loading:
-
Prepare a Fura-2 AM loading solution in HBSS. The final concentration of Fura-2 AM is typically in the range of 1-5 µM.
-
To aid in dye solubilization, Fura-2 AM can be pre-mixed with an equal volume of 20% (w/v) Pluronic F-127 in DMSO before dilution in HBSS.
-
To prevent dye extrusion, probenecid (1-2.5 mM) can be included in the loading buffer.
-
Remove the culture medium from the cells and wash once with HBSS.
-
Add the Fura-2 AM loading solution to each well and incubate for 30-60 minutes at 37°C in the dark.
-
-
Wash and Incubation:
-
After incubation, gently wash the cells twice with HBSS to remove extracellular dye.
-
Add fresh HBSS (containing probenecid if used previously) to each well and incubate for an additional 30 minutes at room temperature to allow for complete de-esterification of the dye.
-
-
Measurement of Calcium Flux:
-
Prepare serial dilutions of this compound in HBSS.
-
Place the microplate in a fluorescence plate reader.
-
Record baseline fluorescence by exciting at 340 nm and 380 nm and measuring emission at 510 nm for a set period.
-
Add the various concentrations of this compound to the wells and incubate for a predetermined time (e.g., 10-20 minutes).
-
To induce calcium influx, add a depolarizing concentration of KCl (e.g., 50 mM) to the wells.
-
Immediately begin recording the fluorescence at 340 nm and 380 nm excitation over time.
-
-
Data Analysis:
-
Calculate the ratio of the fluorescence intensities (F₃₄₀/F₃₈₀).
-
Plot the change in the fluorescence ratio against time to visualize the calcium transient.
-
Determine the peak response for each this compound concentration.
-
Generate a dose-response curve by plotting the percentage of inhibition of the KCl-induced calcium increase against the logarithm of the this compound concentration.
-
Calculate the IC₅₀ value from the dose-response curve.
-
dot
Caption: Fura-2 AM Experimental Workflow.
Protocol 2: High-Throughput Screening using Fluo-4 AM
This protocol is adapted for a higher-throughput format using the non-ratiometric dye Fluo-4 AM.
Materials:
-
Cell line expressing L-type calcium channels (e.g., A7r5, HEK293 with stable expression)
-
Appropriate cell culture medium
-
Fluo-4 AM
-
Pluronic F-127
-
Probenecid (optional)
-
Assay buffer (e.g., HBSS)
-
Potassium Chloride (KCl) or other depolarizing agent
-
This compound
-
384-well black, clear-bottom microplates
-
Fluorescence imaging plate reader (e.g., FLIPR, FlexStation)
Procedure:
-
Cell Plating:
-
Seed cells into 384-well microplates at an appropriate density and allow them to adhere and form a monolayer overnight.
-
-
Dye Loading:
-
Prepare a Fluo-4 AM loading solution (typically 1-4 µM) in assay buffer, potentially with Pluronic F-127 and probenecid as described for Fura-2 AM.
-
Remove the culture medium and add the Fluo-4 AM loading solution to each well.
-
Incubate for 60 minutes at 37°C, followed by 15-30 minutes at room temperature in the dark.
-
-
Compound Addition and Measurement:
-
Prepare a compound plate with serial dilutions of this compound.
-
Place both the cell plate and the compound plate into the fluorescence imaging plate reader.
-
The instrument will first record a baseline fluorescence (Excitation: ~490 nm, Emission: ~525 nm).
-
The instrument's integrated liquid handler will then add the this compound solutions to the cell plate.
-
After a short incubation period, a second addition of the stimulating agent (e.g., KCl) will occur.
-
Fluorescence is monitored throughout this process in real-time.
-
-
Data Analysis:
-
The change in fluorescence intensity (F/F₀) is calculated for each well.
-
A dose-response curve is generated by plotting the inhibitory effect of this compound on the KCl-induced fluorescence increase against the drug concentration.
-
The IC₅₀ value is determined from this curve.
-
dot
References
Experimental Design for Studying Aranidipine in Spontaneously Hypertensive Rats: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aranidipine is a dihydropyridine calcium channel blocker used in the management of hypertension.[1] It primarily acts by inhibiting the influx of calcium ions through L-type calcium channels in vascular smooth muscle cells, leading to vasodilation and a subsequent reduction in blood pressure.[1][2] this compound is noted for its high vascular selectivity, which minimizes cardiac side effects, and for its active metabolites that also contribute to its antihypertensive effects.[2] The spontaneously hypertensive rat (SHR) is a widely accepted animal model for human essential hypertension, developing hypertension and its cardiovascular complications in a manner that closely mimics the human condition. This document provides a detailed experimental design for evaluating the efficacy of this compound in the SHR model, with a focus on its effects on blood pressure, cardiac hypertrophy, and fibrosis.
Mechanism of Action of this compound
This compound is a calcium channel blocker (CCB) of the dihydropyridine subclass.[2] Its primary mechanism of action is the inhibition of L-type voltage-gated calcium channels in vascular smooth muscle. This blockade prevents the influx of calcium ions, which is a critical step in muscle contraction. The resulting relaxation of vascular smooth muscle leads to vasodilation, a decrease in total peripheral resistance, and consequently, a lowering of blood pressure. This compound also has an active metabolite, M-1, which contributes to its antihypertensive and renal effects. Some studies suggest that dihydropyridine calcium channel blockers may also influence downstream signaling pathways involved in cardiac remodeling, such as the calcineurin-NFAT and endothelin-1 pathways.
Quantitative Data Presentation
The following tables summarize representative quantitative data on the effects of this compound and other L-type calcium channel blockers on key cardiovascular parameters in spontaneously hypertensive rats.
Table 1: Effect of this compound on Renal Hemodynamics in Spontaneously Hypertensive Rats (SHR)
| Treatment Group | Dose (Oral) | Duration | Urine Volume (μl/min) | Urinary Sodium Excretion (μEq/min) |
| Control (Vehicle) | - | 7 days | 15.2 ± 1.8 | 1.8 ± 0.3 |
| This compound | 0.3 mg/kg/day | 7 days | 25.4 ± 3.1 | 3.5 ± 0.5 |
| This compound | 1 mg/kg/day | 7 days | 38.7 ± 4.5 | 5.8 ± 0.7 |
| This compound | 3 mg/kg/day | 7 days | 45.1 ± 5.2 | 7.1 ± 0.9 |
*Data adapted from a study on the renal effects of this compound in conscious saline-loaded SHRs. Values are presented as mean ± SEM. *p < 0.05 compared to control.
Table 2: Representative Effects of L-type Calcium Channel Blockers on Blood Pressure and Cardiac Hypertrophy in Spontaneously Hypertensive Rats (SHR)
| Treatment Group | Animal Model | Dose (Oral) | Duration | Baseline Systolic Blood Pressure (mmHg) | Final Systolic Blood Pressure (mmHg) | Change in Systolic Blood Pressure (mmHg) | Heart Weight / Body Weight Ratio (mg/g) |
| WKY (Control) | Wistar-Kyoto | - | 3 weeks | ~115 | 123.1 ± 0.9 | Increase | 2.7 ± 0.04 |
| SHR (Control) | SHR | - | 3 weeks | 154-187 | 201.7 ± 6.5 | Increase | 3.5 ± 0.07 |
| Nifedipine | SHR | 10 mg/kg/day | 3 weeks | 154-187 | ~171.7 | ~-30 | Not Reported |
| Amlodipine | SHR | 8 mg/kg/day | 6 months | Not Reported | Reduced | Dose-dependent reduction | Reduced vs. SHR Control |
Experimental Protocols
Animal Model and Experimental Groups
-
Animal Model: Male Spontaneously Hypertensive Rats (SHR) and age-matched normotensive Wistar-Kyoto (WKY) rats as controls. Experiments are typically initiated in 7 to 10-week-old rats.
-
Acclimatization: Animals should be acclimatized for at least one week before the start of the experiment.
-
Housing: Rats should be housed in a temperature-controlled environment (22 ± 2°C) with a 12-hour light/dark cycle and have free access to standard chow and water.
-
Experimental Groups (n=8-10 per group):
-
Group 1: WKY rats receiving vehicle (e.g., 0.5% carboxymethyl cellulose).
-
Group 2: SHR rats receiving vehicle.
-
Group 3: SHR rats receiving low-dose this compound (e.g., 3 mg/kg/day).
-
Group 4: SHR rats receiving high-dose this compound (e.g., 10 mg/kg/day).
-
(Optional) Group 5: SHR rats receiving a positive control drug (e.g., another calcium channel blocker like amlodipine or an ACE inhibitor).
-
In Vivo Administration of this compound
This protocol describes the oral administration of this compound to SHRs.
-
Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethyl cellulose in distilled water)
-
Oral gavage needles (20-22 gauge, with a ball tip)
-
Syringes (1-3 mL)
-
Vortex mixer
-
Analytical balance
-
-
Procedure:
-
Preparation of Dosing Solution: On each day of administration, prepare a homogenous suspension of this compound in the vehicle. The concentration should be calculated based on the average weight of the rats to ensure a consistent dosing volume (e.g., 5 mL/kg).
-
Vortex the solution thoroughly before each use to ensure uniform suspension.
-
Animal Handling and Dosing:
-
Weigh each rat to determine the precise volume of the dosing solution to be administered.
-
Gently restrain the rat.
-
Carefully insert the gavage needle into the esophagus and deliver the solution directly into the stomach.
-
Monitor the animal for any signs of distress during and after the procedure.
-
-
For chronic studies, administer the dose at the same time each day for the duration of the experiment (e.g., 4-8 weeks).
-
Blood Pressure Measurement
The tail-cuff method is a common non-invasive technique for measuring systolic blood pressure in rats.
-
Materials:
-
Tail-cuff blood pressure measurement system (including a restrainer, cuff, pulse sensor, and control unit)
-
Warming chamber or pad
-
-
Procedure:
-
Acclimatization: Acclimate the rats to the restrainer and the procedure for several days before the actual measurements to minimize stress-induced blood pressure variations.
-
Measurement:
-
Warm the rat's tail to a temperature of 32-34°C to facilitate the detection of the tail pulse.
-
Place the rat in the restrainer.
-
Position the tail cuff and pulse sensor on the proximal part of the tail.
-
The system will automatically inflate and then slowly deflate the cuff while the sensor detects the return of blood flow.
-
Record the systolic blood pressure.
-
Take multiple readings (at least 3-5) for each animal at each time point and average them to ensure accuracy.
-
-
Frequency: Measure blood pressure at baseline and at regular intervals throughout the study (e.g., weekly).
-
Assessment of Cardiac Hypertrophy
-
Procedure:
-
At the end of the treatment period, euthanize the rats.
-
Excise the heart, blot it dry, and weigh it (total heart weight).
-
Isolate the left ventricle (including the septum) and weigh it.
-
Calculate the heart weight to body weight ratio (HW/BW) and the left ventricular weight to body weight ratio (LVW/BW) as indices of cardiac hypertrophy.
-
Fix a portion of the left ventricle in 10% neutral buffered formalin for histological analysis.
-
Histological Analysis of Cardiac Fibrosis
-
Materials:
-
Paraffin embedding materials
-
Microtome
-
Microscope slides
-
Picrosirius Red or Masson's Trichrome staining reagents
-
Microscope with a digital camera
-
Image analysis software (e.g., ImageJ)
-
-
Procedure:
-
Tissue Processing: Dehydrate the formalin-fixed heart tissue through a graded series of ethanol and embed in paraffin.
-
Sectioning: Cut 5 µm thick sections of the left ventricle and mount them on microscope slides.
-
Staining:
-
Picrosirius Red Staining: This stain specifically visualizes collagen fibers as red under bright-field microscopy.
-
Masson's Trichrome Staining: This stain differentiates collagen (blue/green) from muscle tissue (red).
-
-
Image Acquisition: Acquire digital images of the stained sections at a consistent magnification (e.g., 200x).
-
Quantification:
-
Using image analysis software, quantify the area of fibrosis relative to the total tissue area.
-
Randomly select multiple fields of view from each heart section to ensure representative analysis.
-
The percentage of fibrotic area is calculated as: (Fibrotic Area / Total Tissue Area) x 100.
-
-
Visualizations
Caption: Experimental workflow for studying this compound in SHRs.
Caption: this compound's potential signaling pathway in cardiomyocytes.
References
Application Notes and Protocols: Whole-Cell Patch-Clamp Analysis of Aranidipine Inhibition on L-type Calcium Channels
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aranidipine is a dihydropyridine derivative that functions as a calcium channel blocker, primarily targeting L-type (CaV1.2) voltage-gated calcium channels.[1][2] Its therapeutic application lies in the management of hypertension, achieved through the induction of vasodilation in vascular smooth muscle cells.[1][2] By inhibiting the influx of calcium ions into these cells, this compound effectively reduces peripheral vascular resistance, leading to a decrease in blood pressure.[1] The whole-cell patch-clamp technique is an essential electrophysiological method for characterizing the inhibitory effects of compounds like this compound on ion channels with high precision. This document provides a detailed protocol for assessing the inhibition of L-type calcium channels by this compound using the whole-cell patch-clamp technique.
Signaling Pathway of this compound in Vascular Smooth Muscle Cells
This compound's primary mechanism of action involves the blockade of L-type voltage-gated calcium channels in vascular smooth muscle cells. This inhibition disrupts the normal signaling cascade that leads to vasoconstriction, ultimately resulting in vasodilation and a reduction in blood pressure.
Caption: Signaling pathway of this compound in vascular smooth muscle cells.
Experimental Protocols
This section details the methodologies for conducting whole-cell patch-clamp experiments to assess this compound's inhibitory effects on L-type calcium channels.
Cell Preparation
-
Cell Culture : Use a cell line stably expressing the human CaV1.2 channel, such as HEK-293 cells, or primary vascular smooth muscle cells.
-
Plating : Plate the cells onto glass coverslips a few days prior to the experiment to allow for adherence and optimal health.
-
Dissociation (for primary cells) : If using primary vascular smooth muscle cells, enzymatic and mechanical dissociation methods can be employed to isolate single cells.
Solutions and Reagents
Proper solution composition is critical for successful patch-clamp recordings.
| Solution Type | Component | Concentration (mM) |
| Internal (Pipette) Solution | Cs-Methanesulfonate | 108 |
| MgCl₂ | 4.5 | |
| CaCl₂ | 1 | |
| Phosphocreatine Na₂ | 5 | |
| Creatine | 5 | |
| Pyruvate | 5 | |
| Oxalacetate | 5 | |
| Na₂ATP | 4 | |
| HEPES | 24 | |
| EGTA | 10 | |
| pH adjusted to 7.20 with CsOH | ||
| External (Bath) Solution | NaCl | 100 |
| KCl | 4 | |
| NMDG | 40 | |
| CaCl₂ | 5 | |
| MgCl₂ | 1 | |
| HEPES | 10 | |
| Glucose | 5 | |
| Sorbitol | 5 | |
| pH adjusted to 7.40 with HCl | ||
| This compound Stock Solution | This compound | 10 |
| Dissolved in DMSO |
Note: The internal solution is designed to isolate calcium currents by blocking potassium channels with Cesium. EGTA is included to chelate intracellular calcium.
Whole-Cell Patch-Clamp Procedure
The following workflow outlines the key steps for obtaining whole-cell recordings and applying this compound.
Caption: Experimental workflow for whole-cell patch-clamp analysis.
Voltage Protocol
To elicit L-type calcium channel currents, a specific voltage-clamp protocol is applied:
-
Holding Potential : Hold the cell membrane at -80 mV.
-
Depolarizing Pulses : Apply a series of depolarizing voltage steps from the holding potential to a range of potentials (e.g., -50 mV to +50 mV in 10 mV increments) for a duration of 200-300 ms.
-
Inter-pulse Interval : Allow a sufficient interval (e.g., 10-15 seconds) between pulses for channel recovery.
This protocol allows for the construction of a current-voltage (I-V) relationship for the CaV1.2 channels.
Data Presentation
The inhibitory effect of this compound is quantified by measuring the reduction in the peak inward calcium current at each concentration. This data is then used to construct a concentration-response curve to determine the half-maximal inhibitory concentration (IC₅₀).
| Compound | Cell Type | IC₅₀ | Reference |
| Isradipine | Rat Vena Cava Smooth Muscle Cells | 21 nM | |
| Nimodipine | HEK-293 cells expressing CaV1.3α₁ | 2.7 µM | |
| Cilnidipine | Rat Aortic A7r5 Cells | < 10 nM |
Data Analysis and Interpretation
-
Current Measurement : Measure the peak amplitude of the inward calcium current before and after the application of each concentration of this compound.
-
Normalization : Normalize the current in the presence of this compound to the control current to determine the percentage of inhibition.
-
Concentration-Response Curve : Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
IC₅₀ Calculation : Fit the concentration-response data to the Hill equation to calculate the IC₅₀ value, which represents the concentration of this compound required to inhibit 50% of the L-type calcium current.
Troubleshooting
| Problem | Possible Cause | Solution |
| Unstable Seal | Poor cell health, incorrect pipette resistance, or vibrations. | Use healthy, well-adhered cells. Ensure pipette resistance is within the optimal range (3-7 MΩ). Use a vibration isolation table. |
| No Calcium Current | Low channel expression, incorrect solutions, or rundown of the current. | Confirm channel expression. Double-check the composition of internal and external solutions. Record baseline currents promptly after achieving whole-cell configuration to minimize rundown. |
| High Leak Current | Poor seal quality or cell damage. | Ensure a gigaohm seal is formed before rupturing the membrane. Apply gentle suction to go whole-cell. |
| Irreversible Block | Strong drug binding. | Increase the duration of the washout period. Note the lack of reversibility in the results. |
References
Methodology for Isolating and Studying Aranidipine's Active Metabolites: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aranidipine is a dihydropyridine calcium channel blocker used for the treatment of hypertension. Its therapeutic effects are attributed not only to the parent drug but also to its active metabolites. This document provides detailed methodologies for the isolation, identification, and characterization of this compound's principal active metabolites, M-1α and M-1β.[1] These protocols are intended to guide researchers in pharmacology, drug metabolism, and pharmacokinetics in developing robust analytical methods and in vitro assays to study these compounds.
The primary route of metabolism for this compound involves the oxidation of the dihydropyridine ring, a process primarily catalyzed by the cytochrome P450 enzyme CYP3A4.[2] Understanding the formation and activity of its metabolites is crucial for a comprehensive assessment of the drug's overall pharmacological profile.
Data Presentation
Pharmacokinetic Parameters of this compound and its Active Metabolite (M-1) in Healthy Chinese Men
The following tables summarize the pharmacokinetic parameters of this compound and its active metabolite M-1 following single and multiple oral doses of a sustained-release, enteric-coated formulation.
Table 1: Single Oral Dose Pharmacokinetic Parameters [3]
| Analyte | Dose (mg) | Cmax (µg/L) | Tmax (h) | t½ (h) | AUClast (µg·h/L) |
| This compound | 5 | 1.1 ± 0.6 | 4.9 ± 0.4 | 3.0 ± 2.7 | 4.1 ± 1.4 |
| 10 | 2.4 ± 0.8 | 4.4 ± 1.0 | 2.7 ± 1.1 | 10.3 ± 2.3 | |
| 20 | 4.0 ± 2.0 | 4.3 ± 0.9 | 3.1 ± 2.2 | 20.9 ± 4.2 | |
| Metabolite M-1 | 5 | 18.4 ± 0.6 | 5.6 ± 2.0 | 4.6 ± 1.0 | 143.5 ± 39.1 |
| 10 | 40.5 ± 10.0 | 5.0 ± 1.6 | 4.1 ± 0.5 | 304.5 ± 108.2 | |
| 20 | 39.2 ± 11.3 | 5.0 ± 0.8 | 4.1 ± 0.3 | 403.9 ± 73.5 |
Data are presented as mean ± standard deviation.
Table 2: Multiple Oral Dose (10 mg/day for 7 days) Pharmacokinetic Parameters [3]
| Analyte | Cmax (µg/L) | Tmax (h) | t½ (h) | AUC0-∞ (µg·h/L) |
| This compound | 3.1 ± 1.1 | 5.0 ± 1.2 | 2.3 ± 0.9 | 13.8 ± 3.6 |
| Metabolite M-1 | 40.0 ± 11.3 | 5.7 ± 1.3 | 4.8 ± 0.9 | 381.8 ± 161.2 |
Data are presented as mean ± standard deviation.
Experimental Protocols
Protocol 1: Isolation of this compound and its Active Metabolites from Human Plasma by Liquid-Liquid Extraction
This protocol describes a liquid-liquid extraction (LLE) method for the isolation of this compound and its active metabolites from human plasma, suitable for subsequent analysis by LC-MS/MS.
Materials:
-
Human plasma samples
-
This compound and active metabolite reference standards
-
Internal Standard (IS) solution (e.g., a structurally similar dihydropyridine)
-
Ethyl acetate (HPLC grade)
-
Water (deionized or Milli-Q)
-
Microcentrifuge tubes (1.5 mL or 2 mL)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Sample Preparation:
-
Thaw frozen human plasma samples to room temperature.
-
Spike blank plasma with known concentrations of this compound and active metabolite reference standards to prepare calibration standards and quality control samples.
-
-
Liquid-Liquid Extraction:
-
Pipette 200 µL of plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.
-
Add 50 µL of the internal standard working solution.
-
Vortex briefly to mix.
-
Add 1 mL of ethyl acetate to each tube.
-
Vortex vigorously for 5 minutes to ensure thorough mixing and extraction.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to separate the aqueous and organic layers.
-
-
Supernatant Transfer:
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean microcentrifuge tube.
-
-
Evaporation:
-
Evaporate the ethyl acetate to dryness under a gentle stream of nitrogen at 40°C.
-
-
Reconstitution:
-
Reconstitute the dried residue in 100 µL of the mobile phase used for LC-MS/MS analysis.
-
Vortex for 1 minute to ensure complete dissolution.
-
Centrifuge at 10,000 x g for 5 minutes to pellet any insoluble material.
-
-
Sample Analysis:
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: Quantification of this compound and its Active Metabolite by LC-MS/MS
This protocol provides a general framework for the simultaneous quantification of this compound and its active metabolite(s) using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions (starting point for optimization):
-
Column: A reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate the parent drug and its metabolites.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
Column Temperature: 40°C.
Mass Spectrometric Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound (AR): m/z 387.0 → 164.0[2]
-
Active Metabolite (AR-M): m/z 389.1 → 208.1
-
Internal Standard (IS): A suitable transition for the chosen IS (e.g., for a hypothetical IS: m/z 359.0 → 121.8).
-
-
Source Parameters: Optimize source temperature, gas flows, and ion spray voltage according to the instrument manufacturer's guidelines.
Protocol 3: In Vitro Metabolism of this compound in Human Liver Microsomes
This protocol is designed to study the formation of this compound's active metabolites in vitro using human liver microsomes (HLMs).
Materials:
-
Pooled human liver microsomes (HLMs)
-
This compound stock solution (in a suitable organic solvent like DMSO, final concentration should be low to avoid solvent effects)
-
NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)
-
Ice-cold acetonitrile (for reaction termination)
-
Internal standard in acetonitrile
-
Incubator or water bath at 37°C
-
Microcentrifuge tubes
Procedure:
-
Preparation of Incubation Mixture:
-
In a microcentrifuge tube, prepare the incubation mixture containing HLMs (final protein concentration of 0.5-1.0 mg/mL) and this compound (at the desired concentration, e.g., 1-10 µM) in phosphate buffer.
-
-
Pre-incubation:
-
Pre-incubate the mixture at 37°C for 5 minutes to allow the substrate to equilibrate with the enzymes.
-
-
Initiation of Reaction:
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 5, 15, 30, 60 minutes). The incubation time should be within the linear range of metabolite formation.
-
-
Termination of Reaction:
-
At each time point, terminate the reaction by adding two volumes of ice-cold acetonitrile containing the internal standard. This will also precipitate the microsomal proteins.
-
-
Protein Precipitation:
-
Vortex the samples vigorously and then centrifuge at >10,000 x g for 10 minutes to pellet the precipitated proteins.
-
-
Sample Analysis:
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis to quantify the remaining this compound and the formation of its active metabolites.
-
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Determination of this compound and its active metabolite in human plasma by liquid chromatography/negative electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetic and pharmacodynamic characteristics of this compound sustained-release, enteric-coated tablets in healthy Chinese men: a phase I, randomized, open-label, single- and multiple-dose study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Testing of Aranidipine's Antihypertensive Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aranidipine is a dihydropyridine calcium channel blocker recognized for its potent and long-lasting vasodilatory actions, making it an effective agent for the management of hypertension.[1] Its primary mechanism of action involves the inhibition of L-type calcium channels in vascular smooth muscle cells, which leads to a decrease in intracellular calcium concentration and subsequent muscle relaxation.[2][3] This vasodilation results in reduced peripheral vascular resistance and a lowering of blood pressure.[2] A unique characteristic of this compound is its metabolism into two active metabolites, M-1α and M-1β, which also exhibit hypotensive activity and contribute to the drug's sustained therapeutic effect.[1]
These application notes provide detailed protocols for evaluating the antihypertensive efficacy of this compound in two common in vivo models: the Spontaneously Hypertensive Rat (SHR) and the anesthetized dog model.
Mechanism of Action
This compound is a calcium antagonist that primarily targets L-type voltage-gated calcium channels on the plasma membrane of vascular smooth muscle cells. In a hypertensive state, there is an increased influx of extracellular calcium into these cells, leading to vasoconstriction. By blocking these channels, this compound reduces intracellular calcium levels, thereby inhibiting the contractile machinery of the smooth muscle and causing vasodilation. This leads to a decrease in blood pressure. Additionally, this compound and its metabolites have been observed to dilate both afferent and efferent arterioles in the kidneys, which may contribute to its renal protective effects.
Data Presentation
Table 1: Effects of Orally Administered this compound in Conscious Spontaneously Hypertensive Rats (SHRs)
| Treatment Group | Animal Model | Dose (Oral) | Duration | Observed Effect on Urine Volume and Electrolytes | Reference |
| This compound | Saline-loaded SHRs | 0.3, 1, and 3 mg/kg | Single dose | Dose-dependent increase in urine volume and urinary excretion of electrolytes. | |
| This compound Metabolite M-1 | Saline-loaded SHRs | 10 mg/kg | Single dose | Diuretic and natriuretic effects comparable to nifedipine. | |
| Nifedipine (for comparison) | Saline-loaded SHRs | 10 mg/kg | Single dose | Diuretic and natriuretic effects. | |
| This compound | SHRs | Not specified | 7 days (repeated administration) | No short-term tolerance to diuretic and natriuretic effects. |
Table 2: Effects of Intra-renally Infused this compound in Anesthetized Dogs
| Treatment Group | Animal Model | Infusion Rate | Duration | Observed Effect | Reference |
| This compound | Anesthetized Dogs | 0.03 µg/kg/min | Sustained | Sustained increases in urine volume and urinary excretion of sodium and potassium; greater effect than nifedipine. | |
| This compound Metabolite M-1 | Anesthetized Dogs | 0.1 µg/kg/min | Sustained | Diuresis and natriuresis almost equal to nifedipine. | |
| Nifedipine (for comparison) | Anesthetized Dogs | 0.1 µg/kg/min | Sustained | Diuresis and natriuresis. |
Experimental Protocols
Protocol 1: Evaluation of Antihypertensive Efficacy in Spontaneously Hypertensive Rats (SHRs)
This protocol details the oral administration of this compound to conscious SHRs to assess its effect on blood pressure.
1. Animal Model:
-
Species: Spontaneously Hypertensive Rat (SHR)
-
Age: 12-16 weeks (when hypertension is well-established)
-
Sex: Male
-
Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
2. Materials:
-
This compound
-
Vehicle (e.g., 0.5% w/v carboxymethyl cellulose in sterile water)
-
Oral gavage needles (18-20 gauge, with a ball tip)
-
Syringes (1-3 mL)
-
Animal balance
-
Non-invasive blood pressure measurement system (e.g., tail-cuff plethysmography)
3. Experimental Procedure:
-
Acclimatization and Training (1 week):
-
Acclimatize rats to the housing facility.
-
Train the rats for the blood pressure measurement procedure daily to minimize stress-induced fluctuations in blood pressure. This involves placing them in the restrainer of the tail-cuff system for short periods.
-
-
Baseline Blood Pressure Measurement:
-
Measure systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate (HR) for 3-5 consecutive days before the start of the treatment to establish a stable baseline.
-
Take at least three readings per animal at each session and average the values.
-
-
Randomization:
-
Randomly assign animals to treatment groups (e.g., vehicle control, this compound low dose, this compound high dose).
-
-
Preparation of Dosing Solution:
-
On the day of administration, prepare a homogenous suspension of this compound in the vehicle.
-
Vortex the solution thoroughly before each use.
-
Suggested doses for this compound are in the range of 0.3 to 3 mg/kg.
-
-
Oral Gavage Administration:
-
Weigh the rat to determine the correct dosing volume (typically 5-10 mL/kg).
-
Gently restrain the rat.
-
Measure the gavage needle from the tip of the rat's nose to the last rib to estimate the insertion depth.
-
Insert the gavage needle into the esophagus and deliver the suspension into the stomach.
-
Administer the dose at the same time each day for chronic studies.
-
-
Blood Pressure Monitoring:
-
Measure SBP, DBP, and HR at various time points post-administration (e.g., 1, 2, 4, 8, and 24 hours) to determine the time course of the antihypertensive effect.
-
For chronic studies, measurements can be taken once daily or several times a week.
-
-
Data Analysis:
-
Calculate the change in blood pressure and heart rate from baseline for each animal.
-
Compare the effects of different doses of this compound with the vehicle control group using appropriate statistical analysis (e.g., ANOVA followed by a post-hoc test).
-
Protocol 2: Evaluation of Antihypertensive Efficacy in Anesthetized Dogs
This protocol describes the intra-renal artery infusion of this compound in anesthetized dogs to assess its direct renal and systemic hemodynamic effects.
1. Animal Model:
-
Species: Beagle dogs
-
Weight: 10-15 kg
-
Sex: Male
-
Housing: Standard laboratory conditions.
2. Materials:
-
This compound
-
Saline solution (0.9% NaCl)
-
Anesthetics (e.g., sodium pentobarbital)
-
Surgical instruments
-
Infusion pump
-
Pressure transducer and data acquisition system for direct blood pressure measurement
-
Catheters
3. Experimental Procedure:
-
Anesthesia and Surgical Preparation:
-
Anesthetize the dog with an appropriate anesthetic agent (e.g., sodium pentobarbital, 30 mg/kg, IV). Maintain anesthesia throughout the experiment.
-
Intubate the dog and provide artificial ventilation if necessary.
-
Insert a catheter into the femoral artery for direct measurement of systemic arterial blood pressure.
-
Insert a catheter into the femoral vein for drug and fluid administration.
-
Expose the left kidney via a flank incision and cannulate the renal artery for local drug infusion.
-
-
Hemodynamic Measurements:
-
Connect the arterial catheter to a pressure transducer to continuously record systolic and diastolic blood pressure and heart rate.
-
Allow the animal to stabilize for at least 30 minutes after surgery before starting the experiment.
-
-
Drug Infusion:
-
Prepare a solution of this compound in saline. A suggested infusion rate is 0.03 µg/kg/min.
-
Infuse the vehicle (saline) for a control period.
-
Infuse the this compound solution directly into the renal artery using an infusion pump.
-
-
Data Collection and Analysis:
-
Continuously record blood pressure and heart rate throughout the control and drug infusion periods.
-
Collect urine from the cannulated ureter to measure urine flow and electrolyte excretion.
-
Analyze the changes in hemodynamic and renal parameters from the control period.
-
Conclusion
The Spontaneously Hypertensive Rat and the anesthetized dog models are valuable tools for assessing the antihypertensive efficacy of this compound. The protocols provided here offer a framework for conducting these studies. The SHR model is particularly useful for evaluating the effects of chronic oral administration in a conscious state, which is more clinically relevant. The anesthetized dog model allows for the investigation of direct, localized effects on renal hemodynamics and function. Careful experimental design and execution are crucial for obtaining reliable and reproducible data in the development of antihypertensive therapies.
References
Troubleshooting & Optimization
Overcoming (S)-Aranidipine precipitation in cell culture media
Technical Support Center: (S)-Aranidipine in Cell Culture
Welcome to the technical support center for utilizing (S)-Aranidipine in your research. This resource provides troubleshooting guidance and frequently asked questions to help you overcome challenges related to the precipitation of (S)-Aranidipine in cell culture media.
Frequently Asked Questions (FAQs)
Q1: Why is my (S)-Aranidipine precipitating in the cell culture medium?
(S)-Aranidipine is a dihydropyridine derivative with low water solubility. One source predicts its water solubility to be as low as 0.0112 mg/mL.[1][2] Precipitation occurs when the concentration of (S)-Aranidipine in an aqueous solution, such as cell culture media, surpasses its solubility limit. This can be triggered by changes in solvent composition (e.g., diluting a DMSO stock into aqueous media), temperature shifts, or pH changes.[1]
Q2: What is the best solvent to dissolve (S)-Aranidipine for in vitro studies?
Dimethyl sulfoxide (DMSO) is a commonly used solvent for dissolving (S)-Aranidipine and other hydrophobic compounds for cell culture experiments.[3][4] It is possible to achieve a high concentration stock solution of up to 125 mg/mL in 100% DMSO with the assistance of ultrasonication.
Q3: What is the maximum concentration of DMSO that is safe for my cells?
The tolerance to DMSO can be cell-line specific. A general rule of thumb is that a final concentration of 0.1% DMSO is considered safe for most cell lines. Many cell lines can tolerate up to 0.5% DMSO without significant cytotoxicity, and this concentration is widely used. Some robust cell lines may tolerate up to 1% or even 2%, but it is crucial to perform a dose-response curve to determine the maximal allowable concentration for your specific cell line while monitoring for effects on viability and experimental outcomes. Primary cells are often more sensitive.
Q4: How can I prepare my (S)-Aranidipine stock solution and dilute it to avoid precipitation?
To minimize precipitation, it is recommended to prepare a high-concentration stock solution in 100% DMSO and then dilute it in a stepwise manner. When diluting, add the stock solution to your pre-warmed cell culture medium slowly, preferably drop-by-drop, while gently vortexing or swirling the medium. This helps to disperse the compound quickly and avoid localized high concentrations that can lead to precipitation.
Q5: Does the presence of serum in the culture medium affect (S)-Aranidipine solubility?
Yes, the presence of serum, particularly serum albumin, can increase the apparent solubility of hydrophobic drugs like (S)-Aranidipine. Albumin has multiple binding sites and can act as a carrier for lipophilic compounds, effectively keeping them in solution. If you are observing precipitation in serum-free media, consider whether your experimental design can accommodate the use of serum.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Precipitate forms immediately upon adding (S)-Aranidipine stock to media. | The final concentration of (S)-Aranidipine exceeds its solubility in the cell culture medium. | Decrease the final concentration of (S)-Aranidipine. Ensure the final DMSO concentration is within a safe range for your cells (typically ≤ 0.5%). |
| Improper mixing technique. | Add the DMSO stock solution slowly to the culture medium while gently vortexing or swirling to ensure rapid dispersion. | |
| Solution is initially clear but becomes cloudy or forms a precipitate over time. | The compound is unstable in the aqueous solution. | Prepare fresh dilutions of (S)-Aranidipine immediately before each experiment. |
| Temperature fluctuations affecting solubility. | Ensure that both the stock solution and the culture medium are at the same temperature (e.g., 37°C) before mixing. | |
| Cell death or changes in cell morphology are observed at the desired (S)-Aranidipine concentration. | Cytotoxicity from the compound itself. | Perform a dose-response experiment to determine the IC50 of (S)-Aranidipine for your cell line. |
| Cytotoxicity from the solvent (DMSO). | Prepare a vehicle control with the same final concentration of DMSO to distinguish between compound and solvent toxicity. Ensure the final DMSO concentration is below the cytotoxic threshold for your cells. |
Quantitative Data Summary
Table 1: Physicochemical Properties of (S)-Aranidipine
| Property | Value | Source |
| Molecular Formula | C₁₉H₂₀N₂O₇ | |
| Molecular Weight | 388.37 g/mol | |
| Water Solubility | 0.0112 mg/mL (predicted) | |
| LogP | 2.71 (predicted) | |
| pKa (Strongest Acidic) | 16.8 (predicted) | |
| pKa (Strongest Basic) | -6.6 (predicted) |
Table 2: Solubility of (S)-Aranidipine in Different Solvents
| Solvent System | Resulting Solubility | Primary Solubilization Mechanism | Recommended Use |
| 100% DMSO | 125 mg/mL (with ultrasonic assistance) | Organic Solvent Solubilization | In vitro stock solution preparation |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL | Co-solvency and Surfactant Micellization | In vivo experiments |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL | Co-solvency and Cyclodextrin Complexation | In vivo experiments |
Table 3: Recommended Maximum DMSO Concentrations in Cell Culture
| DMSO Concentration | General Guideline | Reference |
| ≤ 0.1% | Considered safe for almost all cell types. | |
| ≤ 0.5% | Widely used for many cell lines without significant cytotoxicity. | |
| > 0.5% - 1% | May be tolerated by some robust cell lines, but requires validation. | |
| ≥ 5% | Generally considered cytotoxic. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM (S)-Aranidipine Stock Solution in DMSO
Materials:
-
(S)-Aranidipine powder (MW: 388.37 g/mol )
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer and/or sonicator
Procedure:
-
Accurately weigh 3.88 mg of (S)-Aranidipine powder and transfer it to a sterile microcentrifuge tube.
-
Add 1 mL of sterile DMSO to the tube.
-
Vortex the solution vigorously until the powder is completely dissolved. If necessary, use an ultrasonic bath to aid dissolution, ensuring the solution becomes clear.
-
Store the 10 mM stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
Protocol 2: Dilution of (S)-Aranidipine Stock Solution into Cell Culture Medium
Materials:
-
10 mM (S)-Aranidipine stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture medium (with or without serum)
-
Sterile tubes
Procedure:
-
Determine the final concentration of (S)-Aranidipine and the final volume of medium required for your experiment.
-
Calculate the volume of the 10 mM stock solution needed. For example, to prepare 10 mL of medium with a final concentration of 10 µM (S)-Aranidipine, you will need 10 µL of the 10 mM stock solution. This will result in a final DMSO concentration of 0.1%.
-
Pipette the required volume of pre-warmed culture medium into a sterile tube.
-
While gently vortexing or swirling the medium, add the calculated volume of the (S)-Aranidipine stock solution drop-by-drop.
-
Ensure the solution is mixed thoroughly and visually inspect for any signs of precipitation.
-
Use the freshly prepared medium for your experiment immediately.
Visualizations
Caption: Workflow for preparing and applying (S)-Aranidipine in cell culture.
Caption: Signaling pathway of (S)-Aranidipine as a calcium channel blocker.
Caption: Key factors that positively and negatively impact (S)-Aranidipine solubility.
References
Technical Support Center: Interpreting Ambiguous Blood Pressure Data in Short-Term Aranidipine Studies
For researchers, scientists, and drug development professionals, the accurate interpretation of clinical data is paramount. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential ambiguities in blood pressure data from short-term studies of Aranidipine.
Troubleshooting Guides
Issue: Higher Than Expected Blood Pressure Variability
Symptoms:
-
Significant fluctuations in systolic and diastolic blood pressure readings within a 24-hour period.
-
Inconsistent readings at the same time on different days.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Patient-Related Factors | - Review Patient Diary: Check for variations in diet, exercise, stress levels, or concomitant medication use that could influence blood pressure. - Standardize Measurement Conditions: Ensure consistent patient posture, rest period before measurement, and arm position. |
| Measurement Technique | - Confirm Proper Cuff Size and Placement: An improperly sized or placed cuff is a common source of error. - Verify Device Calibration: Regularly calibrate ambulatory blood pressure monitoring (ABPM) devices as per manufacturer guidelines. |
| Pharmacokinetic Variability | - Consider Active Metabolites: this compound is metabolized into active metabolites (M-1α and M-1β) which also possess hypotensive activity. The rate of metabolism and the activity of these metabolites can vary between individuals, leading to different blood pressure responses.[1] - Evaluate Trough-to-Peak Ratio: A lower trough-to-peak ratio may indicate a less consistent effect over the dosing interval. One study reported a diastolic trough-to-peak ratio for this compound of 0.57 ± 0.20.[2] |
Issue: Apparent Lack of Efficacy in Short-Term Data
Symptoms:
-
Minimal or no significant reduction in mean blood pressure compared to baseline or a comparator drug in the initial weeks of treatment.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Delayed Onset of Full Effect | - Extend Observation Period: The maximum therapeutic effect of some antihypertensive agents may not be observed in the very early stages of treatment. - Review Comparative Data: In a 10-week study, this compound showed a statistically significant but less pronounced blood pressure reduction compared to Amlodipine.[2] |
| Inter-Individual Response Heterogeneity | - Analyze Subgroup Responses: Evaluate if specific patient populations (e.g., based on genetics, age, or comorbidities) exhibit different response patterns. - Consider Dose Titration: The initial dose may be insufficient for some individuals. Review the study protocol for dose-escalation schedules. |
| "White Coat" Hypertension | - Utilize Ambulatory Blood Pressure Monitoring (ABPM): ABPM provides a more accurate assessment of blood pressure over a 24-hour period, minimizing the influence of in-clinic anxiety. |
Frequently Asked Questions (FAQs)
Q1: What could explain a discrepancy between office blood pressure readings and 24-hour ABPM data in our this compound study?
A1: This is a common challenge in hypertension research. "White coat hypertension," where a patient's blood pressure is elevated in a clinical setting but normal at other times, can be a significant factor. 24-hour ABPM is the gold standard for mitigating this effect and providing a more accurate representation of a drug's efficacy over the entire dosing period. It is crucial to rely on ABPM data for a comprehensive understanding of this compound's effects.
Q2: We are observing a wide range of blood pressure responses among participants in our short-term this compound trial. Is this expected?
A2: Yes, inter-individual variability in response to antihypertensive drugs is a well-documented phenomenon. This can be attributed to a variety of factors including:
-
Genetic differences in drug metabolism and drug targets.
-
Physiological differences in the underlying cause of hypertension.
-
Pharmacokinetic variability , including the influence of this compound's active metabolites.[1]
Q3: Our data suggests this compound is less effective than our comparator drug in the first four weeks. Does this align with existing literature?
A3: Yes, at least one multicenter, randomized, double-blind, parallel-controlled study found that in a short-term (10-week) trial, patients receiving this compound had a less pronounced response in blood pressure compared to those receiving Amlodipine (P < 0.01).[2] This suggests that the full antihypertensive effect of this compound may take longer to manifest in some patients.
Q4: How important is the trough-to-peak ratio in interpreting our this compound data?
A4: The trough-to-peak ratio is a critical measure of the consistency of a drug's antihypertensive effect over a 24-hour dosing interval. A lower ratio may indicate larger fluctuations in blood pressure, with a more pronounced peak effect and a diminished effect towards the end of the dosing period. A study reported the diastolic trough-to-peak ratio for this compound to be 0.57 ± 0.20, while for Amlodipine it was 0.68 ± 0.19. This difference, although not statistically significant in that particular study, could contribute to variability in 24-hour blood pressure control.
Data Presentation
Table 1: Summary of Blood Pressure Reduction in a 10-Week, Randomized, Double-Blind, Parallel-Controlled Study
| Parameter | This compound (5-10 mg/day) | Amlodipine (5-10 mg/day) | P-value |
| Number of Patients | 118 | 118 | N/A |
| Baseline Office SBP (mmHg) | 155.4 ± 8.5 | 155.1 ± 8.0 | >0.05 |
| Baseline Office DBP (mmHg) | 98.4 ± 4.6 | 98.6 ± 4.5 | >0.05 |
| Change in Office SBP (mmHg) | -16.9 ± 12.0 | -20.8 ± 11.5 | <0.01 |
| Change in Office DBP (mmHg) | -10.3 ± 7.9 | -12.9 ± 7.1 | <0.01 |
| Diastolic Trough/Peak Ratio | 0.57 ± 0.20 | 0.68 ± 0.19 | 0.119 |
Data from Yan, L. R., et al. (2012). Efficacy and safety of this compound enteric-coated tablets compared with amlodipine in Chinese patients with mild to moderate essential hypertension: a multicenter, randomized, double-blind, parallel-controlled clinical trial. Journal of cardiovascular pharmacology, 60(1), 8–14.
Experimental Protocols
Key Methodologies from a Comparative Study of this compound vs. Amlodipine
-
Study Design: A 10-week, multicenter, randomized, double-blind, parallel-controlled study.
-
Patient Population: Chinese patients with mild to moderate essential hypertension.
-
Washout Period: A 2-week washout period for previous antihypertensive medications.
-
Treatment Arms:
-
This compound: 5-10 mg/day (n=118)
-
Amlodipine: 5-10 mg/day (n=118)
-
-
Blood Pressure and Heart Rate Evaluation:
-
Measurements were taken in outpatient clinics.
-
Ambulatory blood pressure monitoring (ABPM) was performed in a subset of 24 patients in each group.
-
Mandatory Visualization
Caption: this compound's mechanism of action and the contribution of its active metabolites.
Caption: A logical workflow for troubleshooting ambiguous blood pressure data in clinical trials.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Efficacy and safety of this compound enteric-coated tablets compared with amlodipine in Chinese patients with mild to moderate essential hypertension: a multicenter, randomized, double-blind, parallel-controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing In Vivo Studies with Aranidipine in Rats
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Aranidipine in in vivo rat models.
Frequently Asked Questions (FAQs)
Q1: What is the recommended dose range for this compound in rats for hypertension studies?
A1: Based on published studies, the recommended oral dose range for this compound in spontaneously hypertensive rats (SHR) is typically between 0.3 and 10 mg/kg.[1] Studies have shown dose-dependent effects on diuretic and natriuretic responses within the 0.3 to 3 mg/kg range.[1] Another study in SHRs used oral doses of 3 and 10 mg/kg to investigate its effects on myocardial membranes.[2] The selection of the optimal dose will depend on the specific research question, the rat strain, and the desired therapeutic effect. A pilot dose-response study is always recommended to determine the most effective dose for your specific experimental conditions.
Q2: What is a suitable vehicle for oral administration of this compound in rats?
A2: this compound is poorly soluble in water. A common vehicle for preparing a homogenous suspension for oral gavage is 0.5% carboxymethyl cellulose (CMC).[3] For solubilizing this compound, several protocols can be employed. These include combinations of Dimethyl sulfoxide (DMSO), PEG300, Tween-80, and saline, or DMSO with SBE-β-CD in saline or corn oil.[2] It is crucial to ensure the vehicle is well-tolerated by the animals and does not interfere with the experimental outcomes.
Q3: How stable is this compound in dosing solutions?
A3: this compound is known to be unstable in solutions. It is highly recommended to prepare dosing solutions fresh on the day of administration to ensure accurate and consistent dosing.
Q4: What is the primary mechanism of action of this compound?
A4: this compound is a dihydropyridine calcium channel blocker. Its primary mechanism of action is the inhibition of L-type voltage-gated calcium channels in vascular smooth muscle cells. This blockage prevents the influx of calcium ions, leading to vasodilation, reduced peripheral vascular resistance, and consequently, a lowering of blood pressure.
Q5: Does this compound have active metabolites in rats?
A5: Yes, this compound has active metabolites, with M-1 being a significant one. This metabolite also contributes to the antihypertensive effect of the parent compound.
Troubleshooting Guide
Issue 1: Suboptimal or inconsistent blood pressure reduction.
-
Possible Cause 1: Inadequate Dose.
-
Solution: The dose of this compound may be too low to elicit a significant response. Review the literature for effective dose ranges in your specific rat model. Consider conducting a dose-response study to determine the optimal dose for your experimental setup. Doses in spontaneously hypertensive rats have ranged from 0.3 to 10 mg/kg orally.
-
-
Possible Cause 2: Improper Formulation or Administration.
-
Solution: this compound has poor water solubility. Ensure the compound is properly suspended or dissolved in a suitable vehicle before administration. For oral gavage, 0.5% carboxymethyl cellulose is a common choice. Inconsistent suspension can lead to variable dosing. Vortex the suspension thoroughly before each administration. Verify your oral gavage technique to ensure the full dose is delivered to the stomach.
-
-
Possible Cause 3: Drug Instability.
-
Solution: this compound is unstable in solution. Always prepare fresh dosing solutions immediately before administration to avoid degradation of the compound.
-
-
Possible Cause 4: Animal Model Characteristics.
-
Solution: The antihypertensive effect may vary depending on the rat strain and the specific model of hypertension. Ensure the chosen model is appropriate for studying the effects of a calcium channel blocker.
-
Issue 2: Signs of toxicity or adverse effects in rats.
-
Possible Cause 1: High Dose.
-
Solution: The administered dose may be too high, leading to toxicity. Observe the animals for signs of distress. Common side effects of dihydropyridine calcium channel blockers can include excessive vasodilation leading to hypotension. In repeated dose studies in rats, side effects such as increased urinary volume, and changes in serum lipids and urea nitrogen have been reported at higher doses. If adverse effects are observed, consider reducing the dose.
-
-
Possible Cause 2: Vehicle-Related Toxicity.
-
Solution: The vehicle used for administration may be causing adverse effects. Ensure the vehicle and its concentration are well-tolerated in rats for the chosen route of administration. If unsure, run a vehicle-only control group to assess for any vehicle-specific effects.
-
Issue 3: Unexpected diuretic or natriuretic effects.
-
Possible Cause 1: Known Pharmacological Effect.
-
Solution: this compound has been shown to cause a dose-dependent increase in urine volume and urinary excretion of electrolytes in rats. This is a known effect of the drug and should be considered when designing the study and interpreting the results. If this effect is confounding your primary endpoint, you may need to adjust your experimental design or data analysis to account for it.
-
-
Possible Cause 2: Contribution of Active Metabolites.
-
Solution: The active metabolite M-1 also possesses diuretic and natriuretic properties. Be aware that the observed effects are a combination of the parent drug and its active metabolites.
-
Data Presentation
Table 1: Oral Dosage of this compound in Rat Studies
| Dose (mg/kg) | Rat Model | Observed Effect | Reference |
| 0.3, 1, 3 | Conscious Saline-Loaded SHRs | Dose-dependent increase in urine volume and urinary electrolyte excretion | |
| 3, 10 | Spontaneously Hypertensive Rats (SHR) | Significant decrease in Bmax values for --INVALID-LINK---PN 200-110 binding to myocardial membranes | |
| 10 | Spontaneously Hypertensive Rats (SHR) | Used in combination therapy studies to evaluate antihypertensive effects |
Table 2: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value | Reference |
| Bioavailability | ~48% | |
| Elimination Half-life (this compound) | 1.1 - 1.2 hours | |
| Elimination Half-life (Metabolite M-1) | 2.7 - 3.5 hours | |
| Time to Maximum Concentration (Cmax) | Approx. 3.8 - 4.8 hours | |
| Protein Binding | 84 - 95% |
Experimental Protocols
Protocol: Oral Administration of this compound by Gavage in Rats
-
Animal Model: Spontaneously Hypertensive Rats (SHR), 11-15 weeks old, are a commonly used model.
-
Fasting: Fast the rats for 16 hours before drug administration.
-
Dosing Solution Preparation:
-
On the day of administration, prepare a homogenous suspension of this compound.
-
Vehicle Option 1 (Suspension): Use 0.5% carboxymethyl cellulose (CMC) in sterile water.
-
Vehicle Option 2 (Solution): A combination of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline can be used to achieve a clear solution.
-
Vehicle Option 3 (Solution): A mixture of 10% DMSO and 90% Corn Oil is another alternative.
-
Vortex the solution thoroughly before each use to ensure uniform suspension.
-
-
Animal Handling and Dosing:
-
Weigh each rat to determine the precise volume of the dosing solution to be administered.
-
Gently restrain the rat.
-
Carefully insert a gavage needle (e.g., 20-22 gauge with a ball tip for rats) into the esophagus and deliver the solution directly into the stomach.
-
Monitor the animal for any signs of distress during and after the procedure.
-
-
Post-Administration Monitoring:
-
For chronic studies, administer the dose at the same time each day.
-
Monitor for expected pharmacological effects (e.g., changes in blood pressure) and any adverse reactions.
-
Mandatory Visualization
Caption: this compound's mechanism of action in vascular smooth muscle cells.
Caption: General experimental workflow for in vivo studies with this compound in rats.
References
Technical Support Center: Addressing Off-Target Effects of Aranidipine on T-type Calcium Channels
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying, understanding, and mitigating the off-target effects of Aranidipine on T-type calcium channels. The following information is intended to facilitate accurate experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound and what are its known off-target effects?
This compound is a dihydropyridine derivative that primarily functions as a potent L-type calcium channel antagonist, leading to vasodilation and a reduction in blood pressure.[1][2][3] Its main therapeutic application is in the management of hypertension.[3][4] While highly selective for L-type calcium channels, this compound has been documented to exhibit off-target activity, most notably as an inhibitor of the Voltage-dependent T-type calcium channel subunit alpha-1H (Cav3.2). Additionally, it has been reported to act as a selective alpha-2-adrenoreceptor antagonist.
Q2: Why is it crucial to consider this compound's interaction with T-type calcium channels in our research?
T-type calcium channels play significant roles in a variety of physiological processes, including neuronal firing, cardiac pacemaking, and hormone secretion. Unintended blockade of these channels by this compound can lead to several experimental complications:
-
Confounded Data: The observed physiological or cellular effects may be erroneously attributed solely to L-type channel blockade, when in fact they are a composite of both on-target and off-target activities.
-
Translational Challenges: In drug development, off-target effects can contribute to unforeseen side effects or a different efficacy profile in vivo than predicted from purely on-target assays.
Q3: How can I experimentally distinguish between this compound's effects on L-type versus T-type calcium channels?
Differentiating these effects requires a multi-faceted approach:
-
Pharmacological Controls: Use a panel of calcium channel blockers with varying selectivity profiles. For instance, compare the effects of this compound with a highly selective L-type blocker (like Nifedipine, which has little effect on T-type channels) and a known T-type selective blocker.
-
Genetic Approaches: Employ techniques such as siRNA or CRISPR-Cas9 to specifically knock down the expression of either L-type (e.g., CACNA1C) or T-type (e.g., CACNA1H) channel subunits in your cell model. The persistence or absence of the this compound-induced effect in these knockdown cells can reveal the channel responsible.
-
Electrophysiology: Utilize patch-clamp techniques to directly measure currents from L-type and T-type channels. These channel types have distinct voltage-dependent activation and inactivation properties that allow them to be isolated and studied independently.
Q4: What are the known specificities of this compound for different T-type calcium channel subtypes?
Research has shown that the blocking effect of dihydropyridine calcium channel blockers on T-type channels is subtype-selective. Specifically, this compound has been demonstrated to selectively block the alpha(1H) (Cav3.2) subtype of T-type calcium channels, with little to no effect on alpha(1G) (Cav3.1) and alpha(1I) (Cav3.3) subtypes. This specificity is a critical factor to consider when working with tissues or cells expressing different complements of T-type channel isoforms.
Troubleshooting Guide
Problem: My experimental results with this compound are inconsistent with known effects of L-type calcium channel blockade.
-
Potential Cause: The observed phenotype may be mediated by this compound's off-target inhibition of T-type calcium channels (Cav3.2).
-
Troubleshooting Steps:
-
Validate Off-Target Involvement: As outlined in FAQ Q3, use a combination of control compounds (e.g., a selective T-type blocker) and genetic knockdown of the Cav3.2 channel to confirm its role.
-
Concentration Optimization: Determine the lowest effective concentration of this compound that elicits the on-target L-type channel effect in your system. Higher concentrations are more likely to engage off-target proteins.
-
Use a Structurally Different L-type Blocker: Re-run the experiment with a non-dihydropyridine L-type blocker, such as Verapamil or Diltiazem, to see if the unexpected phenotype persists.
-
Problem: I am observing high levels of cellular toxicity at concentrations required to see a therapeutic effect.
-
Potential Cause: The toxicity may not be related to the on-target L-type channel inhibition but could be a consequence of off-target effects on T-type channels or other unknown proteins.
-
Troubleshooting Steps:
-
Assess Cell Viability with Controls: Compare the toxicity of this compound to that of a highly selective L-type blocker and a selective T-type blocker at equivalent concentrations.
-
Cellular Thermal Shift Assay (CETSA): This technique can be used to identify target engagement in intact cells. A shift in the thermal stability of Cav3.2 upon this compound treatment would confirm engagement and suggest a potential link to the observed toxicity.
-
Rescue Experiment: If T-type channel blockade is suspected to cause toxicity, investigate whether downstream signaling can be manipulated to rescue the cells.
-
Quantitative Data Summary
The following tables summarize the known quantitative parameters of this compound's interaction with L-type and T-type calcium channels. Note that precise IC50 values can vary depending on the experimental conditions (e.g., cell type, holding potential, etc.).
Table 1: Comparative Inhibitory Potency of Dihydropyridines on L-type vs. T-type Calcium Channels
| Compound | Primary Target | T-type Channel Inhibition | Potency on T-type Channels (IC50) | Reference |
| This compound | L-type Channels | Yes (selective for Cav3.2) | Potent (in the low micromolar range) | |
| Nifedipine | L-type Channels | Little to no effect | > 10 µM | |
| Efonidipine | L-type Channels | Yes (Cav3.1, Cav3.2) | ~1.6 µM (for Cav3.2) | |
| Felodipine | L-type Channels | Little to no effect | ~2.5 µM (for Cav3.2) | |
| Nitrendipine | L-type Channels | Little to no effect | ~2.7 µM (for Cav3.2) |
Note: Data is compiled from multiple sources and should be used for comparative purposes. Researchers should determine specific IC50 values under their own experimental conditions.
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology to Isolate T-type Calcium Currents
This protocol is designed to record and isolate T-type calcium channel currents (specifically Cav3.2) in a heterologous expression system (e.g., HEK293 cells) or primary cells known to express these channels.
-
Cell Preparation:
-
Culture cells expressing the T-type calcium channel subunit of interest (e.g., Cav3.2).
-
Prepare a single-cell suspension and plate onto glass coverslips for recording.
-
-
Solutions:
-
External Solution (in mM): 115 NaCl, 10 BaCl₂ (as the charge carrier for better isolation of Ca²⁺ currents), 10 HEPES, 1 MgCl₂, 10 CsCl, 10 Glucose. Adjust pH to 7.4 with CsOH.
-
Internal (Pipette) Solution (in mM): 120 CsCl, 10 HEPES, 10 EGTA, 5 Mg-ATP, 0.5 Na-GTP. Adjust pH to 7.2 with CsOH.
-
-
Recording Procedure:
-
Establish a whole-cell patch-clamp configuration.
-
Hold the cell membrane potential at a hyperpolarized level (e.g., -100 mV) to ensure T-type channels are available for activation.
-
Apply a series of depolarizing voltage steps (e.g., from -80 mV to +40 mV in 10 mV increments) to elicit channel opening. T-type channels typically activate at more negative potentials than L-type channels.
-
To specifically isolate T-type currents, a prepulse to around -50 mV can be used to inactivate T-type channels before the test pulse. The difference in current with and without the prepulse represents the T-type component.
-
-
Drug Application:
-
After establishing a stable baseline recording, perfuse the cell with the external solution containing this compound at the desired concentration.
-
Record currents again to determine the extent of inhibition.
-
Perform a washout with the control external solution to check for reversibility.
-
-
Data Analysis:
-
Measure the peak current amplitude at each voltage step before and after drug application.
-
Construct a dose-response curve by applying multiple concentrations of this compound to calculate the IC50 value.
-
Visualizations
Caption: Dual inhibitory action of this compound on L-type and T-type calcium channels.
Caption: Troubleshooting workflow for unexpected experimental outcomes with this compound.
Caption: Experimental workflow to identify and validate this compound's off-target effects.
References
Technical Support Center: Managing Variability in Vasorelaxation Assays with Aranidipine
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Aranidipine in vasorelaxation assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you manage variability and achieve consistent, reliable results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in vasorelaxation?
This compound is a dihydropyridine calcium channel blocker.[1] Its primary mechanism of action involves the inhibition of L-type voltage-gated calcium channels in vascular smooth muscle cells.[2] By blocking the influx of extracellular calcium, this compound leads to a decrease in intracellular calcium concentration, resulting in smooth muscle relaxation and vasodilation.[2][3]
Q2: Does this compound have any active metabolites that I should be aware of in my experiments?
Yes, this compound is metabolized into two active metabolites, M-1α and M-1β, which also exhibit hypotensive activity and contribute to its long-lasting effects.[4] These metabolites have been shown to inhibit calcium-induced contractions in isolated rabbit arteries. The active metabolite M-1 has been observed to have a predominant dilator action on afferent arterioles compared to efferent arterioles in the renal microcirculation.
Q3: What are the known off-target effects of this compound that could influence my results?
Besides its primary action on L-type calcium channels, this compound has been reported to act as a selective alpha-2-adrenoreceptor antagonist, which can contribute to its vasodilatory effect by inhibiting vasoconstrictive responses. It is also known to have a potential for activating K+ channels, which may play a role in its vasodilation mechanism.
Q4: What is a suitable vehicle for dissolving this compound for in vitro experiments?
Like other dihydropyridine calcium channel blockers, this compound is sparingly soluble in water. A common solvent used to prepare stock solutions is dimethyl sulfoxide (DMSO). It is crucial to keep the final concentration of the solvent in the organ bath as low as possible (typically <0.1%) and to run a vehicle control to ensure the solvent itself does not affect the vascular tissue.
Troubleshooting Guide
This guide addresses common issues encountered during vasorelaxation assays with this compound and provides potential solutions.
| Problem | Potential Cause | Suggested Solution |
| High Variability Between Replicates | Inconsistent tissue preparation and handling. | Standardize dissection and mounting procedures to minimize mechanical damage to the vascular rings. Ensure consistent ring size. |
| Fluctuations in baseline tension after washes. | Allow for a stable equilibration period. Ensure gentle and consistent washing techniques. Normalize responses to a standard contraction (e.g., KCl) to account for baseline shifts. | |
| Inconsistent pre-contraction levels. | Allow the pre-contractile agent (e.g., phenylephrine, KCl) to reach a stable plateau before adding this compound. Use a consistent concentration of the contractile agent that elicits a submaximal contraction (60-80% of maximum). | |
| No or Weak Vasorelaxation Response | Degraded or inactive this compound solution. | Prepare fresh stock solutions of this compound for each experiment. Protect the solution from light, as dihydropyridines can be light-sensitive. |
| Damaged endothelium (if studying endothelium-dependent effects). | Verify endothelial integrity at the beginning of each experiment using an endothelium-dependent vasodilator like acetylcholine. A relaxation of >80% is generally considered indicative of a healthy endothelium. | |
| Incorrect concentration range of this compound. | Perform a pilot experiment with a wide concentration range to determine the optimal dose-response range for your specific tissue and experimental conditions. | |
| Tissue desensitization (tachyphylaxis). | Avoid repeated applications of high concentrations of contractile agents. Ensure adequate washout periods between treatments. | |
| Unexpected Vasoconstriction | Off-target effects of this compound at certain concentrations. | Although primarily a vasodilator, unexpected responses can occur. Carefully examine the full dose-response curve. Consider investigating potential off-target effects using specific receptor antagonists. |
| Interaction with the vehicle (e.g., DMSO). | Run a vehicle control to rule out any effects of the solvent on vascular tone. | |
| Difficulty Achieving a Stable Baseline | Inadequate equilibration time. | Allow the tissue to equilibrate in the organ bath for at least 60-90 minutes, with regular changes of the physiological salt solution. |
| Spontaneous rhythmic contractions of the tissue. | This can sometimes be observed in certain vascular beds. Ensure optimal experimental conditions (temperature, oxygenation). Some researchers suggest that a small amount of pre-contraction can sometimes stabilize the tissue. |
Data Presentation
Table 1: Qualitative and Dose-Dependent Vasorelaxant Effects of this compound
| Compound | Vessel Type | Pre-contraction Agent | Observed Effect | Reference |
| This compound | Isolated rabbit arteries | Calcium | Inhibition of calcium-induced contraction. | |
| This compound | Isolated rat portal vein | KCl (20 mM) | More potent inhibition of contraction compared to high K+ (80 mM) induced contraction. | |
| This compound | Isolated perfused hydronephrotic rat kidney arterioles | Norepinephrine | Dose-dependent dilation of both afferent and efferent arterioles. At 10⁻⁶ M, 83 ± 6% and 90 ± 6% reversal of constriction, respectively. | |
| This compound Metabolite (M-1) | Isolated perfused hydronephrotic rat kidney arterioles | Norepinephrine | Predominant dilation of the afferent arteriole. At 10⁻⁶ M, 79 ± 4% reversal of constriction in afferent and 44 ± 17% in efferent arterioles. |
Table 2: Comparative Potency of Dihydropyridine Calcium Channel Blockers (for reference)
| Compound | Vessel Type | Pre-contraction Agent | Potency (IC50/EC50) | Reference |
| Nifedipine | - | - | A well-established and potent vasodilator. | |
| Nicardipine | - | - | Potent vasodilator. | |
| Manidipine | Glomerular arterioles | - | Vasodilatory effect on both afferent and efferent arterioles. |
Experimental Protocols
Detailed Protocol: Vasorelaxation Assay in Isolated Rat Aortic Rings
This protocol outlines the key steps for assessing the vasorelaxant effect of this compound on isolated rat thoracic aortic rings.
1. Materials and Reagents:
-
Male Wistar rats (250-300 g)
-
Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11.1)
-
Phenylephrine (PE) or Potassium Chloride (KCl) for pre-contraction
-
Acetylcholine (ACh) for testing endothelial integrity
-
This compound stock solution (e.g., in DMSO)
-
Organ bath system with isometric force transducers
-
Carbogen gas (95% O2, 5% CO2)
2. Aortic Ring Preparation:
-
Euthanize the rat according to approved animal ethics protocols.
-
Carefully excise the thoracic aorta and place it in ice-cold Krebs-Henseleit solution.
-
Under a dissecting microscope, remove adhering connective and adipose tissue.
-
Cut the aorta into rings of 2-3 mm in length. For endothelium-denuded rings, gently rub the intimal surface with a fine wire or forceps.
3. Mounting and Equilibration:
-
Suspend the aortic rings between two stainless steel hooks in the organ bath chambers filled with Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen.
-
Apply a resting tension of 1.5-2.0 g and allow the rings to equilibrate for 60-90 minutes. Change the buffer every 15-20 minutes.
4. Viability and Endothelial Integrity Check:
-
Induce a submaximal contraction with a vasoconstrictor (e.g., 1 µM phenylephrine or 60 mM KCl).
-
Once a stable plateau is reached, add 1-10 µM acetylcholine to assess endothelial integrity. A relaxation of >80% of the pre-contracted tone indicates an intact endothelium.
-
Wash the rings with Krebs-Henseleit solution to return to the baseline tension.
5. Generating a Dose-Response Curve for this compound:
-
Induce a stable submaximal contraction with the chosen vasoconstrictor.
-
Once the contraction is stable, add this compound cumulatively in increasing concentrations (e.g., 1 nM to 10 µM).
-
Allow the response to stabilize at each concentration before adding the next.
-
Record the relaxation at each concentration as a percentage of the pre-contracted tone.
6. Data Analysis:
-
Calculate the percentage of relaxation for each concentration of this compound relative to the maximal contraction induced by the vasoconstrictor.
-
Plot the concentration-response curve and, if possible, calculate the EC50 (half-maximal effective concentration) value.
Mandatory Visualizations
References
- 1. Efficient Ex Vivo Screening of Agents Targeting Thrombospondin1-Induced Vascular Dysfunction Using a Digital Multiwire Myograph System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vasorelaxant effect in rat aortic rings through calcium channel blockage: a preliminary in vitro assessment of a 1,3,4-oxadiazole derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Calcium Channel Blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Aranidipine Solubility for In Vitro Research
Welcome to the technical support center for Aranidipine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming solubility challenges with this compound in in vitro experimental settings. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to ensure the successful use of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound solution cloudy or showing precipitation?
A1: this compound is a dihydropyridine derivative with inherently low water solubility, predicted to be as low as 0.0112 mg/mL.[1] Precipitation in aqueous solutions typically occurs when the concentration of this compound surpasses its solubility limit. This can be triggered by several factors including changes in solvent composition, temperature fluctuations, or shifts in pH.[1]
Q2: What are the primary methods to improve the solubility of this compound for my experiments?
A2: Several strategies can be employed to enhance the aqueous solubility of this compound.[1] These include:
-
Co-solvency: Utilizing a mixture of water-miscible organic solvents like Dimethyl Sulfoxide (DMSO) and Polyethylene Glycol (PEG).[1]
-
Use of Surfactants: Surfactants such as Tween-80 can form micelles that encapsulate hydrophobic drug molecules, thereby increasing their apparent solubility.[1]
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs like this compound, which enhances their solubility and stability. Sulfobutylether-β-cyclodextrin (SBE-β-CD) is a commonly used derivative for this purpose.
-
pH Adjustment: As dihydropyridines are generally weak bases, adjusting the pH of the solution may influence the solubility of this compound.
-
Solid Dispersions: This technique involves dispersing the drug in an inert carrier matrix, which can convert its crystalline form to a more soluble amorphous state.
Q3: Can I prepare a concentrated stock solution of this compound?
A3: Yes, it is highly recommended to first prepare a concentrated stock solution in an organic solvent where this compound has higher solubility. DMSO is a commonly used solvent for this purpose, with a solubility of up to 125 mg/mL with ultrasonic assistance. From this stock solution, working solutions can be prepared by diluting into an appropriate vehicle.
Q4: What is the recommended storage procedure for this compound stock solutions?
A4: Once prepared, it is advisable to aliquot the stock solution into single-use volumes and store them at -20°C or -80°C to minimize freeze-thaw cycles, which can lead to precipitation. For solutions in DMSO, storage at -80°C is recommended for up to 6 months, and at -20°C for up to 1 month.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Cloudy solution or visible precipitate upon preparation. | The concentration of this compound exceeds its solubility in the current solvent system. | - Dilute the solution to a lower concentration with the same solvent. - Employ a formulation with higher solubilizing capacity (see Experimental Protocols). - Gently warm the solution or use an ultrasonic bath to aid dissolution. |
| Precipitation observed after adding the stock solution to an aqueous medium. | The final concentration of the organic solvent (e.g., DMSO) is too low to maintain this compound in solution. | - Increase the percentage of the co-solvent in the final aqueous medium, ensuring it is compatible with your experimental system. - Use a formulation containing surfactants or cyclodextrins to maintain solubility upon dilution. |
| Inconsistent experimental results. | Potential degradation of this compound in the stock solution over time. | - Prepare fresh stock solutions regularly. - Store stock solutions appropriately in aliquots at low temperatures to maintain stability. |
Quantitative Data Summary
The solubility of this compound in various solvents is a critical factor for successful in vitro experiments. The following table summarizes key solubility data.
| Solvent | Solubility | Notes |
| Water | Predicted: 0.0112 mg/mL | Practically insoluble. |
| DMSO | 125 mg/mL (321.86 mM) | Requires ultrasonic assistance. Use newly opened, anhydrous DMSO as it is hygroscopic. |
| Co-solvent/Surfactant Vehicle (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) | ≥ 2.08 mg/mL (5.36 mM) | Provides a clear solution. |
| Cyclodextrin Formulation (10% DMSO, 90% (20% SBE-β-CD in Saline)) | ≥ 2.08 mg/mL (5.36 mM) | Provides a clear solution. |
| Corn Oil with DMSO (10% DMSO, 90% Corn Oil) | ≥ 2.08 mg/mL (5.36 mM) | Provides a clear solution. |
Experimental Protocols
Below are detailed methodologies for preparing this compound solutions for in vitro experiments.
Protocol 1: Preparation in a Co-solvent/Surfactant Vehicle
This protocol is designed to achieve a clear solution of this compound at a concentration of at least 2.08 mg/mL.
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Saline solution (0.9% NaCl)
-
Sterile vials
-
Vortex mixer and/or sonicator
Procedure:
-
Prepare a Concentrated Stock Solution in DMSO: Accurately weigh the this compound powder and dissolve it in pure DMSO to create a stock solution (e.g., 20.8 mg/mL). Use an ultrasonic bath if necessary to ensure complete dissolution and a clear solution.
-
Sequential Addition of Solvents: To prepare 1 mL of the final working solution, follow these steps in order: a. Add 100 µL of the 20.8 mg/mL this compound stock solution in DMSO to a sterile vial. b. Add 400 µL of PEG300 to the vial and mix thoroughly using a vortex mixer until the solution is homogeneous. c. Add 50 µL of Tween-80 and mix again until the solution is clear and homogeneous. d. Add 450 µL of saline solution to reach the final volume of 1 mL and mix thoroughly.
-
Final Inspection: Visually inspect the final solution for any signs of precipitation. If observed, gentle heating or sonication may be attempted.
-
Usage: It is recommended to use the freshly prepared solution on the same day for your experiment.
Protocol 2: Preparation with Cyclodextrin
This protocol utilizes Sulfobutylether-β-cyclodextrin (SBE-β-CD) to enhance the solubility of this compound, achieving a concentration of at least 2.08 mg/mL.
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
20% (w/v) SBE-β-CD in saline solution
-
Sterile vials
-
Vortex mixer
Procedure:
-
Prepare a Concentrated Stock Solution in DMSO: As in Protocol 1, prepare a concentrated stock solution of this compound in DMSO (e.g., 20.8 mg/mL).
-
Dilution into Cyclodextrin Solution: To prepare 1 mL of the final working solution: a. Take 100 µL of the 20.8 mg/mL this compound stock solution in DMSO. b. Add this to 900 µL of the 20% SBE-β-CD in saline solution. c. Mix thoroughly with a vortex mixer until the solution is completely clear.
-
Usage: Use the freshly prepared solution promptly for your experiment.
Visualizations
This compound Solubility Troubleshooting Workflow
Caption: A logical workflow for troubleshooting this compound precipitation issues.
Mechanism of Action: Dihydropyridine Calcium Channel Blockade
Caption: this compound, a dihydropyridine, blocks L-type calcium channels, leading to vasodilation.
References
Technical Support Center: Accounting for Active Metabolites in Pharmacokinetic Studies
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for addressing the complexities of incorporating active metabolites into pharmacokinetic (PK) studies. Here, you will find answers to frequently asked questions, detailed troubleshooting guides for common experimental issues, and robust experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is an active metabolite, and why is it crucial in pharmacokinetic studies?
An active metabolite is a product of the body's metabolic processes on a parent drug that exhibits its own pharmacological or toxicological activity.[1] It is crucial to account for active metabolites in PK studies because they can significantly contribute to the overall therapeutic effect and potential toxicity of a drug.[1] In some instances, the parent drug may be an inactive "prodrug," and its therapeutic effect is entirely dependent on its conversion to an active metabolite.[2]
Q2: When is it necessary to measure active metabolites in a study?
Regulatory agencies like the FDA and EMA recommend measuring active metabolites when they are present at concentrations greater than 10% of the total drug-related exposure at steady-state in humans. It is also important to assess metabolites that contribute significantly to the overall efficacy and/or adverse reactions.[3] The decision to measure an active metabolite is also guided by its pharmacological potency relative to the parent drug.
Q3: How do active metabolites impact the interpretation of pharmacokinetic data?
Active metabolites can complicate the interpretation of PK data by introducing a second active entity with its own absorption, distribution, metabolism, and excretion (ADME) profile.[4] The presence of an active metabolite can prolong the duration of a drug's action, especially if the metabolite has a longer half-life than the parent compound. Therefore, a comprehensive PK analysis should consider the exposure and activity of both the parent drug and its active metabolite(s) to accurately model the dose-response relationship.
Q4: What are the main bioanalytical techniques used to quantify active metabolites?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used technique for the quantification of active metabolites in biological matrices such as plasma and urine. This method offers high sensitivity and selectivity, allowing for the simultaneous measurement of the parent drug and its metabolites, even at low concentrations.
Q5: What is formation rate-limited vs. elimination rate-limited kinetics for a metabolite?
This concept describes the relationship between the rate at which a metabolite is formed from the parent drug and the rate at which it is eliminated from the body.
-
Formation rate-limited: The metabolite is eliminated more rapidly than it is formed. In this case, the metabolite's observed half-life will be parallel to the parent drug's half-life.
-
Elimination rate-limited: The metabolite is eliminated more slowly than it is formed. Here, the metabolite's half-life is independent of the parent drug and reflects its own elimination rate.
Troubleshooting Guides
This section provides solutions to common issues encountered during the bioanalysis and pharmacokinetic modeling of active metabolites.
| Issue | Potential Causes | Recommended Solutions |
| High variability in metabolite concentrations across subjects | - Genetic polymorphisms in metabolizing enzymes (e.g., CYPs) leading to different rates of metabolite formation.- Issues with the bioanalytical assay, such as matrix effects or analyte instability.- Inconsistent sample collection and handling procedures. | - Genotype subjects for relevant metabolizing enzymes to identify potential poor, intermediate, extensive, or ultra-rapid metabolizers.- Thoroughly validate the bioanalytical method, including assessments of matrix effects, recovery, and stability under various conditions.- Standardize all sample collection, processing, and storage protocols across all study sites. |
| Poor recovery of the metabolite during sample extraction | - The metabolite may have significantly different physicochemical properties (e.g., polarity, solubility) compared to the parent drug, making the extraction method suboptimal for the metabolite.- The metabolite may be unstable in the extraction solvent or at the extraction temperature. | - Optimize the extraction method (e.g., liquid-liquid extraction, solid-phase extraction) specifically for the metabolite.- Evaluate the stability of the metabolite in different solvents and at various temperatures to identify optimal conditions. |
| Discrepancy between expected and observed metabolite-to-parent AUC ratio | - The in vitro to in vivo correlation may be poor, leading to inaccurate predictions of metabolite formation.- The metabolite may have a different volume of distribution or clearance rate than anticipated. | - Re-evaluate the in vitro metabolic data and consider additional in vitro studies to better understand the metabolic pathways.- Conduct a thorough non-compartmental analysis (NCA) for both the parent drug and the metabolite to accurately determine their respective pharmacokinetic parameters. |
| Difficulty in quantifying low levels of an active metabolite | - The metabolite may be formed in very small quantities.- The bioanalytical method may lack the required sensitivity. | - Utilize a more sensitive analytical technique, such as a triple quadrupole mass spectrometer, which is highly sensitive for quantitative analysis.- Optimize the LC-MS/MS method by improving chromatographic separation and mass spectrometric detection parameters. |
Data Presentation
Below is a table summarizing hypothetical pharmacokinetic parameters for a parent drug and its active metabolite following a single oral dose.
| Parameter | Parent Drug | Active Metabolite |
| Cmax (ng/mL) | 850 | 250 |
| Tmax (hr) | 2.0 | 4.0 |
| AUC (0-t) (ng*hr/mL) | 4500 | 3500 |
| t½ (hr) | 6.0 | 12.0 |
| CL/F (L/hr) | 22.2 | Not Applicable |
| Vd/F (L) | 192 | Not Applicable |
Experimental Protocols
Protocol 1: Quantification of a Parent Drug and its Active Metabolite in Plasma using LC-MS/MS
This protocol provides a general framework for the development and validation of an LC-MS/MS method for the simultaneous quantification of a parent drug and its active metabolite.
1. Materials and Reagents:
-
Reference standards for the parent drug and active metabolite.
-
Stable isotope-labeled internal standard (SIL-IS) for both the parent drug and metabolite.
-
HPLC-grade methanol, acetonitrile, and water.
-
Formic acid.
-
Human plasma (with anticoagulant).
2. Stock and Working Solution Preparation:
-
Prepare individual stock solutions of the parent drug, active metabolite, and their respective SIL-IS in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Prepare serial dilutions of the parent drug and active metabolite in 50:50 methanol:water to create working solutions for the calibration curve and quality control (QC) samples.
3. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add 300 µL of acetonitrile containing the SIL-IS.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of mobile phase.
4. LC-MS/MS Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) system.
-
Column: A suitable C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate the parent drug, metabolite, and any potential interferences.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive or negative, depending on the analytes.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for the parent drug, active metabolite, and their SIL-IS.
5. Method Validation:
-
Validate the method for selectivity, sensitivity, linearity, accuracy, precision, recovery, matrix effect, and stability according to regulatory guidelines.
Protocol 2: Non-Compartmental Analysis (NCA) of Parent Drug and Active Metabolite Data
This protocol outlines the steps for performing a non-compartmental analysis of plasma concentration-time data for a parent drug and its active metabolite.
1. Data Collection:
-
Collect plasma samples at appropriate time points to capture the absorption, distribution, and elimination phases of both the parent drug and the metabolite.
-
Quantify the concentrations of the parent drug and active metabolite in each sample.
2. Calculation of Pharmacokinetic Parameters:
-
Cmax and Tmax: The maximum observed concentration and the time at which it occurs are determined directly from the concentration-time data for both the parent and the metabolite.
-
Area Under the Curve (AUC): Calculate the AUC from time zero to the last measurable concentration (AUC(0-t)) using the linear trapezoidal rule.
-
AUC(0-t) = Σ [ (C1 + C2) / 2 ] * (t2 - t1)
-
-
Terminal Elimination Rate Constant (λz): Determine λz from the slope of the terminal log-linear phase of the concentration-time curve.
-
Half-Life (t½): Calculate the terminal half-life as 0.693 / λz.
-
AUC from time zero to infinity (AUC(0-inf)):
-
AUC(0-inf) = AUC(0-t) + (Clast / λz), where Clast is the last measurable concentration.
-
-
Clearance (CL/F) for the parent drug:
-
CL/F = Dose / AUC(0-inf)
-
-
Volume of Distribution (Vd/F) for the parent drug:
-
Vd/F = CL/F / λz
-
3. Interpretation:
-
Compare the PK parameters of the parent drug and the active metabolite.
-
Calculate the metabolite-to-parent AUC ratio to assess the relative exposure of the metabolite.
Visualizations
Caption: Experimental workflow for a pharmacokinetic study with an active metabolite.
Caption: Signaling pathway of a parent drug and its active metabolite.
Caption: Decision-making workflow for measuring an active metabolite.
References
- 1. Overview of Active Metabolites - Creative Proteomics [creative-proteomics.com]
- 2. Understanding the pharmacokinetics of prodrug and metabolite - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Overview of Pharmacokinetics - Clinical Pharmacology - MSD Manual Professional Edition [msdmanuals.com]
Best practices for long-term storage and handling of (S)-Aranidipine
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage and handling of (S)-Aranidipine, along with troubleshooting guides and frequently asked questions (FAQs) for experimental use.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid (S)-Aranidipine?
Q2: How should I handle (S)-Aranidipine in the laboratory?
A2: (S)-Aranidipine should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is classified as a hazardous chemical, and therefore, proper disposal procedures must be followed. It should not be discarded in regular trash or flushed down the drain. Instead, it should be disposed of as hazardous waste through a licensed contractor.
Q3: (S)-Aranidipine has poor water solubility. How can I prepare solutions for my experiments?
A3: Due to its hydrophobic nature, (S)-Aranidipine requires the use of organic solvents or formulation strategies to achieve dissolution for in vitro and in vivo studies. It is crucial to note that solutions of (S)-Aranidipine are generally unstable and should be prepared fresh for each experiment. A common approach is to first prepare a concentrated stock solution in an organic solvent like dimethyl sulfoxide (DMSO). For aqueous-based assays, this stock solution can then be further diluted in a vehicle containing co-solvents and surfactants.
Q4: What is the primary mechanism of action of (S)-Aranidipine?
A4: (S)-Aranidipine is a dihydropyridine calcium channel blocker.[5] Its primary mechanism of action is the inhibition of L-type voltage-gated calcium channels, which are highly expressed in vascular smooth muscle cells. By blocking the influx of extracellular calcium ions into these cells, (S)-Aranidipine leads to smooth muscle relaxation, vasodilation, and a subsequent reduction in blood pressure. (S)-Aranidipine is metabolized into two active metabolites, M-1α and M-1β, which also contribute to its hypotensive activity and long-lasting effects.
Troubleshooting Guide
Issue 1: Precipitation or cloudiness observed in the experimental solution.
| Potential Cause | Troubleshooting Steps |
| Concentration exceeds solubility limit | 1. Dilute the solution to a lower concentration with the same solvent system.2. Increase the proportion of co-solvents (e.g., PEG300) or surfactants (e.g., Tween-80) in your final dilution.3. Consider using a formulation with cyclodextrins to enhance solubility. |
| Incomplete initial dissolution | 1. Ensure the initial stock solution in DMSO is fully dissolved. Gentle warming or sonication can aid this process.2. When preparing the final dilution, add the components sequentially and ensure complete mixing at each step. |
| Temperature or pH fluctuations | 1. Maintain a constant temperature for your solutions.2. Be aware that changes in the pH of your experimental media can affect the solubility of dihydropyridines. |
Issue 2: Lack of expected biological effect in a cell-based assay.
| Potential Cause | Troubleshooting Steps |
| Compound degradation | 1. Prepare fresh solutions of (S)-Aranidipine for each experiment, as solutions are known to be unstable.2. Protect solutions from light during preparation and incubation. |
| Low or absent target expression | 1. Confirm that your cell line expresses L-type calcium channels (the primary target). The α1C subunit (Cav1.2), encoded by the CACNA1C gene, is a key component. This can be verified using techniques like qPCR or Western blotting.2. Consider using a positive control cell line known to express L-type calcium channels. |
| Inappropriate channel activation | 1. L-type calcium channels are voltage-gated. Ensure your experimental protocol includes a depolarization step (e.g., addition of a high concentration of KCl) to activate the channels. This will allow you to observe the inhibitory effect of (S)-Aranidipine. |
Issue 3: Inconsistent results in in vivo animal studies.
| Potential Cause | Troubleshooting Steps |
| Improper formulation or administration | 1. Ensure the (S)-Aranidipine suspension is homogeneous before each administration.2. For oral gavage, ensure the correct technique is used to avoid stress to the animal and ensure accurate dosing. |
| Pharmacokinetic variability | 1. Be aware of the short plasma half-life of many dihydropyridines in rodents, which may necessitate a specific dosing regimen to maintain therapeutic concentrations.2. Consider the metabolic profile of (S)-Aranidipine, including its active metabolites, which contribute to the overall effect. |
| Animal stress | 1. Acclimatize animals to the experimental procedures, such as blood pressure measurement, to minimize stress-induced physiological changes that can affect results. |
Data Presentation
Table 1: Recommended Long-Term Storage Conditions for Solid (S)-Aranidipine
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C | To minimize thermal degradation and maintain long-term chemical stability. |
| Light Exposure | Protect from light (e.g., store in an amber vial or a dark location) | Dihydropyridine compounds are known to be photosensitive and can undergo photodegradation upon exposure to light. |
| Humidity | Store in a dry environment (low humidity) | High humidity can lead to the hydrolysis of susceptible functional groups and can affect the physical state of the powder. |
| Atmosphere | Consider storage under an inert gas (e.g., argon, nitrogen) | To prevent potential oxidative degradation, although specific data for (S)-Aranidipine is not available. |
Table 2: Potential Degradation Pathways of Dihydropyridines
Note: The following degradation pathways are common for dihydropyridine compounds. Specific studies on (S)-Aranidipine are limited, but these pathways are highly probable.
| Stress Condition | Primary Degradation Pathway | Major Degradation Product |
| Photolytic (Light) | Oxidation of the dihydropyridine ring | Pyridine derivative |
| Acidic/Basic Hydrolysis | Hydrolysis of ester functional groups | Carboxylic acid derivatives |
| Oxidative | Aromatization of the dihydropyridine ring | Pyridine derivative |
Experimental Protocols
Protocol 1: Preparation of (S)-Aranidipine Solution for In Vitro Cell-Based Assays
Objective: To prepare a working solution of (S)-Aranidipine for use in aqueous cell culture media.
Materials:
-
(S)-Aranidipine powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile saline or cell culture medium
Procedure:
-
Prepare a Concentrated Stock Solution:
-
Accurately weigh the desired amount of (S)-Aranidipine powder.
-
Dissolve the powder in anhydrous DMSO to create a high-concentration stock solution (e.g., 10-20 mg/mL).
-
Ensure complete dissolution, using sonication if necessary. Store this stock solution at -20°C for short periods, protected from light.
-
-
Prepare the Working Solution (Example for a final concentration):
-
This is an example of a co-solvent formulation. The final percentages may need to be optimized for your specific experimental conditions.
-
In a sterile microcentrifuge tube, sequentially add the following, vortexing after each addition:
-
The required volume of the (S)-Aranidipine DMSO stock solution.
-
A volume of PEG300.
-
A volume of Tween-80.
-
The final volume of sterile saline or cell culture medium to reach the desired concentration.
-
-
A typical final vehicle composition might be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
Important: Prepare this working solution fresh immediately before use.
-
Protocol 2: In Vivo Administration of (S)-Aranidipine in a Rodent Model of Hypertension
Objective: To administer (S)-Aranidipine orally to spontaneously hypertensive rats (SHR) to evaluate its antihypertensive effects.
Materials:
-
(S)-Aranidipine powder
-
Vehicle (e.g., 0.5% carboxymethyl cellulose in water)
-
Oral gavage needles
-
Syringes
-
Animal balance
-
Tail-cuff blood pressure measurement system
Procedure:
-
Animal Acclimatization:
-
House the SHR in a controlled environment for at least one week prior to the experiment.
-
Acclimatize the animals to the blood pressure measurement procedure to minimize stress-related fluctuations.
-
-
Preparation of Dosing Suspension:
-
On the day of the experiment, prepare a homogenous suspension of (S)-Aranidipine in the vehicle. A typical dose range for dihydropyridines is 3-10 mg/kg.
-
Ensure the suspension is well-mixed before each administration.
-
-
Administration:
-
Weigh each animal to determine the precise volume of the suspension to be administered.
-
Administer the suspension via oral gavage.
-
-
Blood Pressure Measurement:
-
Measure systolic blood pressure using a tail-cuff system at baseline (before administration) and at various time points after administration (e.g., 1, 2, 4, 6, and 24 hours) to determine the time course of the antihypertensive effect.
-
For each time point, take multiple readings and average them to ensure accuracy.
-
Mandatory Visualization
References
- 1. Novel protocol for multiple-dose oral administration of the L-type Ca2+ channel blocker isradipine in mice: A dose-finding pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mexglobal.com [mexglobal.com]
- 4. researchgate.net [researchgate.net]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
Mitigating confounding factors in clinical trials of Aranidipine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Aranidipine.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a dihydropyridine calcium channel blocker.[1] Its primary mechanism involves inhibiting the influx of calcium ions through L-type calcium channels in vascular smooth muscle cells.[1][2][3] This inhibition leads to smooth muscle relaxation, vasodilation, and a subsequent reduction in blood pressure.[2] this compound also has two active metabolites, M-1α and M-1β, which contribute to its hypotensive activity.
Q2: What are the known active metabolites of this compound and do they contribute to its efficacy?
Yes, this compound has two active metabolites, M-1α and M-1β, that possess hypotensive activity. These metabolites contribute to the drug's potent and long-lasting vasodilating actions. The parent drug, this compound, has been shown to dilate both afferent and efferent arterioles in the kidneys, while its active metabolite M-1 appears to predominantly dilate the afferent arterioles. This differential effect may contribute to its renal-protective properties.
Q3: What are the common adverse events observed in clinical trials of this compound?
Common side effects associated with this compound are generally mild and related to its vasodilatory action. These include headache, dizziness, flushing, and peripheral edema. In a comparative study with amlodipine, the overall incidence of adverse events for this compound (5-10 mg/day) was 11.86%. Headache was reported in over 3.0% of patients in both the this compound and amlodipine groups.
Q4: Are there any significant drug-drug interactions to be aware of when designing a clinical trial with this compound?
Yes, several potential drug-drug interactions should be considered. Co-administration with other antihypertensive agents, such as beta-blockers or ACE inhibitors, can potentiate the blood pressure-lowering effects of this compound, increasing the risk of hypotension. Caution is also advised when co-administering with drugs that inhibit the cytochrome P450 3A4 (CYP3A4) enzyme, as this can increase this compound's plasma concentration. Conversely, CYP3A4 inducers may decrease its concentration. It is also recommended to avoid grapefruit juice, as it can inhibit CYP3A4 and increase this compound levels.
Troubleshooting Guide for Experimental Issues
Issue 1: High variability in blood pressure readings between subjects.
-
Potential Cause: Inconsistent measurement conditions, patient anxiety ("white coat hypertension"), or underlying differences in patient populations.
-
Troubleshooting Steps:
-
Standardize Blood Pressure Measurement: Ensure that all blood pressure measurements are taken under consistent conditions. This includes having the patient rest for at least 5 minutes in a quiet room before measurement, using a correctly sized cuff, and taking multiple readings to calculate an average.
-
Ambulatory Blood Pressure Monitoring (ABPM): For a more accurate assessment of a patient's true blood pressure over a 24-hour period, consider using ABPM. This can help to mitigate the effects of white coat hypertension.
-
Patient Training: Properly instruct patients on any at-home blood pressure monitoring to ensure consistency in their technique.
-
Statistical Analysis: In your statistical analysis plan, consider using methods to adjust for baseline blood pressure differences, such as analysis of covariance (ANCOVA).
-
Issue 2: Unexpected adverse events or side effect profile.
-
Potential Cause: Unidentified drug-drug interactions, patient-specific factors (e.g., comorbidities, genetics), or off-target effects of the investigational drug.
-
Troubleshooting Steps:
-
Review Concomitant Medications: Thoroughly review all concomitant medications, including over-the-counter drugs and supplements, for potential interactions.
-
Pharmacogenetic Analysis: If feasible, consider incorporating pharmacogenetic testing to identify genetic variations that may influence drug metabolism and response.
-
Detailed Adverse Event Reporting: Ensure that all adverse events are meticulously documented, including the time of onset, duration, severity, and relationship to the study drug. This detailed data can help identify patterns.
-
Pharmacovigilance Database Review: Cross-reference observed adverse events with pharmacovigilance databases to see if similar events have been reported for this compound or other dihydropyridine calcium channel blockers.
-
Issue 3: Difficulty in demonstrating a statistically significant difference in efficacy compared to a control or active comparator.
-
Potential Cause: Insufficient statistical power, suboptimal dosing, patient non-adherence, or a larger than expected placebo effect.
-
Troubleshooting Steps:
-
Power Analysis: Re-evaluate the initial power analysis to ensure the sample size is adequate to detect a clinically meaningful difference.
-
Dose-Ranging Study: If not already done, a dose-ranging study can help identify the optimal dose of this compound for the target population.
-
Adherence Monitoring: Implement strategies to monitor and encourage patient adherence, such as pill counts, electronic monitoring devices, or patient diaries.
-
Blinding and Randomization: Ensure that the blinding and randomization processes are robust to minimize bias and the placebo effect.
-
Data Presentation
Table 1: Efficacy of this compound vs. Amlodipine in Patients with Mild to Moderate Essential Hypertension
| Parameter | This compound (5-10 mg/day) | Amlodipine (5-10 mg/day) | p-value | Reference |
| Change in Systolic Blood Pressure (mmHg) | Data not specified | Data not specified | < 0.01 | |
| Change in Diastolic Blood Pressure (mmHg) | Data not specified | Data not specified | < 0.01 | |
| Trough/Peak Ratio of DBP | 0.57 ± 0.20 | 0.68 ± 0.19 | 0.119 |
Note: While the study reported a statistically significant difference in blood pressure response favoring amlodipine, the specific mean changes were not provided in the abstract.
Table 2: Safety Profile of this compound vs. Amlodipine
| Adverse Event | This compound (5-10 mg/day) | Amlodipine (5-10 mg/day) | p-value | Reference |
| Overall Incidence of Adverse Events | 11.86% | 7.63% | 0.348 | |
| Headache | > 3.0% | > 3.0% | Not specified |
Experimental Protocols
Protocol: Randomized, Double-Blind, Parallel-Group Study of this compound versus Amlodipine in Mild to Moderate Essential Hypertension
This protocol is a representative example based on a published clinical trial.
1. Study Objective: To compare the efficacy and safety of this compound with Amlodipine in patients with mild to moderate essential hypertension.
2. Study Design: A multicenter, randomized, double-blind, parallel-controlled study.
3. Patient Population:
- Inclusion Criteria:
- Male or female patients aged 18-75 years.
- Diagnosis of mild to moderate essential hypertension (e.g., sitting diastolic blood pressure 95-109 mmHg and systolic blood pressure < 200 mmHg).
- Exclusion Criteria:
- Secondary hypertension.
- Severe cardiovascular, renal, or hepatic disease.
- History of hypersensitivity to dihydropyridine calcium channel blockers.
- Pregnant or lactating women.
4. Study Procedures:
- Washout Period: A 2-week washout period where patients discontinue all previous antihypertensive medications.
- Randomization: Eligible patients are randomly assigned in a 1:1 ratio to receive either this compound or Amlodipine.
- Treatment: Patients receive once-daily oral doses of either this compound (starting at 5 mg, titratable to 10 mg) or Amlodipine (starting at 5 mg, titratable to 10 mg) for a duration of 10 weeks.
- Blinding: Both patients and investigators are blinded to the treatment allocation.
5. Efficacy and Safety Assessments:
- Blood Pressure and Heart Rate: Measured at baseline and at regular intervals throughout the 10-week treatment period during outpatient clinic visits.
- Ambulatory Blood Pressure Monitoring (ABPM): Performed on a subset of patients in each group to assess 24-hour blood pressure control.
- Adverse Events: Monitored and recorded at each study visit.
- Laboratory Tests: Serum glucose and lipid profiles are assessed at baseline and at the end of the study.
6. Statistical Analysis:
- The primary efficacy endpoint is the change in sitting diastolic and systolic blood pressure from baseline to the end of treatment.
- An intention-to-treat (ITT) analysis is performed for all randomized patients who receive at least one dose of the study medication.
- The two treatment groups are compared using appropriate statistical tests (e.g., t-test or ANCOVA) for continuous variables and chi-square or Fisher's exact test for categorical variables.
Visualizations
Signaling Pathway of this compound
References
Validation & Comparative
A Comparative Analysis of Aranidipine and Nifedipine on Vasorelaxation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the vasorelaxant properties of two prominent dihydropyridine L-type calcium channel blockers, Aranidipine and Nifedipine. Both drugs are widely utilized for their antihypertensive effects, primarily achieved through the relaxation of vascular smooth muscle. This document delves into their mechanisms of action, presents a qualitative and mechanistic comparison of their effects, outlines key experimental protocols for assessing vasorelaxation, and illustrates the relevant biological pathways and experimental workflows.
Comparative Analysis
This compound is noted for its long-lasting hypotensive effect, which is attributed to its active metabolites, M-1α and M-1β.[1][2] These metabolites themselves possess vasodilatory properties.[1] Furthermore, evidence suggests that this compound's mechanism of vasorelaxation may not be solely limited to L-type calcium channel blockade, with studies indicating a potential role for the activation of potassium (K+) channels.[3] this compound has also been reported to act as a selective alpha-2 adrenoceptor antagonist, which may contribute to its vasodilatory actions by inhibiting vasoconstrictive responses.[1]
Nifedipine, a well-established vasodilator, primarily exerts its effect through the inhibition of L-type calcium channels. Its metabolites are considered inactive. A key secondary mechanism for Nifedipine's vasorelaxant effect is its ability to increase the bioavailability of nitric oxide (NO) by reducing reactive oxygen species, thereby exerting an antioxidative effect on the endothelium. This enhancement of the NO pathway contributes to its vasodilatory and potentially anti-atherosclerotic properties.
Data Presentation
The following tables summarize the key comparative features of this compound and Nifedipine based on the available experimental data.
Table 1: General and Mechanistic Comparison
| Feature | This compound | Nifedipine |
| Primary Mechanism | Inhibition of L-type calcium channels in vascular smooth muscle cells. | Inhibition of L-type calcium channels in vascular smooth muscle cells. |
| Metabolism | Metabolized to active metabolites (M-1α and M-1β). | Metabolized to inactive metabolites. |
| Duration of Action | Long-lasting, partly due to active metabolites. | Shorter duration of action compared to this compound. |
| Secondary Mechanisms | - Potential activation of K+ channels.- Selective alpha-2 adrenoceptor antagonist. | - Increases bioavailability of nitric oxide (NO) through antioxidant effects. |
| Vascular Selectivity | High degree of vascular selectivity. | Primarily acts on vascular smooth muscle. |
Table 2: Effects on Vasculature
| Feature | This compound | Nifedipine |
| Arterial Vasodilation | Potent arterial vasodilator. | Potent arterial vasodilator. |
| Renal Arterioles | Dilates both afferent and efferent arterioles; active metabolite M-1 predominantly dilates the afferent arteriole. | Induces renal vasodilation. |
| Coronary Vasodilation | Effective in treating angina. | Effective in treating angina through coronary vasodilation. |
Experimental Protocols
A standard method to assess the vasorelaxant effects of pharmacological compounds is the use of isolated aortic rings in an organ bath system. This ex vivo technique allows for the direct measurement of vascular smooth muscle contraction and relaxation.
Isolated Aortic Ring Preparation and Vasorelaxation Assay
-
Tissue Preparation: The thoracic aorta is excised from a laboratory animal (e.g., rat or mouse) and placed in a cold Krebs-Henseleit (K-H) solution. The aorta is then cleaned of adhering connective and adipose tissue, and cut into rings of approximately 2-4 mm in length.
-
Mounting: The aortic rings are mounted between two stainless steel hooks or wires in an organ bath chamber filled with K-H solution, maintained at 37°C, and continuously aerated with 95% O2 and 5% CO2. One hook is fixed to the bottom of the chamber, and the other is connected to an isometric force transducer to record changes in tension.
-
Equilibration and Viability Check: The rings are allowed to equilibrate for 60-90 minutes under a resting tension of 1-2 grams. The viability of the rings is then assessed by inducing a contraction with a high concentration of potassium chloride (KCl, e.g., 60-80 mM). The presence of a functional endothelium is confirmed by observing relaxation in response to acetylcholine (ACh) in rings pre-contracted with a vasoconstrictor like phenylephrine or norepinephrine.
-
Cumulative Concentration-Response Curves: After washing and returning to baseline tension, the aortic rings are pre-contracted with a submaximal concentration of a vasoconstrictor (e.g., phenylephrine). Once a stable contraction plateau is reached, cumulative concentrations of the test compound (this compound or Nifedipine) are added to the organ bath. The resulting relaxation is recorded as a percentage of the pre-contraction induced by the vasoconstrictor.
-
Data Analysis: The concentration-response curves are plotted, and the IC50 values (the concentration of the drug that produces 50% of the maximal relaxation) can be calculated to compare the potency of the vasorelaxants.
Mandatory Visualization
Caption: Signaling pathways of this compound and Nifedipine leading to vasorelaxation.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Effects of this compound, a novel calcium channel blocker, on mechanical responses of the isolated rat portal vein: comparison with typical calcium channel blockers and potassium channel openers - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Aranidipine and Other Dihydropyridines on Renal Arterioles
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of Aranidipine and other dihydropyridine calcium channel blockers on the renal arterioles. The information presented is supported by experimental data to facilitate informed decisions in research and drug development. Dihydropyridine calcium channel blockers are a class of drugs widely used in the management of hypertension. Their primary mechanism of action involves the inhibition of L-type calcium channels in vascular smooth muscle, leading to vasodilation. However, individual drugs within this class exhibit distinct pharmacological profiles, particularly concerning their effects on the afferent and efferent arterioles of the kidney, which play a crucial role in regulating glomerular filtration rate and intraglomerular pressure.
Data Presentation: Quantitative Comparison of Vasodilatory Effects
The following table summarizes quantitative data from various studies, comparing the effects of this compound and other dihydropyridines on the reversal of vasoconstriction in renal arterioles.
| Drug | Artery | Experimental Model | Vasoconstrictor | Concentration | % Reversal of Constriction (Mean ± SEM) | Reference |
| This compound | Afferent | Isolated Perfused Hydronephrotic Rat Kidney | Norepinephrine | 10⁻⁶ M | 83 ± 6% | [1][2] |
| Efferent | Isolated Perfused Hydronephrotic Rat Kidney | Norepinephrine | 10⁻⁶ M | 90 ± 6% | [1][2] | |
| This compound Metabolite (M-1) | Afferent | Isolated Perfused Hydronephrotic Rat Kidney | Norepinephrine | 10⁻⁶ M | 79 ± 4% | [1] |
| Efferent | Isolated Perfused Hydronephrotic Rat Kidney | Norepinephrine | 10⁻⁶ M | 44 ± 17% | ||
| Nilvadipine | Afferent | Isolated Perfused Hydronephrotic Rat Kidney | Angiotensin II | 1 µM | 95 ± 8% | |
| Efferent | Isolated Perfused Hydronephrotic Rat Kidney | Angiotensin II | 1 µM | 59 ± 12% | ||
| Nifedipine | Efferent | Isolated Perfused Hydronephrotic Rat Kidney | Angiotensin II | 1 µM | 21 ± 1% |
Key Insights from Comparative Data:
-
This compound demonstrates potent vasodilatory effects on both afferent and efferent renal arterioles. This balanced action is noteworthy, as many dihydropyridines predominantly affect the afferent arteriole.
-
The active metabolite of this compound, M-1 , exhibits a preference for dilating the afferent arteriole over the efferent arteriole.
-
Nilvadipine also dilates both arterioles, with a significantly greater effect on the efferent arteriole compared to nifedipine.
-
Nifedipine and Amlodipine are generally considered to cause predominant vasodilation of the afferent arteriole.
-
Newer generation dihydropyridines, such as Benidipine and Manidipine , are reported to dilate both afferent and efferent arterioles, an effect potentially linked to their ability to block T-type in addition to L-type calcium channels.
Experimental Protocols
Isolated Perfused Hydronephrotic Rat Kidney Model
This ex vivo model is instrumental in directly observing and measuring the diameter of renal arterioles in response to pharmacological agents.
-
Animal Preparation: Male Wistar rats are often used. Unilateral ureteral obstruction is induced to create a hydronephrotic kidney, which allows for the visualization of the renal microvasculature.
-
Kidney Isolation and Perfusion: After a period of obstruction (typically several weeks), the hydronephrotic kidney is harvested and perfused with a physiological salt solution containing albumin. The perfusion pressure is maintained at a constant level.
-
Experimental Procedure: The perfused kidney is placed on the stage of an inverted microscope equipped with a video camera. A vasoconstrictor, such as norepinephrine or angiotensin II, is added to the perfusate to pre-constrict the arterioles. Subsequently, the dihydropyridine being tested is added in increasing concentrations.
-
Data Acquisition and Analysis: The internal diameters of the afferent and efferent arterioles are measured from the video images. The percentage of reversal of the vasoconstrictor-induced contraction is then calculated to determine the vasodilatory effect of the drug.
In Vivo Micropuncture for Glomerular Capillary Pressure
This technique allows for the in vivo measurement of hemodynamic parameters within the glomerulus.
-
Animal Model: Spontaneously hypertensive rats (SHR) are frequently used as a model for hypertension.
-
Surgical Preparation: The rat is anesthetized, and the kidney is exposed and placed in a cup for stabilization. The kidney is continuously superfused with a warm physiological solution.
-
Micropuncture Procedure: Glass micropipettes with very fine tips (1-2 µm) are used to puncture the glomerular capillaries and proximal tubules of superficial nephrons. A servo-nulling pressure-measuring system is used to determine the hydrostatic pressure within these structures.
-
Data Calculation: The glomerular capillary pressure (Pgc) is a key determinant of the glomerular filtration rate. Changes in Pgc in response to the administration of dihydropyridines provide insights into the drugs' effects on the resistance of the afferent and efferent arterioles.
Mandatory Visualizations
Signaling Pathway of Dihydropyridine-Induced Vasodilation
Caption: Signaling pathway of vasodilation by dihydropyridines.
Experimental Workflow: Isolated Perfused Kidney
Caption: Experimental workflow for the isolated perfused kidney model.
References
Reproducibility of published findings on (S)-Aranidipine's mechanism
(S)-Aranidipine, a third-generation dihydropyridine calcium channel blocker, is primarily utilized for the management of hypertension.[1] Its efficacy is rooted in a well-documented mechanism of action that has been consistently observed across numerous studies, indicating a high degree of reproducibility. This guide provides a comprehensive comparison of the published findings on (S)-Aranidipine's mechanism, presenting supporting experimental data and detailed protocols for researchers, scientists, and drug development professionals.
The predominant mechanism of action for (S)-Aranidipine is the blockade of L-type calcium channels in vascular smooth muscle cells.[2][3] This inhibition of calcium influx leads to a reduction in intracellular calcium concentrations, resulting in the relaxation of vascular smooth muscle, vasodilation, and a subsequent decrease in blood pressure.[2][3] This core mechanism has been consistently reported in the scientific literature.
Beyond its primary action on L-type calcium channels, some studies suggest that (S)-Aranidipine may also exert effects on T-type calcium channels and potassium (K+) channels. Additionally, the therapeutic effects of (S)-Aranidipine are prolonged by its two active metabolites, M-1α and M-1β, which also contribute to its antihypertensive properties.
Quantitative Comparison of In Vitro Activity
The following table summarizes quantitative data from various studies, demonstrating the consistent in vitro effects of (S)-Aranidipine and its comparison with other calcium channel blockers.
| Compound | Target | Parameter | Value | Species/Tissue | Reference |
| (S)-Aranidipine | L-type Ca2+ Channel | Kd | Lower than metabolites | Porcine heart membranes | |
| M-1α (metabolite) | L-type Ca2+ Channel | Kd | Larger than Aranidipine | Porcine heart membranes | |
| M-1β (metabolite) | L-type Ca2+ Channel | Kd | Larger than this compound | Porcine heart membranes | |
| This compound | L-type Ca2+ currents | IC50 | 110 nM | Guinea pig ventricular myocytes | |
| This compound | T-type Ca2+ currents | IC50 | 250 nM | Guinea pig ventricular myocytes | |
| Amlodipine | L-type Ca2+ currents | IC50 | 1.9 nM | Rat vascular smooth muscle |
Signaling Pathways
The signaling pathway for (S)-Aranidipine's primary mechanism of action is well-established. The following diagram illustrates the cascade of events leading to vasodilation.
Experimental Protocols
The reproducibility of the findings on (S)-Aranidipine's mechanism is supported by the use of standardized experimental protocols. Below are methodologies commonly employed in the research of calcium channel blockers.
Radioligand Binding Assays
These assays are fundamental for determining the binding affinity of a drug to its receptor.
-
Objective: To quantify the binding affinity (Kd) of (S)-Aranidipine to L-type calcium channels.
-
Methodology:
-
Membrane Preparation: Isolate cell membranes from tissues rich in L-type calcium channels (e.g., porcine heart).
-
Incubation: Incubate the membranes with a radiolabeled ligand (e.g., --INVALID-LINK---PN 200-110) and varying concentrations of (S)-Aranidipine.
-
Separation: Separate the bound from the free radioligand via rapid filtration.
-
Quantification: Measure the radioactivity of the bound ligand.
-
Data Analysis: Determine the Kd value from saturation binding curves.
-
Measurement of Calcium Influx
These experiments directly measure the functional effect of the drug on calcium ion movement.
-
Objective: To quantify the inhibitory effect of (S)-Aranidipine on calcium influx in vascular smooth muscle cells.
-
Methodology:
-
Cell Culture: Culture vascular smooth muscle cells.
-
Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2).
-
Stimulation: Depolarize the cells with a high concentration of potassium chloride (KCl) to open voltage-gated calcium channels.
-
Measurement: Measure the change in intracellular calcium concentration upon stimulation in the presence and absence of (S)-Aranidipine.
-
Data Analysis: Calculate the concentration-response curve and the IC50 value for the inhibition of calcium influx.
-
Experimental Workflow for In Vitro Vasodilation Assay
The following diagram illustrates a typical workflow for assessing the vasodilatory properties of a compound in vitro.
References
A Comparative Guide to the Active Metabolites of Aranidipine Versus Other Dihydropyridine Calcium Channel Blockers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydropyridine calcium channel blockers are a class of drugs widely prescribed for the management of hypertension and angina. While the parent drug's activity is a primary focus, the pharmacological contribution of its metabolites is a critical factor in determining the overall therapeutic profile, including duration of action and potential for differential tissue effects. This guide provides a detailed comparison of the active metabolites of aranidipine with those of other commonly used dihydropyridines, such as amlodipine, nifedipine, and lercanidipine, supported by experimental data and detailed protocols. A key distinguishing feature of this compound is its metabolism to pharmacologically active compounds, a characteristic not shared by many other drugs in this class.
Metabolite Activity Profile
This compound undergoes metabolism to produce two active metabolites, M-1α and M--1β, which significantly contribute to its antihypertensive effects.[1] In contrast, other widely used dihydropyridines like amlodipine, nifedipine, and lercanidipine are primarily metabolized into inactive derivatives.[2][3][4] This fundamental difference in metabolic fate has important implications for the pharmacological activity and clinical application of these drugs.
Quantitative Comparison of Vasodilator Potency
While specific IC50 values for the direct comparison of this compound's metabolites against other dihydropyridine metabolites are not extensively available in the public literature, preclinical studies provide valuable insights into their activity. The hypotensive and vasodilatory effects of this compound's active metabolite, M-1, have been demonstrated to be of a similar magnitude to the parent compound in animal models.[5] Furthermore, the diuretic and natriuretic effects of the M-1 metabolite were found to be nearly equal to that of the parent drug nifedipine in canine models.
| Compound | Metabolite(s) | Metabolite Activity | Supporting Evidence |
| This compound | M-1α and M-1β | Active | Contribute to the antihypertensive and vasodilatory effects. Blood pressure reduction is of a similar magnitude to the parent drug in rats. |
| Amlodipine | Pyridine derivatives (e.g., M9) | Inactive | Metabolites have minimal calcium antagonist activity. The primary metabolite, a pyridine derivative, is inactive. |
| Nifedipine | Pyridine derivatives | Inactive | Metabolized to inactive, water-soluble metabolites. |
| Lercanidipine | Various | Inactive | Extensively metabolized to inactive metabolites. |
Differential Effects on Renal Vasculature
A noteworthy distinction in the activity of this compound's metabolites is their effect on renal arterioles. Experimental evidence from isolated perfused hydronephrotic rat kidneys demonstrates that while this compound dilates both afferent and efferent arterioles, its active metabolite M-1 exhibits a predominant vasodilatory action on the afferent arteriole. This differential effect may have implications for renal protection in hypertensive patients.
| Compound/Metabolite | Effect on Afferent Arteriole | Effect on Efferent Arteriole | Experimental Model |
| This compound | Dilation (83 ± 6% reversal at 10⁻⁶ M) | Dilation (90 ± 6% reversal at 10⁻⁶ M) | Isolated perfused hydronephrotic rat kidney |
| This compound Metabolite (M-1) | Predominant Dilation (79 ± 4% reversal at 10⁻⁶ M) | Less pronounced Dilation (44 ± 17% reversal at 10⁻⁶ M) | Isolated perfused hydronephrotic rat kidney |
Experimental Protocols
Isolated Tissue Bath for Vasodilation Assay
The vasorelaxant properties of dihydropyridine metabolites can be quantitatively assessed using an isolated tissue bath protocol. This method allows for the determination of concentration-response curves and the calculation of IC50 values.
Objective: To determine the potency of test compounds (this compound, its metabolites, and metabolites of other dihydropyridines) in relaxing pre-constricted arterial smooth muscle.
Materials:
-
Male Wistar rats (250-300g)
-
Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1)
-
Potassium chloride (KCl)
-
Phenylephrine
-
Test compounds (dissolved in an appropriate vehicle, e.g., DMSO)
-
Isolated tissue bath system with force transducers and data acquisition software.
Procedure:
-
Tissue Preparation: Euthanize a rat via an approved method and excise the thoracic aorta. Carefully clean the aorta of adhering connective tissue and fat in cold Krebs-Henseleit solution. Cut the aorta into rings of 2-3 mm in width.
-
Mounting: Suspend each aortic ring between two stainless steel hooks in a tissue bath chamber filled with 10 mL of Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O2 and 5% CO2. One hook is fixed, and the other is connected to an isometric force transducer.
-
Equilibration: Allow the tissues to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g. During this period, replace the buffer every 15-20 minutes.
-
Viability Check: After equilibration, contract the aortic rings with 60 mM KCl. After washing and return to baseline, a second contraction is induced with 1 µM phenylephrine to confirm tissue viability.
-
Contraction and Relaxation: Once a stable contraction plateau is reached with a submaximal concentration of a contractile agent (e.g., 60 mM KCl or 1 µM phenylephrine), cumulatively add the test compound in increasing concentrations to the bath.
-
Data Analysis: Record the relaxation response as a percentage of the pre-contraction induced by KCl or phenylephrine. Plot the concentration-response curve and calculate the IC50 value (the concentration of the compound that produces 50% of the maximal relaxation).
Signaling Pathways and Experimental Workflows
Dihydropyridine Signaling Pathway
Dihydropyridines, including this compound and its active metabolites, exert their primary effect by blocking L-type voltage-gated calcium channels in vascular smooth muscle cells. This inhibition reduces the influx of extracellular calcium, leading to a decrease in intracellular calcium concentration and subsequent muscle relaxation and vasodilation.
Experimental Workflow for Vasodilation Assay
The following diagram illustrates the key steps in the isolated tissue bath experiment to assess the vasorelaxant effects of dihydropyridine metabolites.
Conclusion
This compound distinguishes itself from other dihydropyridine calcium channel blockers through its metabolism to pharmacologically active metabolites, M-1α and M-1β. These metabolites contribute significantly to the overall and sustained antihypertensive and vasodilatory effects of the drug. In contrast, amlodipine, nifedipine, and lercanidipine are primarily converted to inactive metabolites. The active metabolites of this compound also exhibit a unique profile in their differential effects on renal arterioles, suggesting a potential for specific renal protective benefits. Further quantitative studies are warranted to fully elucidate the comparative potency of this compound's metabolites against a broader range of dihydropyridines and their derivatives. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for such future investigations.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. droracle.ai [droracle.ai]
- 3. e-lactancia.org [e-lactancia.org]
- 4. Metabolism and kinetics of amlodipine in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Distinct action of this compound and its active metabolite on renal arterioles, with special reference to renal protection - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro Potency of Aranidipine and Nicardipine on Vascular Smooth Muscle
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro vasodilatory effects of two dihydropyridine L-type calcium channel blockers, aranidipine and nicardipine. Both compounds are established antihypertensive agents that exert their therapeutic effects primarily through the relaxation of vascular smooth muscle. This document summarizes their mechanism of action, presents available quantitative data on their potency, details relevant experimental protocols, and provides visual representations of the underlying biological pathways and experimental procedures.
Mechanism of Action
Both this compound and nicardipine are potent vasodilators that belong to the dihydropyridine class of calcium channel blockers.[1][2] Their primary mechanism of action is the inhibition of L-type voltage-gated calcium channels in vascular smooth muscle cells.[3][4] By blocking these channels, they prevent the influx of extracellular calcium ions, a critical step for the initiation of smooth muscle contraction. The resulting decrease in intracellular calcium concentration leads to muscle relaxation, vasodilation, and a subsequent reduction in peripheral vascular resistance.[3]
This compound is known to be metabolized into two active metabolites, M-1α and M-1β, which also contribute to its potent and long-lasting vasodilatory effects. Some evidence also suggests that this compound's vasodilatory mechanism may partially involve the activation of potassium channels.
Quantitative Comparison of In Vitro Potency
| Compound | Parameter | Value | Species/Tissue | Vasoconstrictor | Reference |
| Nicardipine | pD2' | No significant difference from S-(+)-nicardipine | Rabbit Thoracic Artery | Norepinephrine, KCl, or CaCl2 | |
| R-(-)-Nicardipine | pD2' | Significantly higher than nicardipine and S-(+)-nicardipine | Rabbit Thoracic Artery | Norepinephrine, KCl, or CaCl2 | |
| This compound | Potency | More potent against low K+ (20 mM)-induced contraction than high K+ (80 mM)-induced contraction | Rat Portal Vein | KCl |
Note: The pD2' value is the negative logarithm of the molar concentration of an antagonist that produces 50% of the maximal response. A higher pD2' value indicates greater potency.
Experimental Protocols
The following is a detailed methodology for a typical in vitro vascular relaxation assay using isolated arterial rings, a common method to assess the potency of vasodilatory compounds.
Protocol: In Vitro Vascular Relaxation Assay Using Isolated Aortic Rings
1. Tissue Preparation:
-
A laboratory animal (commonly a rat or rabbit) is euthanized according to ethical guidelines.
-
The thoracic aorta is carefully excised and placed in a cold, oxygenated physiological salt solution (PSS), such as Krebs-Henseleit solution.
-
The aorta is cleaned of adherent connective and adipose tissue.
-
The vessel is cut into rings of approximately 2-4 mm in length. For studies investigating endothelium-independent effects, the endothelium can be removed by gently rubbing the intimal surface of the rings.
2. Experimental Setup:
-
Aortic rings are mounted between two stainless-steel hooks in an organ bath containing PSS.
-
The PSS is maintained at 37°C and continuously aerated with a gas mixture of 95% O2 and 5% CO2 to maintain physiological pH.
-
One hook is fixed, while the other is connected to an isometric force transducer to record changes in vascular tension.
3. Equilibration and Viability Check:
-
The mounted aortic rings are allowed to equilibrate for 60-90 minutes under a resting tension.
-
The viability of the smooth muscle is tested by inducing a contraction with a high concentration of potassium chloride (KCl) or a specific agonist like phenylephrine.
-
For endothelium-intact rings, the functional integrity of the endothelium is confirmed by observing relaxation in response to an endothelium-dependent vasodilator, such as acetylcholine, after pre-contraction.
4. Dose-Response Curve Generation:
-
The aortic rings are pre-contracted to a stable plateau with a vasoconstrictor (e.g., KCl or phenylephrine).
-
The test compound (this compound or nicardipine) is then added to the organ bath in a cumulative manner, with increasing concentrations.
-
The relaxation at each concentration is recorded as a percentage of the pre-contracted tone.
5. Data Analysis:
-
The dose-response curve is plotted, and the concentration of the drug that causes 50% of the maximal relaxation (EC50 or IC50) is calculated to determine its potency.
Visualizing the Mechanisms and Workflows
To better understand the processes described, the following diagrams have been generated using the Graphviz DOT language.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Effects of this compound, a novel calcium channel blocker, on mechanical responses of the isolated rat portal vein: comparison with typical calcium channel blockers and potassium channel openers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. What is this compound used for? [synapse.patsnap.com]
A Comparative Analysis of Aranidipine and Cilnidipine on Reflex Tachycardia
In the management of hypertension, dihydropyridine calcium channel blockers (CCBs) are a widely utilized class of drugs. However, a common side effect associated with their potent vasodilatory action is reflex tachycardia, an undesirable increase in heart rate that can augment myocardial oxygen demand. This guide provides a detailed comparison of two dihydropyridine CCBs, Aranidipine and Cilnidipine, with a specific focus on their differential effects on reflex tachycardia, supported by experimental data and mechanistic insights. This document is intended for researchers, scientists, and drug development professionals in the cardiovascular field.
Mechanism of Action: The Core Difference
The divergent effects of this compound and Cilnidipine on heart rate stem from their distinct mechanisms of action at the molecular level.
This compound is a traditional dihydropyridine CCB that primarily exerts its antihypertensive effect by blocking L-type calcium channels located on vascular smooth muscle cells.[1][2] This inhibition prevents calcium influx, leading to vasodilation and a reduction in peripheral vascular resistance, which in turn lowers blood pressure.[1] The significant drop in blood pressure is detected by baroreceptors, triggering a compensatory activation of the sympathetic nervous system. This sympathetic surge leads to the release of catecholamines like norepinephrine, which act on beta-1 adrenergic receptors in the heart, causing an increase in heart rate, known as reflex tachycardia.[3]
Cilnidipine , on the other hand, is a fourth-generation CCB distinguished by its dual-blocking action on both L-type and N-type calcium channels .[4] While its L-type channel blockade produces the desired vasodilation, its concurrent blockade of N-type calcium channels at sympathetic nerve terminals is the key to its unique profile. By inhibiting N-type channels, Cilnidipine suppresses the release of norepinephrine from these nerve endings, thereby dampening the sympathetic response to vasodilation. This sympatholytic action effectively counteracts the baroreceptor reflex, resulting in significant blood pressure reduction with minimal to no reflex tachycardia, and in some cases, even a decrease in heart rate.
Signaling Pathway Diagram
Caption: Mechanism of reflex tachycardia and intervention points for this compound and Cilnidipine.
Comparative Experimental Data
Direct head-to-head clinical trials comparing this compound and Cilnidipine are limited. However, extensive data exists comparing Cilnidipine to other L-type exclusive blockers like Amlodipine and Nifedipine, which serve as effective surrogates for this compound's pharmacological class.
Table 1: Change in Heart Rate (HR) and Blood Pressure (BP) from Baseline
| Study / Drug Comparison | N (Patients) | Dose | Duration | Change in Systolic BP (mmHg) | Change in Diastolic BP (mmHg) | Change in Heart Rate (bpm) | Citation |
| Cilnidipine vs. Amlodipine | 110 | C: 5-10mg/dayA: 2.5-5mg/day | Post-treatment | C: -19.4 ± 11.8A: -19.9 ± 13.0 | C: -11.0 ± 8.1A: -10.9 ± 7.9 | C: -1.58 ± 6.72 A: +1.68 ± 7.34 | |
| Cilnidipine vs. Nifedipine Retard | 14 | C: 5-10mg/dayN: 10-20mg/twice daily | 4 weeks | C: -11 ± 3N: -15 ± 3 | C: -6 ± 1N: -6 ± 2 | C: No significant changeN: +3.3 ± 1.4 | |
| Cilnidipine vs. Amlodipine | 92 | C: 5-20mg/dayA: 2.5-10mg/day | 24 weeks | Significant reduction in both | Significant reduction in both | C: Significant reduction A: No significant change | |
| This compound vs. Amlodipine | 236 | Ar: 5-10mg/dayA: 5-10mg/day | 10 weeks | Significant reduction in both | Significant reduction in both | Not specified, but evaluated |
Data presented as mean ± standard deviation. C=Cilnidipine, A=Amlodipine, N=Nifedipine Retard, Ar=this compound.
As the data illustrates, while both Cilnidipine and the L-type blockers (Amlodipine, Nifedipine) effectively reduce blood pressure, their effects on heart rate diverge significantly. Cilnidipine consistently demonstrates a neutral or slight negative chronotropic effect, whereas Amlodipine and Nifedipine tend to increase heart rate.
Experimental Protocols
The following provides a generalized methodology for the type of clinical trials cited in this guide.
Protocol: Randomized, Open-Label, Parallel-Group Comparative Study
-
Patient Selection: Patients diagnosed with mild to moderate essential hypertension (e.g., sitting diastolic blood pressure 90-109 mmHg and systolic blood pressure 140-179 mmHg) are recruited. Exclusion criteria typically include secondary hypertension, significant cardiac, hepatic, or renal disease, and contraindications to CCBs.
-
Washout Period: A 2- to 4-week drug-free washout period where patients discontinue any previous antihypertensive medications.
-
Randomization: Eligible patients are randomly assigned to receive either this compound or Cilnidipine in a parallel-group design.
-
Dosing Regimen:
-
Cilnidipine Group: Start with 5 or 10 mg once daily. The dose can be titrated up (e.g., to 20 mg) after a set period (e.g., 4 weeks) if the target blood pressure is not achieved.
-
This compound Group: Start with 5 or 10 mg once daily, with potential titration based on blood pressure response.
-
-
Monitoring and Measurements:
-
Clinic Blood Pressure and Heart Rate: Measured at baseline and at regular intervals (e.g., 2, 4, 8, 12 weeks) post-treatment. Measurements are typically taken in a seated position after a 5-minute rest.
-
24-Hour Ambulatory Blood Pressure Monitoring (ABPM): A subset of patients may undergo ABPM at baseline and at the end of the study. This provides a comprehensive profile of BP and HR over a 24-hour period, including daytime and nighttime values.
-
Biochemical Analysis: Blood samples may be collected to monitor safety parameters and, in some studies, to measure plasma catecholamine (e.g., norepinephrine) levels as a marker of sympathetic activity.
-
-
Statistical Analysis: Changes in blood pressure and heart rate from baseline to the end of the treatment period are compared between the two groups using appropriate statistical tests (e.g., t-test or ANCOVA). A p-value of <0.05 is typically considered statistically significant.
Experimental Workflow Diagram
Caption: A generalized workflow for a comparative clinical trial of antihypertensive agents.
Conclusion
The available evidence strongly indicates a significant difference in the effects of this compound and Cilnidipine on reflex tachycardia. While both are effective antihypertensive agents, this compound, as a conventional L-type CCB, is associated with the characteristic baroreflex-mediated increase in heart rate. In stark contrast, Cilnidipine's unique dual-blocking action on L-type and N-type calcium channels allows it to effectively lower blood pressure while simultaneously suppressing the sympathetic nervous system's compensatory response. This results in a stable or even reduced heart rate, offering a potential clinical advantage for hypertensive patients in whom an elevated heart rate is a concern, such as those with ischemic heart disease or cardiac sympathetic overactivity. Further direct comparative studies between this compound and Cilnidipine would be beneficial to precisely quantify their differential effects on heart rate and autonomic function.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. [The efficacy and safety of slow-release nicardipine vs nifedipine in angina] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Calcium channel blocker - Wikipedia [en.wikipedia.org]
- 4. Serum concentrations and effects of (+/-)-nicardipine compared with nifedipine in a population of healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enduring Legacy of Aranidipine: A Comparative Analysis of its Metabolites' Sustained Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of Aranidipine and its active metabolites with other leading dihydropyridine calcium channel blockers (CCBs). We delve into the experimental data that validates the long-lasting therapeutic effects of this compound's metabolites, offering a valuable resource for those engaged in cardiovascular drug discovery and development.
Unveiling the Long-Acting Antihypertensive Profile of this compound
This compound, a third-generation dihydropyridine calcium channel blocker, distinguishes itself through its potent and sustained antihypertensive effects. This prolonged action is largely attributed to its two active metabolites, M-1α and M-1β.[1] These metabolites contribute significantly to the overall therapeutic profile, setting this compound apart from many other drugs in its class. Pre-clinical studies have consistently demonstrated the potent and long-lasting vasodilating actions of both this compound and its metabolites.[1]
Comparative Efficacy: this compound and its Metabolites vs. Other Calcium Channel Blockers
To contextualize the performance of this compound and its metabolites, this section presents a comparative analysis of their efficacy against other widely used dihydropyridine CCBs. The data is compiled from various in vitro and pre-clinical studies.
Table 1: Comparative Potency of Dihydropyridine Calcium Channel Blockers on Vascular Smooth Muscle
| Compound | Target | Assay | IC50 (nM) | Species | Reference |
| This compound | L-type Ca2+ Channels | Ca2+-induced contraction in depolarized aorta | Not explicitly found, but noted to be more potent than other dihydropyridines[1] | Rabbit | [1] |
| Amlodipine | L-type Ca2+ Channels | Ca2+-induced contractions in depolarized aorta | 1.9 | Rat | [2] |
| Nifedipine | L-type Ca2+ Channels | Ca2+-induced contractions in depolarized aorta | 4.1 | Rat | |
| Nifedipine | L-type Ca2+ Channels | 45Ca uptake in vascular smooth muscle cells | 7 | Not Specified | |
| Felodipine | L-type Ca2+ Channels | K+ contracted human small arteries | pIC50: 8.30 | Human | |
| Nifedipine | L-type Ca2+ Channels | K+ contracted human small arteries | pIC50: 7.78 | Human | |
| Amlodipine | L-type Ca2+ Channels | K+ contracted human small arteries | pIC50: 6.64 | Human | |
| Benidipine | P-glycoprotein mediated transport | [3H]daunorubicin transport | IC50: 9.5 µM | Not Specified | |
| Nicardipine | P-glycoprotein mediated transport | [3H]daunorubicin transport | IC50: 17.5 µM | Not Specified | |
| Amlodipine | P-glycoprotein mediated transport | [3H]daunorubicin transport | IC50: 22.0 µM | Not Specified |
pIC50 is the negative logarithm of the IC50 value. A higher pIC50 indicates greater potency.
Table 2: Differential Effects of this compound and its Metabolite M-1 on Renal Arterioles
| Compound (at 10⁻⁶ M) | Effect on Afferent Arteriole (% reversal of norepinephrine-induced constriction) | Effect on Efferent Arteriole (% reversal of norepinephrine-induced constriction) | Species | Reference |
| This compound | 83 ± 6% | 90 ± 6% | Rat | |
| Metabolite M-1 | 79 ± 4% | 44 ± 17% | Rat |
These findings highlight a significant difference in the mechanism of action between the parent drug and its metabolite within the renal microvasculature. While this compound dilates both afferent and efferent arterioles, the M-1 metabolite predominantly acts on the afferent arteriole. This differential effect may contribute to the renal protective properties of this compound.
Experimental Protocols
To ensure the reproducibility and validation of the cited data, this section provides detailed methodologies for key experiments.
Experimental Protocol 1: Determination of IC50 for Vasodilation in Isolated Rat Aorta
Objective: To determine the concentration of a calcium channel blocker required to inhibit 50% of the maximal contraction induced by a depolarizing agent in isolated rat aortic rings.
Methodology:
-
Tissue Preparation:
-
Male Wistar rats are euthanized by cervical dislocation.
-
The thoracic aorta is carefully excised and placed in cold, oxygenated Krebs-Henseleit solution.
-
The aorta is cleaned of adherent connective and adipose tissues and cut into rings of 2-3 mm in width.
-
-
Mounting in Organ Bath:
-
Aortic rings are mounted between two stainless steel hooks in a 10 mL organ bath containing Krebs-Henseleit solution at 37°C and continuously gassed with 95% O2 and 5% CO2.
-
One hook is fixed to the bottom of the chamber, and the other is connected to an isometric force transducer.
-
The rings are equilibrated for 60-90 minutes under a resting tension of 1.5-2.0 g, with the buffer being replaced every 15-20 minutes.
-
-
Induction of Contraction:
-
After equilibration, the aortic rings are depolarized by replacing the Krebs-Henseleit solution with a high-potassium (e.g., 60 mM KCl) solution to induce a sustained contraction.
-
-
Cumulative Addition of Antagonist:
-
Once a stable contraction plateau is reached, the calcium channel blocker is added to the organ bath in a cumulative manner, with increasing concentrations at regular intervals.
-
-
Data Analysis:
-
The relaxation induced by the antagonist at each concentration is recorded as a percentage of the maximal contraction induced by the high-potassium solution.
-
The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the antagonist concentration and fitting the data to a sigmoidal dose-response curve.
-
Experimental Protocol 2: Measurement of L-type Ca2+ Current Inhibition using Whole-Cell Patch-Clamp
Objective: To measure the inhibitory effect of a dihydropyridine calcium channel blocker on L-type calcium currents in isolated vascular smooth muscle cells or cardiomyocytes.
Methodology:
-
Cell Isolation:
-
Single vascular smooth muscle cells or ventricular myocytes are enzymatically isolated from a suitable animal model (e.g., rat, guinea pig).
-
-
Patch-Clamp Recording:
-
The whole-cell configuration of the patch-clamp technique is used to record membrane currents.
-
Cells are perfused with an external solution containing Ca2+ or Ba2+ as the charge carrier. The internal pipette solution is designed to isolate Ca2+ currents.
-
The holding potential is typically set at a level to inactivate sodium channels (e.g., -40 mV).
-
-
Voltage Protocol:
-
L-type Ca2+ currents are elicited by depolarizing voltage steps from the holding potential to a test potential (e.g., 0 mV or +10 mV).
-
-
Drug Application:
-
The dihydropyridine calcium channel blocker is applied to the cell via the perfusion system at various concentrations.
-
-
Data Analysis:
-
The peak amplitude of the L-type Ca2+ current is measured before and after the application of the drug.
-
The percentage of current inhibition is calculated for each drug concentration.
-
The IC50 value is determined by fitting the concentration-response data to the Hill equation.
-
Visualizing the Mechanism of Action
To further elucidate the pharmacological effects of this compound and its metabolites, the following diagrams illustrate their primary signaling pathway and a typical experimental workflow.
Caption: Signaling pathway of this compound and its metabolites.
Caption: Experimental workflow for vasoreactivity studies.
Conclusion
The sustained antihypertensive effect of this compound is a key clinical advantage, largely driven by the pharmacological activity of its metabolites, M-1α and M-1β. The presented data underscores the potent vasodilatory properties of both the parent compound and its metabolites. Notably, the differential action of the M-1 metabolite on renal arterioles suggests a potential for enhanced renal protection compared to other CCBs. This comprehensive guide, with its detailed experimental protocols and clear visualizations, serves as a valuable tool for researchers and scientists in the ongoing development of novel and improved cardiovascular therapies.
References
Safety Operating Guide
Essential Safety and Handling Protocols for Aranidipine
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This document provides immediate, essential guidance on the safe handling and disposal of Aranidipine, a dihydropyridine calcium channel blocker. Adherence to these protocols is critical for personnel safety and to prevent environmental contamination.
Personal Protective Equipment (PPE) and Engineering Controls
When handling this compound powder, appropriate personal protective equipment (PPE) and engineering controls are necessary to minimize exposure. All handling of this compound powder should be conducted in a designated area, such as a chemical fume hood or a Class II Type B biosafety cabinet, to control airborne particles.
Key Protective Measures:
-
Eye Protection: Chemical safety goggles are required to protect against splashes and airborne particles.
-
Hand Protection: Disposable nitrile gloves with a minimum thickness of 4 mil are recommended. Gloves should be changed immediately if contaminated.
-
Body Protection: A lab coat or disposable gown should be worn to protect clothing and skin.
-
Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved N95 or P100 respirator is mandatory.
| PPE / Control | Specification | Purpose |
| Engineering Control | Chemical Fume Hood / Biosafety Cabinet | To contain airborne powder and prevent inhalation. |
| Eye Protection | Chemical Safety Goggles | Protects eyes from dust and splashes. |
| Hand Protection | Nitrile Gloves (≥ 4 mil) | Prevents skin contact with the chemical. |
| Body Protection | Lab Coat / Disposable Gown | Protects skin and clothing from contamination. |
| Respiratory Protection | NIOSH-approved N95 or P100 Respirator | Required when dust generation is possible to prevent inhalation. |
Occupational Exposure Limits
While a specific Occupational Exposure Limit (OEL) for this compound has not been established by major regulatory bodies, a cautious approach is recommended due to its pharmacological activity. For potent pharmaceutical compounds without a formal OEL, an internal limit is often set based on toxicological data. For dihydropyridine calcium channel blockers, a conservative OEL in the range of 1-10 µg/m³ as an 8-hour time-weighted average can be considered as a general guideline.
Experimental Protocol: Preparation of a Stock Solution
This protocol outlines the steps for preparing a stock solution of this compound from a powdered form.
Materials:
-
This compound powder
-
Appropriate solvent (e.g., DMSO)
-
Volumetric flask
-
Analytical balance
-
Spatula
-
Pipettes
-
Vortex mixer or sonicator
Procedure:
-
Preparation: Don all required PPE and perform the procedure within a chemical fume hood.
-
Weighing: Tare a clean, dry weighing boat on the analytical balance. Carefully weigh the desired amount of this compound powder using a spatula.
-
Transfer: Transfer the weighed powder into the appropriate size volumetric flask.
-
Dissolution: Add a small amount of the chosen solvent to the volumetric flask. Gently swirl the flask to wet the powder.
-
Mixing: Use a vortex mixer or sonicator to ensure the complete dissolution of the powder.
-
Dilution: Once the powder is fully dissolved, add the solvent to the calibration mark on the volumetric flask.
-
Final Mixing: Cap the flask and invert it several times to ensure a homogenous solution.
-
Labeling: Clearly label the flask with the compound name, concentration, solvent, and date of preparation.
Spill and Disposal Plan
Spill Cleanup:
In the event of a spill, the following steps should be taken:
-
Evacuate: Immediately alert others in the area and evacuate non-essential personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small powder spills, gently cover with a damp paper towel to avoid generating dust. For liquid spills, use an absorbent material like vermiculite or sand.[1]
-
Collect: Carefully collect the absorbed material or the damp paper towel and place it in a sealed, labeled container for hazardous waste.[1]
-
Decontaminate: Clean the spill area thoroughly with a suitable detergent and water.[1]
-
PPE: Wear appropriate PPE, including respiratory protection, throughout the cleanup process.[1]
Disposal:
This compound waste is considered hazardous and must be disposed of properly.
-
Segregation: Store this compound waste separately from other laboratory waste.[1]
-
Container: Use a designated, sealed, and clearly labeled hazardous waste container.
-
Professional Disposal: Arrange for pickup and disposal by a licensed and approved hazardous waste disposal service. Do not dispose of this compound in regular trash or down the drain.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
